3,4-Dihydro-2H-benzo[B][1,4]oxazin-5-amine
Description
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-6-2-1-3-7-8(6)10-4-5-11-7/h1-3,10H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLKGXYBKGTDRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C2N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80568097 | |
| Record name | 3,4-Dihydro-2H-1,4-benzoxazin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137469-91-1 | |
| Record name | 3,4-Dihydro-2H-1,4-benzoxazin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine"
An In-depth Technical Guide to the Synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine
Executive Summary
The 3,4-dihydro-2H-benzo[b][1][2]oxazine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, finding applications in the development of novel therapeutics. Its derivatives exhibit a wide range of biological activities, making them a focal point for medicinal chemists and drug development professionals. This guide provides a comprehensive technical overview of the synthetic pathways leading to a key derivative, 3,4-Dihydro-2H-benzo[b]oxazin-5-amine. The primary strategy detailed herein involves the construction of the core heterocyclic system, followed by a crucial reduction of a strategically placed nitro group to yield the target amine. This document offers field-proven insights into experimental choices, detailed step-by-step protocols, and a comparative analysis of different synthetic methodologies, grounded in authoritative scientific literature.
Introduction: The Significance of the Benzoxazine Scaffold
The 3,4-dihydro-2H-benzo[b][1][2]oxazine ring system is a core component in a variety of biologically active molecules. Its structural rigidity and specific stereoelectronic properties allow it to serve as a versatile pharmacophore, interacting with a range of biological targets. Compounds containing this moiety have demonstrated potential as antimicrobial, antitumor, and anti-inflammatory agents, among other therapeutic applications.[3][4] The synthesis of specifically substituted analogues, such as the 5-amino derivative, is of paramount importance as the amino group provides a critical handle for further molecular elaboration, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies.
Retrosynthetic Analysis and Synthetic Strategy
The most logical and efficient approach to synthesizing an aromatic amine is through the reduction of its corresponding nitro precursor. This strategy is widely adopted in organic synthesis due to the high efficiency and chemoselectivity of the nitro group reduction.
Therefore, our retrosynthetic analysis identifies 5-Nitro-3,4-dihydro-2H-benzo[b][1][2]oxazine as the key intermediate. The primary synthetic challenge thus bifurcates into two distinct phases:
-
Construction of the Core Heterocycle: The efficient assembly of the 5-nitro-substituted dihydrobenzoxazine ring.
-
Functional Group Transformation: The selective reduction of the aromatic nitro group to the desired 5-amine.
This guide will focus on a robust and widely applicable pathway that addresses both phases, emphasizing the causality behind methodological choices.
Sources
An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine
Introduction
3,4-Dihydro-2H-benzo[b]oxazin-5-amine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its core structure, a fusion of a benzene ring and an oxazine ring, is a common scaffold in a variety of biologically active molecules. The strategic placement of an amine group at the 5-position offers a versatile handle for synthetic modifications, making it a valuable building block for creating libraries of compounds for screening. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in synthesis, formulation, and biological testing. This guide provides a comprehensive overview of the known and predicted properties of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine, alongside methodologies for its characterization and synthesis, tailored for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
The unambiguous identification of a compound is the foundation of all scientific investigation. The structural representation and key identifiers for 3,4-Dihydro-2H-benzo[b]oxazin-5-amine are presented below.
Table 1: Chemical Identifiers for 3,4-Dihydro-2H-benzo[b]oxazin-5-amine
| Identifier | Value | Source |
| IUPAC Name | 3,4-dihydro-2H-1,4-benzoxazin-5-amine | - |
| CAS Number | 137469-91-1 | [1] |
| Molecular Formula | C₈H₁₀N₂O | [2] |
| Molecular Weight | 150.18 g/mol | [2] |
| Canonical SMILES | C1NCC2=C(O1)C=CC=C2N | - |
| InChI | InChI=1S/C8H10N2O/c9-6-4-2-1-3-5(6)11-8-10-7-11/h1-4,10H,7-8H2,9H2 | - |
Physicochemical Properties: A Blend of Predicted and Comparative Data
Experimental physicochemical data for 3,4-Dihydro-2H-benzo[b]oxazin-5-amine is not extensively available in the public domain. However, computational models provide valuable predictions, and data from structurally similar compounds can offer insightful estimations. This section presents a consolidated view of these properties, clearly distinguishing between predicted values for our target compound and experimental or computed data for its analogs.
Table 2: Physicochemical Properties of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine and Related Analogs
| Property | 3,4-Dihydro-2H-benzo[b]oxazin-5-amine | 3,4-Dihydro-2H-benzo[b][3][4]oxazine (Parent Compound) | 3,4-dihydro-2H-benzo[b][3][4]oxazin-7-ol | 3,4-Dihydro-2H-benzo[b][3][4]oxazine-5-carboxylic acid |
| Melting Point (°C) | Data not available | Data not available | Data not available | Data not available |
| Boiling Point (°C) | Data not available | Data not available | Data not available | 372.7 ± 42.0 (Predicted)[3] |
| pKa | 5.95 ± 0.20 (Predicted)[2] | Data not available | Data not available | 4.55 ± 0.20 (Predicted)[3] |
| logP (XLogP3) | Data not available | 1.7 (Computed)[4] | 1.3 (Computed)[5] | Data not available |
| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. Aqueous solubility is expected to be pH-dependent due to the basic amine group. | Data not available | Data not available | Data not available |
| Appearance | Brown to black solid[2] | Data not available | Data not available | Data not available |
Expert Insights on Physicochemical Properties:
The predicted pKa of approximately 5.95 for the amine group in 3,4-Dihydro-2H-benzo[b]oxazin-5-amine is a critical parameter.[2] This value suggests that at physiological pH (around 7.4), a significant portion of the molecules will be protonated. This has profound implications for its biological activity, as the charged form may interact differently with target proteins and will influence its membrane permeability. The basicity of the amine is a key determinant of its behavior in biological systems and a crucial factor to consider in drug design and formulation.
The computed XLogP3 values for the parent compound (1.7) and the 7-hydroxy analog (1.3) suggest that these molecules have moderate lipophilicity.[4][5] The introduction of the polar amine group at the 5-position in our target compound would likely decrease the logP, enhancing its aqueous solubility at acidic pH.
Synthetic Approaches: Building the Benzoxazine Core
The synthesis of 3,4-dihydro-2H-benzo[b]oxazine derivatives typically involves the formation of the oxazine ring through cyclization reactions. Several methods have been reported in the literature for analogous structures, which can be adapted for the synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine.[6][7][8] A common and effective strategy is the Mannich-type condensation reaction.[9]
A generalized synthetic workflow is depicted below:
Caption: Generalized workflow for the synthesis of benzoxazine derivatives.
Step-by-Step Synthetic Protocol (Illustrative Example):
The following is a generalized, illustrative protocol for the synthesis of a 3,4-dihydro-2H-benzo[b]oxazine derivative, based on established literature procedures.[8][9][10]
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted phenol (1.0 eq) and the primary amine (1.0 eq) in a suitable solvent such as ethanol or dioxane.
-
Addition of Formaldehyde: To the stirred solution, add an aqueous solution of formaldehyde (2.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 3,4-dihydro-2H-benzo[b]oxazine derivative.
Causality Behind Experimental Choices:
-
Solvent: The choice of solvent is critical. Alcohols like ethanol are often used as they are good solvents for the reactants and are relatively benign. Dioxane can be employed for less soluble starting materials.
-
Stoichiometry: An excess of formaldehyde is often used to drive the reaction to completion.
-
Purification: Column chromatography is the standard method for purifying these types of compounds, allowing for the separation of the desired product from any unreacted starting materials and by-products.
Analytical Characterization: Confirming Structure and Purity
The structural elucidation and purity assessment of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine and its derivatives are typically achieved through a combination of spectroscopic techniques.
Caption: Analytical workflow for the characterization of benzoxazine derivatives.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of a 3,4-dihydro-2H-benzo[b]oxazine derivative will exhibit characteristic signals. The protons of the oxazine ring typically appear as two triplets in the regions of 3.0-3.5 ppm (for the -CH₂-N-) and 4.0-4.5 ppm (for the -O-CH₂-). The aromatic protons will resonate in the downfield region of 6.5-8.0 ppm, with their splitting patterns providing information about the substitution on the benzene ring. The protons of the amine group in the 5-position would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aliphatic carbons of the oxazine ring (typically in the range of 40-70 ppm) and the aromatic carbons (110-160 ppm).
2. Infrared (IR) Spectroscopy:
IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. Key vibrational frequencies to expect for 3,4-Dihydro-2H-benzo[b]oxazin-5-amine include:
-
N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹.
-
C-N stretching: Aromatic amines exhibit C-N stretching vibrations in the range of 1250-1335 cm⁻¹.
-
C-O stretching: The ether linkage in the oxazine ring will give rise to a C-O stretching band, typically around 1200-1250 cm⁻¹.
-
Aromatic C-H stretching: These bands are usually observed above 3000 cm⁻¹.
3. Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern. For 3,4-Dihydro-2H-benzo[b]oxazin-5-amine, the molecular ion peak (M⁺) would be expected at m/z 150. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. Chemicalbook suggests storage at 2-8°C, protected from light.[2]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Potential Applications
The 3,4-dihydro-2H-benzo[b]oxazine scaffold is a privileged structure in medicinal chemistry. Derivatives have been investigated for a wide range of biological activities, suggesting potential therapeutic applications for compounds like 3,4-Dihydro-2H-benzo[b]oxazin-5-amine. Some of the reported activities for related compounds include:
-
Antimicrobial and Antifungal Activity: Various benzoxazine derivatives have demonstrated efficacy against a range of bacteria and fungi.
-
Anticancer Activity: Certain substituted benzoxazines have been evaluated for their potential as anti-proliferative agents.
-
Central Nervous System (CNS) Activity: The benzoxazine core is present in molecules targeting CNS receptors, indicating potential for the development of agents for neurological and psychiatric disorders.
The presence of the primary amine at the 5-position provides a key point for diversification, allowing for the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies in these and other therapeutic areas.
Conclusion
3,4-Dihydro-2H-benzo[b]oxazin-5-amine is a heterocyclic compound with significant potential as a building block in drug discovery and development. While a complete experimental dataset of its physicochemical properties is yet to be established, predictive models and comparative data from its analogs provide a solid foundation for its scientific exploration. This guide has provided a comprehensive overview of its chemical identity, predicted and comparative physicochemical properties, synthetic strategies, and analytical characterization methods. By understanding these fundamental aspects, researchers can effectively harness the potential of this versatile molecule in their quest for novel therapeutic agents.
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An In-Depth Technical Guide to 3,4-Dihydro-2H-benzo[b]oxazin-5-amine Derivatives and Analogs
An In-Depth Technical Guide to 3,4-Dihydro-2H-benzo[b][1][2]oxazin-5-amine Derivatives and Analogs
A Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,4-dihydro-2H-benzo[b][1][2]oxazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. The introduction of an amine functionality at the 5-position of this ring system presents a unique opportunity for structural diversification and modulation of physicochemical and pharmacological properties. This guide provides a comprehensive overview of the synthesis, characterization, and biological potential of 3,4-dihydro-2H-benzo[b][1][2]oxazin-5-amine derivatives and their analogs. We will delve into rational synthetic strategies, explore their diverse biological activities with a focus on anticancer, antimicrobial, and neuroprotective properties, and discuss the underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this promising chemical scaffold.
The Benzoxazine Core: A Scaffold of Therapeutic Promise
The benzoxazine ring system, a fusion of a benzene ring and an oxazine ring, exists in several isomeric forms, with the 1,4-benzoxazine core being particularly prevalent in pharmacologically active molecules. The 3,4-dihydro-2H-benzo[b][1][2]oxazine structure imparts a defined three-dimensional conformation that allows for precise spatial orientation of substituents, facilitating interactions with biological targets. The strategic placement of an amino group at the 5-position introduces a key hydrogen bond donor and acceptor, and a site for further chemical modification, significantly influencing the molecule's polarity, basicity, and overall biological profile.
Synthetic Strategies: Building the 5-Aminobenzoxazine Core
The synthesis of 3,4-dihydro-2H-benzo[b][1][2]oxazin-5-amine derivatives typically commences from a suitably substituted aminophenol. The most logical starting material for the target scaffold is 2,4-diaminophenol or a protected precursor.
Proposed Synthetic Protocol: A Step-by-Step Approach
While specific literature detailing the synthesis of 3,4-dihydro-2H-benzo[b][1][2]oxazin-5-amine is limited, a robust synthetic route can be projected based on established methodologies for related benzoxazines. A common and effective method involves the N-alkylation of an aminophenol followed by intramolecular cyclization.
Step 1: Selective N-Alkylation of 2,4-Diaminophenol
The primary challenge in the synthesis is the regioselective alkylation of the more nucleophilic amino group at the 2-position over the one at the 4-position. This can be achieved through careful control of reaction conditions or by employing protecting group strategies. A plausible approach involves the reaction of 2,4-diaminophenol dihydrochloride with a suitable two-carbon electrophile, such as 2-chloroethanol, under basic conditions.
Experimental Protocol: Synthesis of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-5-amine
-
Materials: 2,4-Diaminophenol dihydrochloride, 2-chloroethanol, sodium bicarbonate, ethanol, water, ethyl acetate, anhydrous sodium sulfate.
-
Procedure:
-
To a stirred solution of 2,4-diaminophenol dihydrochloride (1 equivalent) in a mixture of ethanol and water, add sodium bicarbonate (3 equivalents) portion-wise at room temperature.
-
Add 2-chloroethanol (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 3,4-dihydro-2H-benzo[b][1][2]oxazin-5-amine.
-
Synthetic Workflow Diagram
Caption: A generalized workflow for the synthesis of the target compound.
Spectroscopic Characterization: Unveiling the Structure
The structural elucidation of 3,4-dihydro-2H-benzo[b][1][2]oxazin-5-amine derivatives relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum will exhibit characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns being influenced by the substitution pattern. The methylene protons of the oxazine ring typically appear as two distinct triplets in the regions of approximately 3.8-4.2 ppm (-O-CH₂-) and 3.2-3.6 ppm (-N-CH₂-). The protons of the amino group at C5 will present as a broad singlet.
-
¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons and the two methylene carbons of the oxazine ring, typically in the range of 65-70 ppm (-O-CH₂) and 40-45 ppm (-N-CH₂-).
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹) and the secondary amine in the ring (around 3350-3450 cm⁻¹).
-
Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹.
-
The C-O-C ether linkage will show a strong absorption band in the region of 1200-1250 cm⁻¹.[3]
-
-
Mass Spectrometry (MS):
Biological Activities and Therapeutic Potential
The 3,4-dihydro-2H-benzo[b][1][2]oxazine scaffold is associated with a diverse range of biological activities. The introduction of a 5-amino group is anticipated to modulate these activities and potentially confer novel pharmacological properties.
Anticancer Activity
Numerous benzoxazine and benzoxazinone derivatives have demonstrated significant anticancer activity through various mechanisms.[2][5][6] These include the inhibition of DNA-dependent protein kinase (DNA-PK) leading to delayed DNA repair and apoptosis, modulation of kinase signaling pathways such as HER2 and JNK1, and the targeting of c-Myc G-quadruplex structures.[5] The presence of an amino group can enhance interactions with biological targets through hydrogen bonding and may influence the electron density of the aromatic system, thereby affecting activity.
Table 1: Exemplary Anticancer Activity of Benzoxazine Analogs
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 10 | HepG2 (Hypoxic) | 87 ± 1.8 | [5] |
| Compound 11 | HepG2 (Hypoxic) | 10 ± 3.7 | [5] |
| Compound 14b | A549 | 7.59 ± 0.31 | [6] |
| Compound 14c | A549 | 18.52 ± 0.59 | [6] |
Disclaimer: The data presented is for closely related benzoxazine analogs and serves for comparative purposes. Specific data for 5-amino derivatives is not currently available in the public domain.
Antimicrobial Activity
Benzoxazine derivatives have been reported to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[7][8][9] The mechanism of action is thought to involve disruption of the bacterial cell membrane.
Table 2: Exemplary Antimicrobial Activity of Benzoxazine Analogs
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Derivative 5c | Streptococcus pneumoniae | <20 | [8] |
| Derivative 5d | Streptococcus pneumoniae | <20 | [8] |
| Derivative 5i | Streptococcus pneumoniae | <20 | [8] |
| Derivative 5h | Pseudomonas aeruginosa | 80 | [8] |
Disclaimer: The data presented is for closely related benzoxazine analogs and serves for comparative purposes. Specific data for 5-amino derivatives is not currently available in the public domain.
Neuroprotective Activity
Certain 3,4-dihydro-2H-benzo[b][1][2]oxazine derivatives have shown promise as neuroprotective agents, exhibiting antioxidant properties and the ability to protect against excitotoxic lesions.[3][10] The 5-amino group could contribute to these effects by acting as a radical scavenger or by modulating interactions with neuroprotective signaling pathways.
Mechanistic Insights and Structure-Activity Relationships (SAR)
The biological activity of 3,4-dihydro-2H-benzo[b][1][2]oxazine derivatives is intricately linked to their substitution pattern. The 5-amino group is expected to be a key determinant of activity.
-
Hydrogen Bonding: The amino group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with amino acid residues in the active sites of enzymes and receptors.
-
Electronic Effects: As an electron-donating group, the 5-amino substituent will increase the electron density of the aromatic ring, which can influence the molecule's reactivity and its ability to participate in π-π stacking interactions.
-
Site for Derivatization: The amino group provides a convenient handle for the synthesis of a wide range of analogs through reactions such as acylation, alkylation, and sulfonylation, allowing for the fine-tuning of pharmacological properties.
Signaling Pathway Diagram
Caption: Inhibition of DNA-PK by benzoxazine derivatives can lead to apoptosis.
Future Perspectives and Challenges
Derivatives of 3,4-dihydro-2H-benzo[b][1][2]oxazin-5-amine represent a promising area for drug discovery. The synthetic accessibility and the potential for diverse biological activities make this scaffold an attractive starting point for the development of novel therapeutic agents.
Current Status: Research on this specific subclass of benzoxazines is in the preclinical stage. There is no publicly available information on any of these compounds entering clinical trials.
Challenges and Opportunities:
-
Synthesis: The development of efficient and regioselective synthetic methods for the preparation of a wide range of 5-amino-substituted analogs is crucial.
-
Biological Evaluation: Comprehensive screening of these compounds against a panel of biological targets is needed to fully elucidate their therapeutic potential.
-
Structure-Activity Relationship Studies: Systematic modification of the 5-amino group and other positions on the benzoxazine ring will be essential for optimizing potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: In-depth investigations into the molecular mechanisms underlying the biological activities of these compounds will guide future drug design efforts.
Conclusion
The 3,4-dihydro-2H-benzo[b][1][2]oxazin-5-amine scaffold holds considerable promise for the development of new drugs with potential applications in oncology, infectious diseases, and neurodegenerative disorders. This guide has provided a framework for the synthesis, characterization, and biological evaluation of these compounds. Further research in this area is warranted to unlock the full therapeutic potential of this versatile heterocyclic system.
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The Biological Versatility of the 3,4-Dihydro-2H-benzo[b]oxazine Scaffold: A Technical Guide Focused on the Potential of the 5-Amino Analogue
Introduction: The Benzoxazine Core - A Privileged Scaffold in Medicinal Chemistry
The 3,4-dihydro-2H-benzo[b]oxazine ring system represents a cornerstone in the architecture of biologically active molecules. This bicyclic heterocycle, featuring a fusion of a benzene ring with an oxazine ring, has garnered significant attention from the scientific community. Its rigid, yet conformationally flexible structure, coupled with multiple sites for chemical modification, makes it a "privileged scaffold" in drug discovery. Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] This guide will delve into the known biological landscape of the 3,4-dihydro-2H-benzo[b]oxazine core, with a specific focus on elucidating the potential biological activities of the hitherto underexplored 3,4-Dihydro-2H-benzo[b]oxazin-5-amine. While direct experimental data for this specific analogue is scarce in publicly accessible literature, a comprehensive analysis of structure-activity relationships (SAR) within the broader benzoxazine class allows for robust predictions of its likely biological profile. This document will serve as a technical resource for researchers, providing not only a synthesis of current knowledge but also detailed experimental frameworks for the future investigation of this promising compound.
Predicted Biological Activities of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine
Based on extensive review of the literature on substituted benzoxazine analogues, the 5-amino derivative is predicted to exhibit significant activity in the following therapeutic areas:
-
Antimicrobial Activity: The benzoxazine nucleus is a well-established pharmacophore in the design of novel antibacterial and antifungal agents.[4] The presence of an amino group on the benzene ring can significantly influence this activity, often by modulating the electronic properties of the molecule and its ability to interact with microbial targets.
-
Anti-inflammatory Activity: Several benzoxazine derivatives have shown potent anti-inflammatory effects. The mechanism often involves the modulation of key inflammatory pathways. An amino substituent could enhance these properties by providing an additional site for hydrogen bonding or by altering the molecule's interaction with inflammatory mediators.
-
Neuroprotective Activity: A growing body of evidence points to the potential of 1,4-benzoxazine derivatives as neuroprotective agents, primarily through their antioxidant and anti-excitotoxic properties.[5][6] The position and nature of substituents on the aromatic ring are critical for this activity, suggesting that a 5-amino group could confer potent neuroprotective effects.
Anticipated Antimicrobial Properties and Investigative Workflow
The antimicrobial potential of benzoxazine derivatives is well-documented against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4] The proposed mechanism of action for some derivatives involves the disruption of the bacterial cell wall or the inhibition of essential microbial enzymes. The introduction of an amino group at the 5-position of the benzoxazine core is hypothesized to enhance antimicrobial efficacy by increasing the polarity of the molecule, which may facilitate its transport across microbial membranes.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A fundamental assay to quantify the antimicrobial potency of a compound is the determination of its Minimum Inhibitory Concentration (MIC). This protocol outlines a standard broth microdilution method.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
96-well microtiter plates.
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
3,4-Dihydro-2H-benzo[b]oxazin-5-amine dissolved in a suitable solvent (e.g., DMSO).
-
Positive control antibiotic (e.g., Streptomycin).
-
Negative control (broth and solvent).
-
Resazurin solution (for viability indication).
Procedure:
-
Preparation of Inoculum: Culture the microbial strain overnight and then dilute in fresh broth to achieve a standardized concentration (typically 0.5 McFarland standard).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth. The concentration range should be broad enough to determine the MIC.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.
-
Controls: Include wells for a positive control (microbes with a known antibiotic), a negative control (broth only), and a solvent control (microbes with the same concentration of the solvent used to dissolve the test compound).
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: After incubation, add a viability indicator like resazurin and incubate for a further 2-4 hours. The MIC is the lowest concentration of the compound that inhibits visible growth (indicated by a lack of color change).
Illustrative Data from Structurally Related Compounds
To provide a context for expected results, the following table summarizes the antimicrobial activity of some reported benzoxazine derivatives.
| Compound | Test Organism | MIC (µg/mL) |
| 3-(1,3-thiazol-2-yl)-3,4-dihydro-2H-naphtho[2,1-e][5][7]oxazine | Staphylococcus aureus | 25 |
| 3-(1,3-thiazol-2-yl)-3,4-dihydro-2H-naphtho[2,1-e][5][7]oxazine | Escherichia coli | 50 |
Data is illustrative and sourced from studies on related benzoxazine structures.[4]
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial activity screening.
Potential Anti-inflammatory Action and Evaluation Strategy
Chronic inflammation is a key pathological feature of numerous diseases. The anti-inflammatory potential of benzoxazine derivatives has been demonstrated in several studies.[2] A plausible mechanism for their action is the inhibition of pro-inflammatory enzymes or the suppression of inflammatory signaling pathways, such as the NF-κB pathway. The 5-amino substituent on the benzoxazine ring could potentially enhance these anti-inflammatory effects.
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line.
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Lipopolysaccharide (LPS).
-
3,4-Dihydro-2H-benzo[b]oxazin-5-amine.
-
Griess Reagent.
-
MTT reagent for cell viability.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS to the wells (except for the negative control).
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and mix with Griess reagent. Measure the absorbance at 540 nm to quantify the amount of nitrite, a stable product of NO.
-
Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.
-
Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Signaling Pathway: Potential Inhibition of NF-κB
Caption: Potential inhibition of the NF-κB signaling pathway.
Promising Neuroprotective Effects and Assessment Methods
Neurodegenerative diseases are characterized by progressive neuronal loss. Benzoxazine derivatives have emerged as promising neuroprotective agents, with some exhibiting potent antioxidant and anti-excitotoxic activities.[5][6] The 5-amino group in our target compound could contribute to these effects by acting as a radical scavenger or by modulating neuronal signaling pathways involved in cell survival.
Experimental Protocol: In Vitro Oxidative Stress Assay
This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y neuroblastoma cell line.
-
DMEM/F12 medium with 10% FBS.
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as an oxidative stressor.
-
3,4-Dihydro-2H-benzo[b]oxazin-5-amine.
-
MTT or LDH assay kit for cell viability/cytotoxicity.
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours.
-
Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of H₂O₂ or 6-OHDA.
-
Incubation: Incubate for 24 hours.
-
Viability Assessment: Measure cell viability using the MTT assay or cytotoxicity using the LDH assay.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to the cells treated with the neurotoxin alone.
Conclusion and Future Directions
The 3,4-dihydro-2H-benzo[b]oxazine scaffold is a rich source of biologically active compounds. While direct experimental evidence for the biological activities of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine is currently lacking, a thorough analysis of the structure-activity relationships of its analogues strongly suggests its potential as a valuable antimicrobial, anti-inflammatory, and neuroprotective agent. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic investigation of this promising molecule. Future research should focus on the synthesis and in vitro evaluation of this compound, followed by in vivo studies to validate its therapeutic potential. Further derivatization of the 5-amino group could also lead to the discovery of even more potent and selective drug candidates.
References
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Blattes, E., Lockhart, B., Lestage, P., Schwendimann, L., Gressens, P., Fleury, M. B., & Largeron, M. (2005). Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies. Journal of medicinal chemistry, 48(4), 1282–1286. [Link]
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Largeron, M., Blattes, E., Lockhart, B., Lestage, P., Schwendimann, L., & Fleury, M. B. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of medicinal chemistry, 42(26), 5395–5403. [Link]
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Macías-Ruvalcaba, N. A., et al. (2010). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of agricultural and food chemistry, 58(10), 6349–6358. [Link]
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- Sharaf, E. D. (2019). 3,4-Dihydro-2h-1,3-Benzoxazines and Their Oxo-Derivatives Chemistry and Bioactivities. Journal of the Serbian Chemical Society.
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Singh, U. P., & Bhat, H. R. (2011). Synthesis of some new 3,4-dihydro-2 H -1,3-benzoxazines under microwave irradiation in solvent-free conditions and their biological activity. Medicinal Chemistry Research, 20(8), 1147–1153. [Link]
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Tale, R. H., et al. (2015). Synthesis and Biological Evaluation of 3,4-Dihydro-2H-benzo[b][4][5]-oxazine-2-carboxylic Acid Derivatives as Antitubercular Agents. Letters in Drug Design & Discovery, 12(1), 59-69.
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Ullah, Z., et al. (2015). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic & medicinal chemistry, 23(17), 5821–5829. [Link]
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Zhang, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12, 1369051. [Link]
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A Technical Guide to the Structural Elucidation of 3,4-Dihydro-2H-benzo[b]oxazine Derivatives: A Case Study Approach
Abstract: The 3,4-dihydro-2H-benzo[b]oxazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science.[1][2] Its derivatives have been explored for a range of biological activities, including antimicrobial and anticancer properties.[1] A thorough understanding of the three-dimensional structure of these molecules is paramount for rational drug design and the development of structure-activity relationships. This guide addresses the structural analysis of the 3,4-Dihydro-2H-benzo[b]oxazine core, with a particular focus on the methodologies required for its elucidation. While a public crystal structure for 3,4-Dihydro-2H-benzo[b]oxazin-5-amine is not currently available, this document provides a comprehensive framework for its determination. We will leverage the crystal structure of a related benzoxazine derivative to discuss the characteristic structural features of this class of compounds and present a detailed experimental and computational workflow for obtaining and analyzing the crystal structure of the target molecule.
The 3,4-Dihydro-2H-benzo[b]oxazine Scaffold: Significance and Structural Context
The benzoxazine family of compounds, characterized by a benzene ring fused to an oxazine ring, presents a versatile platform for chemical modification.[2] The "3,4-dihydro-2H-" prefix specifies the saturation of the oxazine ring, leading to a stable heterocyclic system. The placement of the nitrogen and oxygen atoms within the ring gives rise to different isomers, such as the 1,3- and 1,4-benzoxazines, each with distinct chemical properties and biological activities.[1][3] These compounds have been investigated as 5-HT6 receptor antagonists and for their potential in treating tuberculosis, highlighting their therapeutic relevance.[4][5]
A critical aspect of understanding the function of these molecules at a molecular level is the determination of their crystal structure. X-ray crystallography provides precise information on bond lengths, bond angles, conformational preferences of the oxazine ring, and the nature of intermolecular interactions that govern the packing of molecules in the solid state. This information is invaluable for computational modeling, such as molecular docking studies, and for understanding the physicochemical properties of the solid form, which are critical in pharmaceutical development.
Synthesis and Characterization of 3,4-Dihydro-2H-benzo[b]oxazines
The synthesis of 3,4-dihydro-2H-benzo[b]oxazines can be achieved through various synthetic strategies. A common and efficient method is the one-pot, multicomponent Mannich reaction involving a phenol, a primary amine, and formaldehyde.[1] This approach allows for significant structural diversity by varying the substitution on both the phenolic and amine precursors.
Alternative synthetic routes have also been developed, including modified step-wise techniques that can offer better control over the reaction and purification.[6][7][8] For instance, a two-step process involving the initial formation of a 2-hydroxybenzylamine followed by ring closure with a formaldehyde equivalent can improve yields and purity for certain substrates.[9]
The general synthetic approach is outlined in the workflow diagram below:
Caption: A generalized two-step synthetic workflow for 3,4-dihydro-2H-benzo[b]oxazines.
Following synthesis, rigorous characterization is essential to confirm the structure and purity of the compound. A standard suite of analytical techniques is employed for this purpose.
| Analytical Technique | Purpose | Expected Observations for 3,4-Dihydro-2H-benzo[b]oxazines |
| FT-IR Spectroscopy | Identification of functional groups. | Characteristic peaks for N-H stretching (if unsubstituted on the nitrogen), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O-C stretching. |
| ¹H NMR Spectroscopy | Determination of the proton environment. | Signals corresponding to aromatic protons, diastereotopic protons of the CH₂ group in the oxazine ring, and protons of any substituents. |
| ¹³C NMR Spectroscopy | Determination of the carbon skeleton. | Resonances for aromatic carbons, the CH₂ carbon of the oxazine ring, and any other carbon atoms in the molecule. |
| Mass Spectrometry (GC-MS or LC-MS) | Determination of the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated molecular weight of the target compound.[6][7][8] |
| Elemental Analysis | Confirmation of the elemental composition. | Experimental percentages of C, H, and N that are in close agreement with the calculated values.[6][7][8] |
A Case Study in Benzoxazine Crystallography: 3-[(furan-2-yl)methyl]-6-methyl-3,4-dihydro-2H-1,3-benzoxazine
In the absence of a crystal structure for 3,4-Dihydro-2H-benzo[b]oxazin-5-amine, we can gain significant insights by examining the published structure of a related compound, 3-[(furan-2-yl)methyl]-6-methyl-3,4-dihydro-2H-1,3-benzoxazine.[1] This structure provides a template for understanding the key conformational and packing features of the benzoxazine ring system.
In this reported structure, the oxazine ring adopts a half-chair conformation.[1][3] This is a common conformation for six-membered rings containing one double bond (as part of the fused benzene ring) and helps to minimize steric strain. The analysis of the crystal packing reveals the presence of significant intermolecular interactions, including C-H···N, C-H···O, and C-H···π interactions, which link the molecules into a three-dimensional network.[1][3]
A powerful tool for analyzing these interactions is Hirshfeld surface analysis.[1][3] This method maps the regions of close contact between molecules in the crystal and can quantify the contribution of different types of interactions to the overall crystal packing. For the case study compound, Hirshfeld analysis showed that H···H, H···C/C···H, and H···O/O···H interactions are the most significant, which is typical for organic molecules.[1]
Proposed Experimental Workflow for the Crystal Structure Determination of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine
The following section outlines a detailed, step-by-step protocol for a researcher aiming to determine the crystal structure of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine.
Caption: A systematic workflow for the determination of a novel crystal structure.
Step 1: Synthesis and High-Purity Purification
-
Synthesis: Synthesize 3,4-Dihydro-2H-benzo[b]oxazin-5-amine using an appropriate literature method, such as the Mannich reaction or a stepwise approach.
-
Purification: High purity (>99%) is crucial for successful crystallization. Purify the crude product using column chromatography on silica gel. The choice of eluent should be optimized to ensure good separation from any byproducts or starting materials.
-
Characterization: Confirm the identity and purity of the final compound using the analytical techniques listed in the table above.
Step 2: Crystallization Trials
The goal of this step is to grow single crystals of sufficient size and quality for X-ray diffraction.
-
Solvent Screening: Dissolve a small amount of the purified compound in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) to assess solubility.
-
Crystallization Techniques:
-
Slow Evaporation: Prepare saturated or near-saturated solutions of the compound in the chosen solvents in small vials. Cover the vials with a perforated cap to allow for slow evaporation of the solvent at room temperature.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of the concentrated solution of the compound on a siliconized glass slide. Invert the slide over a reservoir containing a solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the drop will gradually decrease the solubility of the compound, promoting crystallization.
-
Solvent Layering: Carefully layer a less dense solvent in which the compound is soluble on top of a denser solvent in which it is insoluble. The compound is dissolved in the top layer. Slow diffusion at the interface can lead to crystal growth.
-
-
Monitoring: Regularly inspect the crystallization experiments under a microscope for the formation of single crystals.
Step 3: Single-Crystal X-ray Diffraction (SC-XRD)
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection: Collect the diffraction data using a single-crystal X-ray diffractometer, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[1]
-
Data Processing: Process the collected diffraction data to obtain a set of indexed reflections with their intensities.
Step 4: Structure Solution and Refinement
-
Structure Solution: Use direct methods or Patterson methods to solve the phase problem and obtain an initial model of the crystal structure.
-
Structure Refinement: Refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental diffraction data to improve the agreement between the calculated and observed structure factors.
-
Validation: Use software tools like CHECKCIF to validate the final crystal structure and ensure that it is chemically and crystallographically sound.
Complementary Computational Analysis
In conjunction with experimental data, computational methods can provide deeper insights into the structural and electronic properties of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine.
-
Density Functional Theory (DFT): DFT calculations can be used to optimize the geometry of the molecule in the gas phase, providing theoretical bond lengths and angles for comparison with the experimental crystal structure. It can also be used to calculate properties such as the frontier molecular orbitals (HOMO and LUMO), which are relevant to the molecule's reactivity and electronic properties.[1][3]
-
Hirshfeld Surface Analysis: As mentioned earlier, this analysis can be performed on the final crystal structure to visualize and quantify the intermolecular interactions that stabilize the crystal lattice.[1][3]
Conclusion
While the specific crystal structure of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine remains to be determined, this guide provides a comprehensive roadmap for its elucidation. By leveraging established synthetic methods, systematic crystallization screening, and modern crystallographic techniques, researchers can successfully obtain and analyze the structure of this and other related benzoxazine derivatives. The resulting structural information will be a valuable asset for the scientific community, particularly for those in the fields of medicinal chemistry and drug development, enabling a more profound understanding of the structure-property relationships within this important class of heterocyclic compounds.
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3,4-Dihydro-2H-benzo[1][7]oxazine derivatives as 5-HT6 receptor antagonists. PubMed. [Link]
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Synthesis and Characterization of New 3,4-Dihydro-2H-benzo- and Naphtho-1,3-oxazine Derivatives. Asian Journal of Chemistry. [Link]
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3,4-Dihydro-2H-1,4-benzoxazine | C8H9NO. PubChem. [Link]
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Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. NIH. [Link]
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Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds. Synthetic Communications. [Link]
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Representative examples of 3,4-dihydro-2H-benzo[e][1][6] oxazine derivatives. [No Source Found]. [Link]
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3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. [No Source Found]. [Link]
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(PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. [Link]
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Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Proper. NSTDA. [Link]
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A Technical Guide to the Organic Solvent Solubility of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine: Theoretical Principles and Experimental Determination
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that profoundly influences its processing, formulation, and bioavailability.[1][2] This technical guide provides a comprehensive framework for understanding and determining the solubility of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine in organic solvents. Recognizing the scarcity of published quantitative data for this specific molecule, this document emphasizes the foundational principles of solubility, predictive assessment based on structural analogs, and a detailed, field-proven experimental protocol for accurate solubility measurement. It is designed to empower researchers, chemists, and formulation scientists with the tools to make informed decisions for solvent selection, reaction optimization, and early-stage drug development.
Introduction to 3,4-Dihydro-2H-benzo[b]oxazin-5-amine
3,4-Dihydro-2H-benzo[b]oxazin-5-amine is a heterocyclic compound featuring a benzoxazine core functionalized with a primary amine. Its structure combines several key chemical features that dictate its physical and chemical properties:
-
Aromatic Benzene Ring: A nonpolar, hydrophobic moiety.
-
Oxazine Ring: A six-membered heterocyclic ring containing both an oxygen (ether) and a nitrogen (secondary amine) atom, contributing polarity and hydrogen bonding capabilities.
-
Primary Amine Group (-NH2): A polar, basic group capable of acting as both a hydrogen bond donor and acceptor.
The interplay of these groups governs the molecule's interaction with various solvents. Understanding its solubility is paramount for applications in medicinal chemistry, where it may serve as a scaffold for more complex molecules, or in materials science. Poor solubility can impede synthesis, purification, formulation, and ultimately, biological activity.[3]
Theoretical Principles of Solubility
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of mixing. The adage "like dissolves like" serves as a useful heuristic, rooted in the principle that dissolution is favored when the intermolecular forces between solute and solvent molecules are comparable to the forces within the pure solute and pure solvent.[4]
2.1 Intermolecular Forces at Play
The structure of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine allows for several types of intermolecular interactions:
-
Hydrogen Bonding: The primary amine (-NH2) and the secondary amine within the oxazine ring are strong hydrogen bond donors. The nitrogen and oxygen atoms are hydrogen bond acceptors. This is the most significant interaction in polar protic solvents.
-
Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to the electronegative oxygen and nitrogen atoms, allowing for electrostatic interactions with other polar molecules.
-
Van der Waals Forces (London Dispersion Forces): The aromatic ring and aliphatic portions of the oxazine ring contribute to weaker, non-specific interactions, which are dominant in nonpolar solvents.
2.2 Solvent Classification and Predicted Affinity
Organic solvents are typically classified based on their polarity and their ability to donate hydrogen bonds:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Due to the strong hydrogen bonding capabilities of the target molecule's amine groups, high solubility is anticipated in these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents have significant dipole moments but lack O-H or N-H bonds. They are effective hydrogen bond acceptors. Good solubility is expected, driven by strong dipole-dipole interactions and hydrogen bonding between the solvent's acceptor sites and the molecule's amine groups.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. The large, nonpolar benzene ring of the target molecule will promote some interaction, but the highly polar amine groups will significantly limit solubility. Aniline, a structural analog, is soluble in ether and benzene, suggesting that some solubility is possible.[5][6]
Predicted Solubility Profile
| Solvent Class | Example Solvents | Primary Interactions | Predicted Qualitative Solubility | Justification |
| Polar Protic | Methanol, Ethanol | Hydrogen Bonding, Dipole-Dipole | High | The -NH2 and -NH- groups can form strong hydrogen bonds with the solvent's hydroxyl group. |
| Polar Aprotic | DMSO, DMF, THF | Dipole-Dipole, Hydrogen Bonding | High to Medium | Strong dipole interactions are favorable. The solvent acts as a hydrogen bond acceptor for the molecule's amine groups. |
| Nonpolar Aromatic | Toluene, Benzene | Van der Waals, π-π Stacking | Medium to Low | The aromatic ring of the solute can interact favorably with the aromatic solvent. Aniline shows good solubility.[5] |
| Nonpolar Aliphatic | n-Hexane, Cyclohexane | Van der Waals | Low / Insoluble | The molecule's high polarity and hydrogen bonding potential are mismatched with the nonpolar nature of the solvent. |
| Chlorinated | Dichloromethane (DCM) | Dipole-Dipole | Medium | DCM has a moderate dipole moment and can engage in dipole-dipole interactions, but lacks hydrogen bonding capability. |
Experimental Determination of Thermodynamic Solubility
To obtain definitive, quantitative data, an experimental approach is necessary. The Saturation Shake-Flask Method is the gold-standard for determining thermodynamic equilibrium solubility due to its reliability and direct measurement of the compound in equilibrium with its solid phase.[9][10][11]
4.1 Principle An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient duration to allow the dissolution process to reach equilibrium. After equilibration, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).[12][13]
4.2 Materials and Equipment
-
3,4-Dihydro-2H-benzo[b]oxazin-5-amine (solid)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL)
-
Thermostatically controlled shaker or rotator
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
-
HPLC column (e.g., C18 reversed-phase)
4.3 Step-by-Step Experimental Protocol
-
Preparation of Calibration Standards:
-
Accurately prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.
-
-
Sample Preparation:
-
Add an excess amount of solid 3,4-Dihydro-2H-benzo[b]oxazin-5-amine to a pre-weighed glass vial. An amount that is visually in excess is sufficient (e.g., ~5-10 mg).
-
Add a precise volume of the test solvent (e.g., 2.0 mL) to the vial.
-
Prepare each solvent condition in triplicate to ensure reproducibility.[14]
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To separate the saturated supernatant from the excess solid, either:
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
-
Filter the solution using a chemical-resistant syringe filter (e.g., PTFE) into a clean vial. Discard the first few drops to saturate the filter membrane.
-
-
-
Sample Analysis:
-
Carefully take a known aliquot of the clear supernatant (e.g., 100 µL).
-
Dilute the aliquot with a suitable mobile phase or solvent to bring the concentration within the linear range of the calibration curve. The dilution factor must be recorded accurately.
-
Inject the diluted sample into the HPLC system.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of the diluted sample from its peak area.
-
Calculate the original solubility in the solvent using the following formula:
-
Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor
-
-
Visualizations
Diagram: Predicted Solute-Solvent Interactions
Caption: Predicted intermolecular forces and resulting solubility.
Diagram: Shake-Flask Experimental Workflow
Caption: Workflow for the Shake-Flask Solubility Assay.
Conclusion
While direct, published solubility data for 3,4-Dihydro-2H-benzo[b]oxazin-5-amine is limited, a robust scientific approach allows for a strong predictive assessment and a clear path to accurate experimental determination. The molecule's structure, rich in hydrogen bond donors and acceptors, suggests high solubility in polar protic and aprotic solvents, with diminishing solubility in nonpolar media. For any application in research or development, these predictions must be validated. The provided shake-flask protocol is a reliable, self-validating system that yields the thermodynamic equilibrium solubility, providing the definitive data required for confident scientific and development decisions.
References
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Solubility of Things. Aniline. [Link]
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protocols.io. (2025-08-03). In-vitro Thermodynamic Solubility. [Link]
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M. M. P. (2010). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. [Link]
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PharmaGuru. (2025-03-26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
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Farmacia. (2020). The Importance of Solubility for New Drug Molecules. [Link]
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ResearchGate. (2008). 1236 SOLUBILITY MEASUREMENTS. [Link]
-
ResearchGate. (2018). Thermal Properties of the Benzoxazine Derivatives Estimated from the First Heating DSC Curves. [Link]
-
Regulations.gov. (2018-08-31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
-
AxisPharm. Equilibrium Solubility Assays Protocol. [Link]
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Evotec. Thermodynamic Solubility Assay. [Link]
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Chromatography Forum. (2009-08-19). how can i test the solubility in hplc please ?. [Link]
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-
Hacettepe University Journal of the Faculty of Pharmacy. (2011). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]
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PubMed. (2015-04-01). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. [Link]
-
BioDuro. ADME Solubility Assay. [Link]
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ResearchGate. (2002). (PDF) Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. [Link]
-
PubChem - NIH. Aniline. [Link]
-
Vedantu. Aniline is soluble in which of the following organic class 12 chemistry CBSE. [Link]
-
Green Chemistry (RSC Publishing). (2016). Arbutin-based benzoxazine: en route to an intrinsic water soluble biobased resin. [Link]
-
Ascendia Pharmaceutical Solutions. (2021-07-05). 4 Factors Affecting Solubility of Drugs. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
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ResearchGate. (2008). Principles of Solubility. [Link]
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Sciforum. (2022). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]
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Improved Pharma. (2021-02-14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
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A Technical Guide to the Stability and Degradation of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine
Prepared by: Gemini, Senior Application Scientist
Foreword: The Imperative of Stability in Drug Development
In the landscape of pharmaceutical sciences, the intrinsic stability of a drug molecule is a cornerstone of its therapeutic viability. Undesirable changes in a compound's structure due to degradation can lead to diminished pharmacological activity, the formation of toxic byproducts, and a compromised shelf life.[1][2] This guide provides an in-depth analysis of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine, a heterocyclic amine of interest in medicinal chemistry. Our focus is to dissect its potential liabilities, predict degradation pathways, and establish a robust framework for its stability assessment. As drug development professionals, understanding these facets is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety and product efficacy.
Molecular Architecture and Inherent Reactivity
To understand the stability of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine, we must first examine its constituent functional groups. The molecule features a fused ring system containing:
-
A Secondary Aliphatic Amine: Incorporated within the oxazine ring. Secondary amines are known nucleophiles and are susceptible to oxidation.
-
A Primary Aromatic Amine: The -NH₂ group at the 5-position. Aromatic amines are particularly prone to oxidative degradation, often leading to colored impurities.
-
An Oxazine Ring: A six-membered heterocyclic ring containing oxygen and nitrogen. This structure can be susceptible to hydrolytic cleavage, particularly under strong acidic or basic conditions.[3][4][5]
The interplay of these groups dictates the molecule's overall stability profile. The electron-donating nature of the primary amine can activate the aromatic ring, potentially influencing its susceptibility to electrophilic attack and oxidation.
Principal Degradation Pathways and Mechanistic Insights
Oxidative and hydrolytic degradation are among the most common pathways for drug decomposition.[6] For 3,4-Dihydro-2H-benzo[b]oxazin-5-amine, these represent the most probable routes of instability.
Oxidative Degradation
Oxidation is a highly probable degradation pathway for this molecule due to the presence of two amine functionalities.[7] It is often mechanistically complex and can be initiated by atmospheric oxygen (autoxidation), heat, light, or trace metal ions.[6]
-
Mechanism: The oxidation of amines can proceed through various mechanisms, including radical chain reactions.[7][8] The primary aromatic amine is a key site for oxidation, potentially forming nitroso, nitro, or dimeric/polymeric impurities. The secondary amine within the oxazine ring can be oxidized to a hydroxylamine or an N-oxide.[7][8] The formation of these degradants can be rationalized by an SN2 nucleophilic attack by the nitrogen's lone pair on an oxidizing species.[8]
-
Causality: The presence of lone pair electrons on the nitrogen atoms makes them nucleophilic and susceptible to attack by electrophilic oxygen species. Aromatic amines are particularly sensitive because the resulting radical cations can be stabilized by the aromatic ring, facilitating further reactions.
Below is a proposed pathway for the initial stages of oxidative degradation.
Caption: Proposed initial steps in the oxidative degradation of the target molecule.
Hydrolytic Degradation
Hydrolysis involves the cleavage of chemical bonds by water. For this molecule, the primary site of hydrolytic attack is the oxazine ring.
-
Mechanism: Under acidic conditions, the ether linkage (C-O-C) within the oxazine ring can be protonated, making the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack by water. This leads to ring-opening, forming a 2-(aminomethyl) phenolic derivative.[3][4] Base-catalyzed hydrolysis is also possible, though often less efficient for this type of ether linkage compared to esters or amides.[6]
-
Causality: The stability of the benzoxazine ring is influenced by the substituents and the pH of the environment. Strong acidic conditions facilitate the cleavage of the C-O bond, which is typically the kinetically favored pathway for the hydrolysis of such heterocyclic systems.
Caption: Proposed acid-catalyzed hydrolytic ring-opening of the benzoxazine structure.
Thermal and Photolytic Degradation
-
Thermal Stability: Heterocyclic compounds, including benzoxazines, generally exhibit good thermal stability but will decompose at elevated temperatures.[9][10][11][12] Decomposition often proceeds via a radical mechanism, involving the homolytic cleavage of the weakest bonds, typically the C-N and C-O bonds within the oxazine ring.[1][13] This can lead to the emission of various volatile products and the formation of a carbonaceous char.[1][10] Many benzoxazine derivatives are stable up to 250-300 °C.[1][9]
-
Photostability: Compounds containing aromatic amine moieties can be sensitive to light, particularly UV radiation. Phenoxazine, a related heterocyclic structure, is known to be photosensitive and degrades via a radical mechanism, especially in halogenated solvents.[14] Photo-oxidation can generate highly reactive species that accelerate the degradation process, leading to significant discoloration and the formation of complex impurities.
A Framework for Stability Assessment: Forced Degradation Protocol
Forced degradation (or stress testing) is essential to understand the intrinsic stability of a drug substance, identify likely degradation products, and establish stability-indicating analytical methods.[2] The following protocol provides a comprehensive, self-validating workflow.
Objective
To intentionally degrade 3,4-Dihydro-2H-benzo[b]oxazin-5-amine under controlled stress conditions (hydrolytic, oxidative, thermal, photolytic) to identify potential degradation products and pathways.
Materials and Reagents
-
3,4-Dihydro-2H-benzo[b]oxazin-5-amine (API)
-
HPLC-grade Acetonitrile and Methanol
-
Purified Water (e.g., Milli-Q)
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen Peroxide (H₂O₂), 3% and 30%
-
Formic Acid or Ammonium Acetate (for mobile phase)
-
Class A volumetric flasks, pipettes, and autosampler vials
Experimental Workflow: Step-by-Step Protocol
-
Stock Solution Preparation:
-
Accurately weigh and dissolve the API in a suitable solvent (e.g., 50:50 acetonitrile/water) to prepare a 1 mg/mL stock solution. This serves as the source for all stress samples.
-
-
Control Sample Preparation:
-
Unstressed Control (T=0): Dilute the stock solution with the solvent mixture to a final concentration of 100 µg/mL. Analyze immediately. This is the baseline for all comparisons.
-
Solvent Control: Prepare a blank containing only the reaction solvent for each stress condition and incubate it alongside the active sample. This helps identify any peaks originating from the solvent or container.
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours. Neutralize with an equimolar amount of NaOH before analysis. Rationale: Elevated temperature accelerates the reaction to provide data in a reasonable timeframe.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at similar time points and neutralize with HCl.
-
Oxidation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 2, 6, 12, and 24 hours. Rationale: 3% H₂O₂ is a standard starting concentration; a stronger condition (e.g., 10%) may be used if no degradation is observed.[15] Protection from light prevents confounding photodegradation.
-
Thermal Degradation (Solid State): Place a thin layer of solid API in a petri dish in an oven at 75°C for 48 hours.[15] Periodically sample, prepare a 100 µg/mL solution, and analyze.
-
Thermal Degradation (Solution): Incubate the stock solution at 60°C. Sample at regular intervals.
-
Photostability: Expose the stock solution in a photostable (e.g., quartz) vial to a light source compliant with ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter). A control sample should be wrapped in aluminum foil and placed alongside the exposed sample.
-
-
Analytical Methodology (HPLC-UV/MS):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient elution is recommended to resolve the parent peak from various degradants. For example:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the API has significant absorbance (e.g., 254 nm) and a Photo Diode Array (PDA) detector to assess peak purity. Mass Spectrometry (MS) detector for identification of degradant masses.
-
Injection Volume: 10 µL.
-
-
Data Analysis and Validation:
-
Peak Identification: Compare chromatograms of stressed samples to the T=0 control. Identify new peaks as potential degradation products.
-
Mass Balance: Calculate the mass balance to ensure all degradants are accounted for. The sum of the parent drug and all degradation products should ideally be between 95-105% of the initial concentration.
-
Structure Elucidation: Use the mass-to-charge ratio (m/z) from the MS detector to propose structures for the degradation products. Further fragmentation studies (MS/MS) can confirm these structures.[15]
-
Caption: A comprehensive workflow for conducting forced degradation studies.
Summary of Expected Stability Profile
Based on its chemical structure and principles derived from related compounds, the stability profile of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine can be summarized as follows.
| Stress Condition | Expected Degradation | Probable Degradation Products | Key Functional Group Involved |
| Acidic (e.g., 0.1M HCl) | Moderate to High | Ring-opened aminophenol derivatives | Oxazine Ring (Ether Linkage) |
| Basic (e.g., 0.1M NaOH) | Low to Moderate | Potential for slow ring-opening | Oxazine Ring |
| Oxidative (e.g., H₂O₂) | High | N-oxides, hydroxylamines, colored dimers/polymers | Primary and Secondary Amines |
| Thermal (Heat) | Stable at moderate temperatures; degradation >200°C | Products of ring fragmentation (e.g., anilines) | Oxazine Ring (C-N, C-O bonds) |
| Photolytic (Light) | Moderate to High | Complex mixture of photo-oxidative products | Aromatic Amine, Chromophore |
Conclusion and Strategic Implications
The stability assessment of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine reveals a molecule with significant susceptibility to oxidative and, to a lesser extent, hydrolytic degradation. The primary and secondary amine functionalities are the principal sites of oxidative attack, a common liability in drug molecules.[8][16] The oxazine ring is prone to opening under acidic stress. These findings have critical implications for drug development:
-
Formulation Strategy: An antioxidant may be required in liquid formulations to prevent oxidative degradation. The pH of the formulation must be carefully controlled, likely within a neutral to slightly acidic range, to minimize hydrolysis.
-
Packaging and Storage: The compound and its formulated products should be protected from light using amber vials or opaque packaging.[6] Storage under an inert atmosphere (e.g., nitrogen) could be beneficial for long-term stability.
-
Analytical Method Development: The forced degradation studies outlined here are paramount for developing a validated, stability-indicating HPLC method capable of separating the parent drug from all significant degradants, a non-negotiable regulatory requirement.
By proactively investigating and understanding these degradation pathways, researchers and drug development professionals can devise robust strategies to ensure the quality, safety, and efficacy of drug candidates based on this promising chemical scaffold.
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Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI. (URL: [Link])
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Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed. (URL: [Link])
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CHAPTER 3: Oxidative Degradation - Books - The Royal Society of Chemistry. (URL: [Link])
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Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC - PubMed Central. (URL: [Link])
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Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed. (URL: [Link])
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Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC. (URL: [Link])
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(PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - ResearchGate. (URL: [Link])
-
(PDF) Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening - ResearchGate. (URL: [Link])
-
Photodegradable Biobased Polybenzoxazines: Toward Circular Thermosets | Macromolecules - ACS Publications. (URL: [Link])
-
(PDF) Oxidative Degradation of Amines With High-Temperature Cycling - ResearchGate. (URL: [Link])
-
Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening - PubMed. (URL: [Link])
-
Unraveling the Properties of Photosensitive Schiff Base Benzoxazines: A Study on Thermal Stability, Antimicrobial, Aggregation-Induced Emission and Optical Properties - Taylor & Francis Online. (URL: [Link])
-
Synthesis and Characterization of New 3,4-Dihydro-2H-benzo- and Naphtho-1,3-oxazine Derivatives | Request PDF - ResearchGate. (URL: [Link])
-
SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES - RASĀYAN Journal. (URL: [Link])
-
Understanding the chemical basis of drug stability and degradation - The Pharmaceutical Journal. (URL: [Link])
-
Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening - MDPI. (URL: [Link])
-
Synthesis and characterization of new 3,4-dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives - CORE. (URL: [Link])
-
Adhesive Films Based on Benzoxazine Resins and the Photoreactive Epoxyacrylate Copolymer - MDPI. (URL: [Link])
-
A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. (URL: [Link])
-
(PDF) Studies on structurally different benzoxazines: Curing characteristics and thermal degradation aspects - ResearchGate. (URL: [Link])
-
Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines - Organic Chemistry Portal. (URL: [Link])
-
Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds | Semantic Scholar. (URL: [Link])
-
Synthesis, characterization and thermal degradation of functional benzoxazine monomers and polymers containing phenylphosphine oxide | Request PDF - ResearchGate. (URL: [Link])
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Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H) - ACS Publications. (URL: [Link])
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Unlocking the Therapeutic Potential of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,4-dihydro-2H-benzo[b]oxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific derivative, 3,4-Dihydro-2H-benzo[b]oxazin-5-amine. As a Senior Application Scientist, this document synthesizes current knowledge on related benzoxazine compounds to propose high-probability targets and outlines a comprehensive, self-validating experimental workflow for their confirmation. The methodologies described herein are grounded in established scientific principles to ensure accuracy and reproducibility, providing a robust framework for researchers in the field of drug discovery and development.
Introduction: The Benzoxazine Scaffold as a Source of Therapeutic Innovation
Benzoxazine derivatives have garnered significant attention from medicinal chemists due to their versatile structure and diverse biological activities.[1][2] These heterocyclic compounds have shown promise in a variety of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][3] The inherent structural features of the benzoxazine nucleus allow for extensive modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to engage specific biological targets.[4] While the broader class of benzoxazines has been studied, the specific therapeutic potential of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine remains an area of active investigation. This guide aims to bridge this gap by postulating potential targets based on the established activities of analogous compounds and providing a clear roadmap for their experimental validation.
Postulated Therapeutic Targets for 3,4-Dihydro-2H-benzo[b]oxazin-5-amine
Based on the documented bioactivities of structurally related benzoxazine and benzoxazinone derivatives, several key cellular components emerge as high-priority potential targets for 3,4-Dihydro-2H-benzo[b]oxazin-5-amine. These are categorized below based on their primary therapeutic indication.
Oncology Targets
The anti-cancer activity of benzoxazine derivatives is a recurring theme in the scientific literature.[5] Two prominent targets in this area are DNA topoisomerases and G-quadruplex structures within oncogene promoters.
-
DNA Topoisomerase I (Top1): Topoisomerases are critical enzymes that resolve topological issues in DNA during replication and transcription.[6] Their higher expression levels in rapidly dividing cancer cells make them a selective target for chemotherapy.[6] Certain benzoxazine derivatives have been identified as potent inhibitors of human Topoisomerase I, acting as either catalytic inhibitors or poisons that stabilize the enzyme-DNA covalent complex.[6] It is hypothesized that 3,4-Dihydro-2H-benzo[b]oxazin-5-amine may exert cytotoxic effects on cancer cells through a similar mechanism.
-
c-Myc G-Quadruplex: The promoter region of the c-Myc oncogene can form a secondary DNA structure known as a G-quadruplex. Stabilization of this structure can suppress c-Myc transcription, leading to reduced proliferation and migration of cancer cells.[7] Benzoxazinone derivatives have been shown to induce and stabilize the c-Myc G-quadruplex, resulting in the downregulation of c-Myc mRNA expression.[7] This suggests that 3,4-Dihydro-2H-benzo[b]oxazin-5-amine could also target this non-B DNA structure to exert anti-proliferative effects.
Immuno-oncology and Anti-inflammatory Targets
The endocannabinoid system plays a crucial role in regulating inflammation and immune responses. The Cannabinoid Receptor 2 (CB₂) is a particularly attractive target due to its expression primarily in immune cells, minimizing the psychoactive side effects associated with CB₁ receptor activation.
-
Cannabinoid Receptor 2 (CB₂): Selective CB₂ agonists have therapeutic potential in treating inflammatory diseases and certain cancers.[8] Recently, the 1,3-benzoxazine scaffold has been explored for the design of selective CB₂ agonists.[8] These compounds have been shown to inhibit the proliferation of cancer cells and reduce the release of pro-inflammatory cytokines in a CB₂-dependent manner.[8] Therefore, 3,4-Dihydro-2H-benzo[b]oxazin-5-amine should be investigated for its potential to modulate CB₂ receptor activity.
Experimental Validation Workflow: A Step-by-Step Guide
The following section outlines a detailed experimental plan to systematically investigate and validate the postulated therapeutic targets for 3,4-Dihydro-2H-benzo[b]oxazin-5-amine.
Initial Cellular Screening
The first step is to assess the compound's general biological activity in relevant cell lines.
Protocol 1: Cell Viability and Cytotoxicity Assays
-
Cell Line Selection:
-
Treatment: Culture selected cell lines in appropriate media and expose them to a concentration range of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.
-
Viability Assessment: Utilize a standard method such as the MTT or PrestoBlue™ assay to determine the half-maximal inhibitory concentration (IC₅₀).
-
Causality: A dose-dependent decrease in cell viability will indicate cytotoxic or anti-proliferative effects, justifying further target-specific investigation.
Table 1: Representative Data from Initial Cellular Screening
| Cell Line | Compound Concentration (µM) | % Viability (48h) |
| A549 | 0 (Control) | 100 |
| 1 | 95 | |
| 10 | 60 | |
| 50 | 25 | |
| BT549 | 0 (Control) | 100 |
| 1 | 98 | |
| 10 | 75 | |
| 50 | 40 |
Target-Specific Validation
Following the initial screening, the subsequent experiments will focus on the specific postulated targets.
3.2.1. DNA Topoisomerase I Inhibition
Protocol 2: In Vitro Topoisomerase I Relaxation Assay
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, human Topoisomerase I enzyme, and varying concentrations of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine. Include a known Top1 inhibitor (e.g., camptothecin) as a positive control.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Analysis: Separate the DNA topoisomers (supercoiled, relaxed, and nicked) using agarose gel electrophoresis.
-
Interpretation: Inhibition of Top1 activity will be observed as a decrease in the amount of relaxed plasmid DNA compared to the untreated control.
3.2.2. c-Myc G-Quadruplex Stabilization
Protocol 3: Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare solutions of a synthetic oligonucleotide corresponding to the c-Myc promoter G-quadruplex sequence in a suitable buffer.
-
Titration: Acquire CD spectra of the oligonucleotide alone and in the presence of increasing concentrations of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine.
-
Data Analysis: An increase in the characteristic positive peak around 260 nm and a negative peak around 240 nm upon addition of the compound would indicate the formation and stabilization of a parallel G-quadruplex structure.[7]
Protocol 4: Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
-
Cell Treatment: Treat c-Myc overexpressing cancer cells (e.g., HeLa) with 3,4-Dihydro-2H-benzo[b]oxazin-5-amine at concentrations around its IC₅₀.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the treated cells and reverse transcribe it into cDNA.
-
qPCR: Perform quantitative PCR using primers specific for the c-Myc gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: A dose-dependent decrease in c-Myc mRNA levels would suggest that the compound interferes with its transcription, potentially through G-quadruplex stabilization.[7]
3.2.3. Cannabinoid Receptor 2 (CB₂) Agonism
Protocol 5: CB₂ Receptor Binding Assay
-
Membrane Preparation: Prepare cell membrane fractions from cells overexpressing the human CB₂ receptor.
-
Competitive Binding: Perform a competitive binding assay using a radiolabeled CB₂ ligand (e.g., [³H]CP-55,940) and increasing concentrations of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine.
-
Quantification: Measure the displacement of the radioligand to determine the binding affinity (Ki) of the compound for the CB₂ receptor.
Protocol 6: cAMP Accumulation Assay
-
Cell Treatment: Treat cells expressing the CB₂ receptor with forskolin (to stimulate adenylyl cyclase) in the presence or absence of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine.
-
cAMP Measurement: Measure the intracellular levels of cyclic AMP (cAMP) using a commercially available ELISA kit.
-
Interpretation: A decrease in forskolin-stimulated cAMP levels in the presence of the compound would indicate agonistic activity at the Gαi-coupled CB₂ receptor.
Visualization of Key Pathways and Workflows
Diagram 1: Postulated Signaling Pathway for Anti-Cancer Activity
Caption: Potential anti-cancer mechanisms of action.
Diagram 2: Experimental Workflow for Target Validation
Caption: A structured workflow for target validation.
Conclusion and Future Directions
This guide has outlined a rational, evidence-based approach to identifying and validating the therapeutic targets of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine. By leveraging the known biological activities of the broader benzoxazine class, we have postulated high-probability targets in oncology and immunology. The detailed experimental protocols provide a clear and robust framework for researchers to systematically test these hypotheses. Successful validation of these targets will not only elucidate the mechanism of action of this specific compound but also pave the way for its further development as a potential therapeutic agent. Future studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as in vivo studies to assess efficacy and safety in preclinical models.
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Foreword: The Modern Imperative for Computational Foresight in Drug Discovery
An In-Depth Technical Guide: In Silico Modeling of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine Interactions
The journey from a promising chemical scaffold to a clinically approved therapeutic is fraught with challenges, marked by significant investments in time and resources.[1] The high attrition rates in clinical trials, often due to unforeseen issues with efficacy, pharmacokinetics, or toxicity, underscore the limitations of a purely experimental approach.[1] In this landscape, computer-aided drug design (CADD) has emerged not as a replacement for traditional methods, but as an indispensable partner, providing the computational foresight needed to prioritize candidates, optimize interactions, and de-risk development.[2][3] In silico modeling allows us to build, test, and refine hypotheses in a virtual environment, accelerating the discovery cycle and focusing laboratory efforts on the most promising avenues.[2]
This guide provides a comprehensive, field-proven workflow for the in silico characterization of a novel small molecule, using 3,4-Dihydro-2H-benzo[b]oxazin-5-amine as a practical case study. The benzoxazine core is a privileged scaffold in medicinal chemistry, with derivatives showing activity against a range of biological targets, including serotonin receptors.[4][5] Our objective is to simulate the entire pre-experimental analysis pipeline, from target identification and initial binding prediction to the dynamic simulation of the protein-ligand complex. This document is structured not as a rigid set of instructions, but as a logical narrative that explains the causality behind each methodological choice, empowering researchers to adapt and apply these techniques to their own discovery projects.
Part 1: System Architecture - Laying the Foundation for a Predictive Model
The success of any in silico investigation hinges on the meticulous preparation of the biological system. This initial phase involves identifying a plausible biological target and preparing both the protein and the ligand for simulation. An imprecise starting structure can lead to significant errors, compromising the entire workflow.[6]
Target Identification and Rationale
The specific biological targets of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine are not extensively documented. Therefore, our first step is to engage in target fishing based on chemical similarity—a cornerstone of ligand-based drug design.[7] Literature reveals that closely related 3,4-dihydro-2H-benzo[8][9]oxazine derivatives are potent antagonists of the serotonin 5-HT6 receptor, while 3,4-dihydro-2H-benzoxazinones show high affinity for the 5-HT1A receptor.[4][5]
Experimental Choice: Based on this evidence, we select the human 5-HT1A serotonin receptor as our primary target for this investigation. Its role in neurological and psychiatric disorders makes it a high-value target, and the availability of high-resolution crystal structures in the Protein Data Bank (PDB) provides a solid foundation for structure-based design.
Ligand Preparation Workflow
The ligand must be converted from a 2D representation into a three-dimensional, energetically minimized structure with accurate partial charges.
Step-by-Step Protocol:
-
Obtain 2D Structure: The structure of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine is first defined, for instance, using a SMILES string (Nc1cccc2OCCNc12).
-
Generate 3D Coordinates: A chemistry toolkit such as Open Babel is used to convert the 2D representation into an initial 3D structure.
-
Energy Minimization: A molecular mechanics force field (e.g., MMFF94) is applied to optimize the ligand's geometry, relieving any steric strain and finding a low-energy conformation.
-
Assign Partial Charges: Accurate partial charges are critical for electrostatic interaction calculations. Gasteiger-Marsili charges are a common and effective choice for docking studies and can be calculated using tools like AutoDock Tools or Open Babel.[10]
-
Define Rotatable Bonds: The software automatically detects rotatable bonds, which will be explored during the docking simulation to find the optimal binding conformation.
-
Save in PDBQT Format: The final prepared ligand, containing 3D coordinates, partial charges (Q), and atom types (T), is saved in the PDBQT file format required by AutoDock Vina.[10]
Receptor Preparation Workflow
The raw crystal structure obtained from the PDB is not immediately ready for simulation. It must be "cleaned" to ensure it is chemically correct and computationally tractable.
Step-by-Step Protocol:
-
Download Structure: A suitable crystal structure of the 5-HT1A receptor is downloaded from the RCSB PDB database (e.g., PDB ID: 4IAQ).
-
Clean the PDB File:
-
Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. This focuses the calculation on the protein itself.
-
Check for and repair any missing residues or atoms using tools like PyMOL or Chimera.
-
-
Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Hydrogens must be added, paying special attention to the correct protonation states of ionizable residues (like Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.[11]
-
Assign Partial Charges: As with the ligand, partial charges are assigned to all atoms of the protein.
-
Merge Non-Polar Hydrogens: For computational efficiency in docking, non-polar hydrogens are often merged with their adjacent carbon atoms, and their charges are added to the carbon.[10]
-
Save in PDBQT Format: The prepared receptor is saved as a PDBQT file.
Part 2: Predicting Binding Modes with Molecular Docking
Molecular docking serves as the first computational screening step, predicting the preferred orientation (pose) of a ligand within a protein's binding site and estimating its binding affinity.[12][13] It is a powerful tool for generating initial hypotheses about ligand-receptor interactions.[14]
Causality: Why AutoDock Vina?
We select AutoDock Vina for this stage due to its balance of speed, accuracy, and widespread validation in the scientific community.[15][16] It employs a sophisticated scoring function to rank ligand poses and uses an efficient optimization algorithm to explore the conformational space of the ligand within the binding pocket.[10]
Experimental Protocol: Docking with AutoDock Vina
-
Define the Search Space (Grid Box): A three-dimensional grid is defined to encompass the entire binding pocket of the receptor. The size and center of this box are critical parameters.[10][11] For a known receptor like 5-HT1A, the box should be centered on the location of the co-crystallized ligand. For a novel or apo structure, binding pocket prediction algorithms may be used first.[17]
-
Create Configuration File: A simple text file (conf.txt) is created to specify the paths to the prepared receptor and ligand PDBQT files, as well as the coordinates and dimensions of the search space.[11]
-
Execute Vina: The docking simulation is launched from the command line. Vina will systematically place the ligand in the search space, evaluate thousands of different poses, and rank them based on its scoring function.
-
Analyze Results: The primary output is a PDBQT file containing the top-ranked binding poses and a log file summarizing their predicted binding affinities in kcal/mol.[14] Lower energy scores indicate more favorable predicted binding.
Data Presentation: Docking Results
The results are best summarized in a table for clear interpretation.
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues |
| 1 | -9.2 | 0.00 | Asp116, Ser199, Phe361 |
| 2 | -8.8 | 1.34 | Asp116, Tyr390, Thr200 |
| 3 | -8.5 | 2.11 | Ser199, Phe362, Asn386 |
Part 3: Assessing Complex Stability with Molecular Dynamics (MD)
While docking provides a static snapshot of a potential binding mode, it does not account for the inherent flexibility of the protein or the influence of the solvent environment. Molecular Dynamics (MD) simulations address this by modeling the atom-by-atom movement of the system over time, providing deep insights into the stability and dynamics of the protein-ligand complex.[18][19]
The Rationale for MD Simulation
An MD simulation allows us to validate the docking pose. A stable pose will see the ligand remain within the binding pocket throughout the simulation, maintaining key interactions. An unstable pose may result in the ligand drifting away from the pocket. This step is crucial for weeding out false positives from docking.[20] We will use GROMACS , a highly efficient and widely used open-source MD engine.[8][9][21][22]
Overall In Silico Workflow Diagram
Caption: Step-by-step workflow for a GROMACS MD simulation.
Analysis of MD Trajectories
-
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable, converging RMSD for the ligand suggests it remains bound in a consistent pose.
-
Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual residues over the course of the simulation. High RMSF values in the binding site can indicate induced-fit effects.
-
Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein, identifying the most persistent and crucial interactions for binding.
Part 4: Refining Affinity Predictions with Binding Free Energy Calculations
While MD simulations assess the stability of the complex, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) provide a more accurate estimate of the binding free energy than docking scores. [23]These "end-point" methods calculate the free energy difference between the bound and unbound states by analyzing snapshots from the MD trajectory. [24]
The Principle of MM/PBSA
The MM/PBSA method calculates the binding free energy (
Where:
- includes van der Waals and electrostatic interactions.
- is the solvation free energy, calculated using a continuum solvent model (Poisson-Boltzmann or Generalized Born).
- is the conformational entropy change, which is computationally expensive and often omitted for comparing relative affinities of similar ligands.
Protocol: Post-MD Binding Free Energy Calculation
-
Extract Snapshots: Select a series of uncorrelated snapshots from the stable portion of the production MD trajectory.
-
Calculate Energy Components: For each snapshot, calculate the individual energy terms (van der Waals, electrostatic, polar and non-polar solvation) for the complex, the receptor, and the ligand separately.
-
Average Results: Average the calculated binding free energies across all snapshots to obtain the final
value.
Data Presentation: MM/PBSA Results
| Energy Component | Average Contribution (kcal/mol) |
| Van der Waals Energy | -45.8 |
| Electrostatic Energy | -21.3 |
| Polar Solvation Energy | +30.5 |
| Non-Polar Solvation Energy | -4.1 |
| Binding Free Energy ( | -40.7 |
Conclusion and Forward Look
This technical guide has outlined a rigorous and validated in silico workflow for characterizing the interactions of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine. By progressing from target identification through molecular docking, dynamic simulation, and free energy calculations, we have built a multi-layered computational model that generates testable hypotheses about the molecule's binding mode, stability, and affinity for the 5-HT1A receptor.
The insights derived from this process—the key interacting residues identified in docking, the dynamic stability confirmed by MD, and the refined binding energy from MM/PBSA—provide a strong rationale for advancing this compound to experimental validation. This computational foresight is crucial for efficiently allocating resources and accelerating the path from a promising molecule to a potential therapeutic agent.
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Methodological & Application
Enantioselective Synthesis of 3,4-Dihydro-2H-benzo[b]oxazine Derivatives: Application Notes and Protocols
Introduction: The Significance of Chiral Benzoxazines
The 3,4-dihydro-2H-benzo[b]oxazine scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active molecules and pharmaceuticals.[1][2] Its inherent structural features allow for three-dimensional diversity, which is crucial for specific molecular interactions with biological targets. Enantiomerically pure benzoxazine derivatives have demonstrated significant potential in drug discovery, with applications as antitubercular agents, 5-HT6 receptor antagonists for neurological disorders, and platelet aggregation inhibitors.[3][4][5] The stereochemistry at the chiral centers of these molecules is often critical for their pharmacological activity, necessitating the development of robust and efficient enantioselective synthetic methods.
This guide provides an in-depth overview of modern strategies for the enantioselective synthesis of 3,4-dihydro-2H-benzo[b]oxazine derivatives. It is designed for researchers, scientists, and professionals in drug development, offering both a conceptual understanding of the underlying catalytic principles and detailed, field-proven protocols.
Strategic Approaches to Enantioselective Synthesis
The construction of the chiral 3,4-dihydro-2H-benzo[b]oxazine core can be achieved through several powerful catalytic strategies. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required level of enantiopurity. Key approaches include:
-
Organocatalysis: Chiral Brønsted acids, such as phosphoric acids, have emerged as powerful catalysts for the enantioselective construction of various heterocyclic systems.[6] These catalysts operate through a network of hydrogen-bonding interactions, effectively creating a chiral microenvironment that directs the stereochemical outcome of the reaction.
-
Transition-Metal Catalysis: Palladium, copper, and iridium complexes bearing chiral ligands are extensively used to forge the C-N and C-O bonds necessary for the benzoxazine ring system.[7][8][9] These methods often involve domino or tandem reactions, allowing for the rapid assembly of molecular complexity from simple precursors.[7][8]
-
Biocatalysis: Enzymes, such as imine reductases, offer a green and highly selective approach to the synthesis of chiral amines, including 3,4-dihydro-2H-1,4-benzoxazines.[10] These reactions are typically performed in aqueous media under mild conditions.[10]
Featured Protocol: Chiral Phosphoric Acid-Catalyzed Enantioselective Desymmetrization
This section details a highly efficient and versatile protocol for the synthesis of chiral 2H-1,4-benzoxazines through the enantioselective desymmetrization of prochiral oxetanes, as reported by Veselý and coworkers.[7] This transition-metal-free method provides excellent yields and high enantioselectivities under mild reaction conditions.[7]
Reaction Principle and Mechanism
The reaction proceeds via a chiral phosphoric acid (CPA) catalyzed ring-opening of a prochiral 3-substituted oxetane with a 2-aminophenol. The CPA catalyst acts as a bifunctional catalyst, activating the oxetane towards nucleophilic attack and simultaneously orienting the nucleophile through hydrogen bonding to achieve high stereocontrol. The subsequent intramolecular cyclization affords the desired enantioenriched 3,4-dihydro-2H-benzo[b]oxazine.
Caption: CPA-catalyzed enantioselective desymmetrization workflow.
Detailed Experimental Protocol
Materials:
-
Substituted 2-aminophenol (1.0 equiv)
-
Substituted 3-phenyloxetane (1.2 equiv)
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (5 mol%)
-
Toluene (0.1 M)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vial under an inert atmosphere, add the substituted 2-aminophenol (0.2 mmol, 1.0 equiv), the chiral phosphoric acid catalyst (0.01 mmol, 5 mol%), and toluene (2.0 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the substituted 3-phenyloxetane (0.24 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., 40 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Determine the enantiomeric excess of the product by High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.
Data Summary and Comparison
The following table summarizes representative results for the CPA-catalyzed synthesis of 3,4-dihydro-2H-benzo[b]oxazine derivatives, demonstrating the broad substrate scope and high efficiency of this method.
| Entry | 2-Aminophenol Substituent | Oxetane Substituent | Yield (%) | ee (%) |
| 1 | H | Phenyl | 95 | 98 |
| 2 | 4-Me | Phenyl | 92 | 97 |
| 3 | 4-Cl | Phenyl | 96 | 99 |
| 4 | H | 4-Chlorophenyl | 93 | 98 |
| 5 | H | 2-Naphthyl | 89 | 96 |
Table 1: Representative yields and enantioselectivities for the CPA-catalyzed synthesis.
Alternative Protocol: Palladium-Catalyzed Tandem Allylic Substitution
For the synthesis of vinyl-substituted chiral dihydro-2H-benzo[b][7][11]-oxazines, a palladium-catalyzed tandem allylic substitution reaction using a chiral bisphosphorus ligand, such as WingPhos, offers an excellent alternative.[7] This protocol features mild reaction conditions and delivers the products in excellent yields and enantioselectivities.[7]
Reaction Workflow
Caption: Palladium-catalyzed tandem allylic substitution workflow.
This method involves the reaction of vinyl methylene cyclic carbonates with bisnucleophiles, such as 2-aminophenols, in the presence of a palladium catalyst and a chiral ligand. The reaction proceeds through a tandem sequence of allylic amination followed by an oxa-Michael addition.[7]
Conclusion and Future Outlook
The enantioselective synthesis of 3,4-dihydro-2H-benzo[b]oxazine derivatives is a rapidly evolving field with significant implications for medicinal chemistry and drug development. The methodologies highlighted in this guide, particularly organocatalytic and transition-metal-catalyzed approaches, provide powerful and versatile tools for accessing these valuable chiral building blocks with high levels of stereocontrol. Future research will likely focus on the development of even more efficient and sustainable catalytic systems, including biocatalytic routes, and the expansion of the substrate scope to generate a wider diversity of complex benzoxazine-containing molecules.
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Yang, Z., Bao, Y., Huang, J., Han, Z., Sun, J., & Huang, H. (2023). Palladium-Organo Relay Catalysis for the Synthesis of Chiral 3,4-Dihydro-2H-benzo[b][7][11]oxazines. Organic Letters, 25, 5624-5629. [Link]
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Bhosale, V. A., Nigríni, M., Dračínský, M., Císařová, I., & Veselý, J. (2021). Chiral Phosphoric Acid Catalyzed Enantioselective Desymmetrization of Prochiral Oxetanes: A Versatile Synthesis of Chiral 2H-1,4-Benzoxazines. Organic Letters, 23, 9376-9381. [Link]
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Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). Enantio- and Diastereospecific Synthesis of 3,4-Dihydro-1,4-benzoxazine Derivatives via Lewis Acid-Catalyzed SN2-Type Ring Opening of Activated Aziridines with 2-Halophenols and Subsequent Cu(I)-Catalyzed Intramolecular C–N Cyclization. The Journal of Organic Chemistry, 83, 7907-7918. [Link]
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Qian, C., & Tang, W. (2020). Regio- and Enantioselective Palladium-Catalyzed Tandem Allylic Substitution for the Synthesis of Chiral Vinyl-Substituted Heterocycles. Organic Letters, 22, 4467-4470. [Link]
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A metal catalyst-free and one-pot synthesis of (3,4-dihydro-2H-benzo[b][7][11]oxazin-2-yl)methanol derivatives in water. (2015). RSC Advances.
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Application Note: High-Throughput Screening of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine for Novel Kinase Inhibitors
Introduction: The Rationale for Screening 3,4-Dihydro-2H-benzo[b]oxazin-5-amine
The 3,4-dihydro-2H-benzo[b]oxazine scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds.[1][2][3] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with functional groups to engage with biological targets. The presence of an amine group at the 5-position, as in 3,4-Dihydro-2H-benzo[b]oxazin-5-amine, offers a key interaction point, potentially serving as a hydrogen bond donor or acceptor, which is critical for molecular recognition in many enzyme active sites.
Protein kinases, which constitute one of the most important target classes for drug discovery, are particularly susceptible to modulation by small molecules featuring such scaffolds.[4][5] Aberrant kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders. The ATP-binding site of kinases presents a well-defined pocket that can be targeted by small molecule inhibitors. We hypothesize that the structural features of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine make it an ideal candidate for screening against a panel of protein kinases to identify novel therapeutic leads.
This application note provides a comprehensive guide for the high-throughput screening (HTS) of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine. We present a robust primary screening protocol using a fluorescence polarization (FP) assay, a widely adopted and reliable HTS method for studying molecular interactions.[6][7][8][9] Furthermore, we detail a secondary, cell-based apoptosis assay to confirm the biological activity of primary hits and provide initial mechanistic insights. The methodologies described herein are designed to be efficient, scalable, and self-validating, ensuring high-quality data for hit identification and downstream drug development.[10][11]
Assay Principle and Strategy: A Two-Tiered Approach
A successful HTS campaign requires a multi-step, logical workflow to minimize false positives and negatives while efficiently identifying true hits.[12][13] We propose a two-tiered screening cascade:
-
Primary Screen: A biochemical, target-based assay to identify direct inhibitors of a chosen kinase (e.g., a hypothetical "Kinase-X"). A competitive Fluorescence Polarization (FP) assay is selected for its homogenous "mix-and-read" format, which is highly amenable to automation.[7][9]
-
Secondary Screen: A cell-based, phenotypic assay to confirm the activity of primary hits in a more biologically relevant context. A Caspase-3/7 activation assay is chosen to determine if the identified kinase inhibitors can induce apoptosis, a common mechanism for anti-cancer agents.[14][15][16]
This strategy ensures that compounds are first identified based on their direct interaction with the target and then validated for their functional effect in a cellular environment.
Figure 1: Two-tiered high-throughput screening workflow.
Primary High-Throughput Screening: Kinase-X Inhibition Assay
Principle of the Fluorescence Polarization Assay
Fluorescence Polarization (FP) is a powerful technique used to monitor molecular interactions in solution.[6][9] The principle relies on the difference in the rotational speed of a small, fluorescently labeled molecule (a tracer) when it is free in solution versus when it is bound to a much larger protein.
-
Low Polarization: When the fluorescent tracer is unbound, it tumbles rapidly, and the emitted light is largely depolarized.
-
High Polarization: When the tracer is bound to the larger kinase protein, its tumbling is slowed significantly, and the emitted light remains highly polarized.
In this competitive assay format, a test compound like 3,4-Dihydro-2H-benzo[b]oxazin-5-amine that binds to the kinase's active site will displace the fluorescent tracer, leading to a decrease in the FP signal. This change is directly proportional to the inhibitory activity of the compound.[17]
Caption: Principle of the competitive FP assay.
Protocol: FP-Based Kinase-X Inhibition Assay
This protocol is optimized for a 384-well plate format, suitable for automated HTS.[13]
Materials:
-
Kinase-X enzyme
-
Fluorescently-labeled tracer peptide
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
3,4-Dihydro-2H-benzo[b]oxazin-5-amine and other library compounds (10 mM in DMSO)
-
Positive Control (e.g., Staurosporine, 10 mM in DMSO)
-
Negative Control (DMSO)
-
384-well, low-volume, black plates
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds, positive controls, or DMSO into the appropriate wells of a 384-well plate. This results in a final screening concentration of 10 µM.
-
Enzyme Addition: Add 10 µL of Kinase-X solution (at 2X final concentration) to all wells.
-
Incubation: Gently mix the plate on a plate shaker for 1 minute and incubate for 15 minutes at room temperature to allow compound-enzyme binding.
-
Tracer Addition: Add 10 µL of the fluorescent tracer solution (at 2X final concentration) to all wells. The final volume should be 20 µL.
-
Final Incubation: Mix the plate on a shaker for 1 minute and incubate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the fluorescence polarization on a suitable plate reader (e.g., equipped with excitation/emission filters appropriate for the fluorophore).
Data Analysis and Quality Control
For an HTS assay to be reliable, its quality must be rigorously assessed. The Z'-factor is the gold standard for this purpose, as it accounts for both the dynamic range of the assay and the data variation.[18][19][20]
The Z'-factor is calculated using the signals from the positive (Max) and negative (Min) controls: Z'-factor = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|
| Parameter | Description | Acceptance Criteria |
| Z'-factor | A measure of assay quality and robustness.[21][22] | Z' ≥ 0.5 indicates an excellent assay suitable for HTS.[13][23] |
| Signal Window | The ratio of the mean maximal signal to the mean minimal signal. | Typically > 2 for a robust assay. |
| CV (%) | Coefficient of variation for controls. | Should be < 10% to ensure low variability. |
Table 1: HTS Assay Quality Control Metrics.
Percentage inhibition for each test compound is calculated as: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Min) / (Mean_Max - Mean_Min))
Secondary Screening: Caspase-3/7 Apoptosis Assay
Rationale and Principle
Primary hits must be validated in a cellular context. If the inhibited Kinase-X is involved in a pro-survival signaling pathway, its inhibition should lead to programmed cell death, or apoptosis. A key event in apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[16][24]
The Caspase-Glo® 3/7 Assay is a homogeneous, luminescent assay that measures the combined activities of caspase-3 and -7.[14][15] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[25] This cleavage releases aminoluciferin, which is then consumed by luciferase to generate a stable, "glow-type" luminescent signal that is proportional to caspase activity.[26][27]
Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Human cancer cell line (e.g., HeLa or Jurkat)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Primary hit compounds from the FP screen
-
Positive Control (e.g., Staurosporine)
-
Caspase-Glo® 3/7 Reagent
-
384-well, white, clear-bottom plates
Procedure:
-
Cell Seeding: Seed cells into 384-well plates at a pre-determined density (e.g., 5,000 cells/well) in 40 µL of culture medium. Incubate overnight (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the primary hit compounds. Add 10 µL of the diluted compounds to the cells. The final volume is 50 µL.
-
Incubation: Incubate the plates for a specified duration (e.g., 24 hours) at 37°C, 5% CO2.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.[27]
-
Assay Execution: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 50 µL of Caspase-Glo® 3/7 Reagent to each well (a 1:1 ratio with the sample volume).[26]
-
Incubation & Reading: Mix on a plate shaker for 2 minutes, then incubate at room temperature for 1 hour. Measure luminescence using a plate reader.
Data Analysis: Determining Cellular Potency
The luminescent signal from each well is normalized to the vehicle (DMSO) control. The data is then plotted as a dose-response curve (Signal vs. Log[Compound Concentration]). A four-parameter logistic regression model is used to fit the curve and determine the EC50 value, which represents the concentration at which the compound elicits 50% of the maximal apoptotic response.
| Compound ID | Primary Screen IC50 (µM) | Secondary Screen EC50 (µM) | Max Response (% of Staurosporine) |
| Cmpd-001 | 0.25 | 1.5 | 95% |
| 3,4-Dihydro-2H-benzo[b]oxazin-5-amine | 0.89 | 5.2 | 88% |
| Cmpd-003 | 12.5 | > 50 | 15% |
| Cmpd-004 (Inactive) | > 50 | > 50 | < 5% |
Table 2: Hypothetical Screening Data Summary.
Conclusion and Next Steps
This application note outlines a robust, two-tiered strategy for screening 3,4-Dihydro-2H-benzo[b]oxazin-5-amine and other small molecules for kinase inhibitory activity. The combination of a direct, biochemical FP assay with a functional, cell-based apoptosis assay provides a reliable workflow for hit identification and validation.[10][28]
Compounds that demonstrate potent activity in both the primary and secondary screens, such as the hypothetical results for 3,4-Dihydro-2H-benzo[b]oxazin-5-amine shown in Table 2, are considered confirmed hits. These compounds would be prioritized for further studies, including:
-
Selectivity Profiling: Screening against a broad panel of kinases to determine inhibitor specificity.[29]
-
Mechanism of Action Studies: Determining the mode of inhibition (e.g., ATP-competitive).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the hit compound to improve potency and drug-like properties.
By following the detailed protocols and data analysis guidelines presented here, researchers can effectively leverage HTS to uncover the therapeutic potential of novel chemical scaffolds like 3,4-Dihydro-2H-benzo[b]oxazin-5-amine in modern drug discovery.[30]
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Application Notes and Protocols: Functionalization of the Amine Group of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine
Introduction
The 3,4-dihydro-2H-benzo[b]oxazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. The strategic functionalization of its amine group at the 5-position is a critical step in the synthesis of diverse compound libraries for drug discovery and the development of novel functional materials. This document provides detailed protocols and expert insights into the common and robust methods for modifying the primary aromatic amine of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine. The protocols described herein are designed to be reproducible and scalable, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.
Core Functionalization Strategies
The primary amine of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine offers a versatile handle for a variety of chemical transformations. This guide will focus on three fundamental and widely applicable functionalization reactions:
-
Acylation: Formation of a stable amide bond.
-
Sulfonylation: Creation of a robust sulfonamide linkage.
-
Boc-Protection: Installation of a tert-butoxycarbonyl (Boc) group, a crucial step for subsequent multi-step syntheses.
These reactions provide a gateway to a vast chemical space, enabling the introduction of diverse functionalities to modulate the physicochemical and biological properties of the parent molecule.
Protocol 1: Acylation via Acid Chloride
Acylation of the aromatic amine with an acid chloride is a straightforward and high-yielding method for the synthesis of amides. The reaction proceeds through a nucleophilic acyl substitution mechanism.[1][][3] A base is typically required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it unreactive.[1]
Reaction Scheme
Caption: General Acylation Workflow.
Experimental Protocol
-
Preparation: To a solution of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add a suitable base such as triethylamine (Et₃N) or pyridine (1.2 eq).
-
Addition of Acylating Agent: Slowly add the desired acid chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Summary
| Reagent | Stoichiometry (eq) | Purpose |
| 3,4-Dihydro-2H-benzo[b]oxazin-5-amine | 1.0 | Starting Material |
| Acid Chloride | 1.1 | Acylating Agent |
| Base (e.g., Et₃N) | 1.2 | HCl Scavenger[1] |
| Solvent (e.g., DCM) | - | Reaction Medium |
Expert Insights
-
Choice of Base: Pyridine can act as both a base and a nucleophilic catalyst. For less reactive amines or acid chlorides, pyridine may be advantageous. Triethylamine is a non-nucleophilic base and is a good general choice.
-
Solvent: Dichloromethane (DCM) is a common choice due to its inertness and ability to dissolve a wide range of organic compounds. Tetrahydrofuran (THF) is also a suitable alternative.[4]
-
Temperature Control: The initial cooling to 0 °C is important to control the exothermic reaction between the highly reactive acid chloride and the amine.[]
Protocol 2: Sulfonylation with Sulfonyl Chloride
The reaction of an aromatic amine with a sulfonyl chloride in the presence of a base provides a reliable route to sulfonamides.[5] This transformation is analogous to acylation and is widely used in medicinal chemistry due to the favorable physicochemical properties of the sulfonamide group.
Reaction Scheme
Caption: General Sulfonylation Workflow.
Experimental Protocol
-
Preparation: Dissolve 3,4-Dihydro-2H-benzo[b]oxazin-5-amine (1.0 eq) in pyridine (0.2 M) at 0 °C under an inert atmosphere. Pyridine serves as both the solvent and the base.
-
Addition of Sulfonylating Agent: Add the desired sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC. For less reactive anilines, gentle heating (e.g., 40-50 °C) may be required.
-
Work-up: Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Data Summary
| Reagent | Stoichiometry (eq) | Purpose |
| 3,4-Dihydro-2H-benzo[b]oxazin-5-amine | 1.0 | Starting Material |
| Sulfonyl Chloride | 1.1 | Sulfonylating Agent |
| Pyridine | - | Base and Solvent |
Expert Insights
-
Reactivity: Aromatic amines are generally less nucleophilic than aliphatic amines, and thus, the sulfonylation reaction may require longer reaction times or gentle heating.[6]
-
Alternative Conditions: If pyridine is not desired, the reaction can be performed in a solvent like DCM with an alternative base such as triethylamine. However, pyridine is often the solvent of choice for this transformation.
-
Side Reactions: With primary amines, the formation of di-sulfonated products is a potential side reaction, although it is less common with sterically hindered or electronically deactivated amines.[6]
Protocol 3: Boc-Protection
The protection of the amine functionality with a tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the context of multi-step synthetic sequences.[7] The Boc group is stable to a wide range of nucleophilic and basic conditions but can be readily removed under acidic conditions.[8] The most common reagent for Boc protection is di-tert-butyl dicarbonate (Boc₂O).[8]
Reaction Scheme
Caption: General Boc-Protection Workflow.
Experimental Protocol
-
Preparation: Dissolve 3,4-Dihydro-2H-benzo[b]oxazin-5-amine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (0.1 M).
-
Addition of Reagents: Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (1.2 eq). For less reactive amines, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.
Data Summary
| Reagent | Stoichiometry (eq) | Purpose |
| 3,4-Dihydro-2H-benzo[b]oxazin-5-amine | 1.0 | Starting Material |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.2 | Boc Source |
| Triethylamine (Et₃N) | 1.5 | Base |
| Solvent (e.g., THF) | - | Reaction Medium |
Expert Insights
-
Mechanism: The amine attacks a carbonyl group of Boc₂O, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate releases the Boc-protected amine, carbon dioxide, and tert-butanol.[9]
-
Catalysis: DMAP is a highly effective nucleophilic catalyst for this reaction and can significantly accelerate the rate of protection, especially for less nucleophilic aromatic amines.
-
Aqueous Conditions: Boc protection can also be carried out in a biphasic system, for example, using sodium bicarbonate as the base in a mixture of THF and water.[8]
Conclusion
The functionalization of the amine group of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine is a critical step for the diversification of this important heterocyclic scaffold. The protocols for acylation, sulfonylation, and Boc-protection detailed in this application note provide robust and reliable methods for researchers in drug discovery and materials science. By understanding the underlying principles and paying attention to the key experimental parameters, scientists can effectively synthesize a wide array of novel benzoxazine derivatives.
References
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). Simplified catalytic cycle for Buchwald−Hartwig amination reaction. [Link]
-
YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
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Basu, K., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613. [Link]
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Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14666–14674. [Link]
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Perron, V., et al. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009(02), 283–289. [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
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Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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IJCRT.org. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. [Link]
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Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. [Link]
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ACS Publications. (2024). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. [Link]
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OrgoSolver. (n.d.). Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). [Link]
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Semantic Scholar. (n.d.). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. [Link]
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Organic Chemistry Portal. (n.d.). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. [Link]
-
The Baran Laboratory, Scripps Research. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Scribd. (n.d.). Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine. [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
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University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]
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Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]
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ACS Publications. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]
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Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
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ideXlab. (n.d.). Benzoxazine - Explore the Science & Experts. [Link]
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National Institutes of Health. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. [Link]
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StudySmarter. (n.d.). Amide Formation: Mechanism & Acyl Chloride. [Link]
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ACS Publications. (n.d.). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. [Link]
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Organic Chemistry Data. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. [Link]
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CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. [Link]
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MDPI. (n.d.). Multifunctional Benzoxazines Feature Low Polymerization Temperature and Diverse Polymer Structures. [Link]
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GSC Online Press. (2024). Synthesis and characterization of metal functional polybenzoxazines. [Link]
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Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. [Link]
-
Middle East Technical University. (2014). synthesis and characterization of metal functional polybenzoxazines. [Link]
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ResearchGate. (n.d.). Primary Amine-Functional Benzoxazine Monomers and Their Use for Amide-Containing Monomeric Benzoxazines. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Characterization of Benzoxazine Resin Based on Furfurylamine. [Link]
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National Institutes of Health. (n.d.). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. [Link]
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ResearchGate. (n.d.). Scope of the direct sulfonylation of aniline derivatives. [Link]
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Wikipedia. (n.d.). Di-tert-butyl dicarbonate. [Link]
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Application Notes and Protocols: 3,4-Dihydro-2H-benzo[b]oxazin-5-amine as a Scaffold for Drug Design
For: Researchers, scientists, and drug development professionals.
Introduction: The Privileged Scaffold of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine
The 3,4-dihydro-2H-benzo[b]oxazine ring system represents a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to multiple, unrelated biological targets. The strategic placement of an amine group at the 5-position of this scaffold, creating 3,4-Dihydro-2H-benzo[b]oxazin-5-amine, offers a versatile platform for the design of novel therapeutic agents. The amino group serves as a key handle for chemical modification, allowing for the introduction of a wide array of substituents to modulate the scaffold's physicochemical properties and biological activity. This guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds based on this promising scaffold.
PART 1: Synthesis of the Core Scaffold and its Derivatives
The synthesis of the 3,4-Dihydro-2H-benzo[b]oxazin-5-amine core is most effectively achieved through a Mannich-type condensation reaction. This one-pot, three-component reaction involves an aminophenol, an aldehyde (typically formaldehyde), and a primary amine.[1][2][3][4][5]
1.1: Proposed Synthetic Protocol for 3,4-Dihydro-2H-benzo[b]oxazin-5-amine
This protocol outlines a proposed synthesis of the core scaffold, 3,4-Dihydro-2H-benzo[b]oxazin-5-amine, starting from 3-aminophenol.
Reaction Scheme:
Materials and Reagents:
-
3-Aminophenol
-
Paraformaldehyde (as a source of formaldehyde)
-
Methylamine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (for salt formation, if desired)
Step-by-Step Protocol:
-
Preparation of the Amine: In a round-bottom flask, dissolve methylamine hydrochloride (1.0 eq) in water and cool in an ice bath. Slowly add a solution of sodium hydroxide (1.0 eq) to liberate the free methylamine.
-
Reaction Setup: In a separate round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-aminophenol (1.0 eq) in ethanol.
-
Mannich Reaction: To the ethanolic solution of 3-aminophenol, add paraformaldehyde (2.2 eq) and the freshly prepared aqueous methylamine solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the remaining aqueous residue, add dichloromethane (DCM) and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 3,4-Dihydro-2H-benzo[b]oxazin-5-amine derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Paraformaldehyde: Used as a convenient and less hazardous source of monomeric formaldehyde in situ.
-
Methylamine Hydrochloride and NaOH: The hydrochloride salt of the amine is often more stable and easier to handle. The in situ generation of the free amine with a base is a common practice in Mannich reactions.[1][2]
-
Ethanol as Solvent: A polar protic solvent that is suitable for dissolving the reactants and facilitating the reaction.
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for the condensation and ring closure to occur at a reasonable rate.
-
Aqueous Work-up and Extraction: Essential for removing water-soluble byproducts and isolating the desired organic product.
-
Column Chromatography: A standard purification technique to separate the target compound from unreacted starting materials and side products.
1.2: Derivatization Strategies
The primary amine at the 5-position and the secondary amine within the oxazine ring are key points for derivatization to explore structure-activity relationships (SAR).
-
N-Acylation/N-Sulfonylation: The 5-amino group can be readily acylated or sulfonylated using various acyl chlorides, sulfonyl chlorides, or anhydrides to introduce a wide range of substituents.
-
Reductive Amination: The 5-amino group can be reacted with aldehydes or ketones under reductive conditions (e.g., using sodium triacetoxyborohydride) to generate secondary or tertiary amines.
-
N-Alkylation/N-Arylation of the Oxazine Nitrogen: The secondary amine in the oxazine ring can be alkylated or arylated under appropriate conditions, though this may require protection of the more reactive 5-amino group.
PART 2: Biological Applications and Structure-Activity Relationships
Derivatives of the 3,4-dihydro-2H-benzo[b]oxazine scaffold have shown a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[6] A particularly promising area of application is in the development of ligands for serotonin (5-HT) receptors.[7][8][9]
2.1: Serotonin Receptor Antagonism
Several derivatives of the 3,4-dihydro-2H-benzo[b]oxazine scaffold have been identified as potent antagonists of various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT6 receptors.[7][8][9] Antagonism of these receptors is a therapeutic strategy for a range of central nervous system (CNS) disorders, including anxiety, depression, and schizophrenia.
Signaling Pathway of the 5-HT2A Receptor:
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.[10][11][12] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Signaling Pathway of the 5-HT6 Receptor:
The 5-HT6 receptor is also a GPCR, but it is positively coupled to adenylyl cyclase through a Gs protein.[13][14][15][16] Activation of the 5-HT6 receptor leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA).
Caption: Scaffold-Based Drug Discovery Workflow.
Conclusion
The 3,4-Dihydro-2H-benzo[b]oxazin-5-amine scaffold is a versatile and promising starting point for the design and development of novel drug candidates. Its synthetic accessibility and the presence of multiple points for chemical modification allow for the creation of diverse chemical libraries. The demonstrated activity of its derivatives, particularly as serotonin receptor antagonists, highlights its potential for addressing unmet medical needs in the treatment of CNS disorders. The protocols and application notes provided in this guide are intended to facilitate further research and exploration of this valuable scaffold in the field of medicinal chemistry.
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ResearchGate. (n.d.). 5-HT6 receptor signaling pathways. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic representations of signaling pathways from 5-HT receptors to the MAPK system. Retrieved from [Link]
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ResearchGate. (n.d.). 5-HT6R-mediated signal transduction pathways. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic diagram showing the major 5-HT receptors signalling pathways. Retrieved from [Link]
-
ResearchGate. (n.d.). Biochemical mechanisms mediating 5-HT 6 receptor functions. Retrieved from [Link]
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ResearchGate. (n.d.). Neurochemical and biochemical mechanisms mediating 5-HT6 receptor functions. Retrieved from [Link]
-
Wikipedia. (2024). 5-HT2A receptor. Retrieved from [Link]
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MSU Denver. (n.d.). The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Serotonin 5HT 2A receptors and their major signaling pathways. Retrieved from [Link]
-
ResearchGate. (n.d.). Signaling pathways through which 5HT receptors may modulate generation of pathological hallmarks of AD. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of 3,4‐dihydro‐2H‐benzo[b]o[13][17]xazines.a. Retrieved from [Link]
-
ResearchGate. (n.d.). The asymmetric synthesis of 3,4‐dihydro‐2H‐benzo[b]o[13][17]xazines.a. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Retrieved from [Link]
- Google Scholar. (n.d.). Synthesis and characterization of new 3,4-dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives.
-
National Center for Biotechnology Information. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]
-
AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]
-
ResearchGate. (n.d.). The Mannich Reaction. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Characterization of 5-HT(>1>A,B) and 5-HT(>2>A,C) serotonin receptor binding. Retrieved from [Link]
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PubMed. (n.d.). 3,4-Dihydro-2H-benzoo[13][17]xazine derivatives as 5-HT6 receptor antagonists. Retrieved from [Link]
-
Wikipedia. (2024). Mannich reaction. Retrieved from [Link]
-
SUST Repository. (n.d.). Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. Retrieved from [Link]
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PubMed. (2007). 3,4-Dihydro-2H-benzoxazinones as dual-acting 5-HT1A receptor antagonists and serotonin reuptake inhibitors. Retrieved from [Link]
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PubMed. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Retrieved from [Link]
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Rasayan J. Chem. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. Retrieved from [Link]
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MDPI. (2019). Synthesis of 12H-benzo[b]phenoxazine from 2,3dihydroxynaphthalene 2-aminophenol. Retrieved from [Link]
-
ResearchGate. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Retrieved from [Link]
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PubMed. (2006). Studies toward the discovery of the next generation of antidepressants. Part 5: 3,4-Dihydro-2H-benzoo[13][17]xazine derivatives with dual 5-HT1A receptor and serotonin transporter affinity. Retrieved from [Link]
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ResearchGate. (n.d.). Simplified mechanisms for the polymerization of benzoxazines. Retrieved from [Link]
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ResearchGate. (n.d.). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Retrieved from [Link]
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ResearchGate. (2013). Structurally diverse benzoxazines: Synthesis, polymerization, and thermal stability. Retrieved from [Link]
-
MDPI. (2018). Synthesis, Docking Studies and Biological Evaluation of Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives on 5-HT1A Serotonin Receptors. Retrieved from [Link]
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Application Notes and Protocols for the Radiolabeling of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine for In Vivo Imaging
Introduction: Unlocking In Vivo Insights with Radiolabeled Benzoxazines
The ability to non-invasively visualize and quantify biological processes at the molecular level is a cornerstone of modern biomedical research and drug development. Positron Emission Tomography (PET) stands out as a powerful in vivo imaging technique that provides functional information with high sensitivity.[1][2] The development of novel PET radiotracers, molecules labeled with positron-emitting radionuclides, is crucial for exploring new biological targets and understanding disease mechanisms.[3][4]
The 3,4-dihydro-2H-benzo[b]oxazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[5][6] Radiolabeling of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine offers a unique opportunity to study the in vivo pharmacokinetics, target engagement, and biodistribution of this important chemical class. This guide provides a comprehensive overview of the strategies and detailed protocols for the radiolabeling of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine with two of the most commonly used PET radionuclides: Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F).
The choice between ¹¹C and ¹⁸F depends on several factors, including the biological half-life of the tracer and the desired imaging paradigm.[7] Carbon-11, with its short half-life of 20.4 minutes, allows for multiple PET scans in the same subject on the same day, which is advantageous for test-retest studies or for evaluating receptor occupancy.[8] Fluorine-18 has a longer half-life of 109.8 minutes, which is more suitable for molecules with slower pharmacokinetics and allows for centralized production and distribution of the radiotracer.[1]
This document is intended for researchers, scientists, and drug development professionals with a background in radiochemistry and in vivo imaging. The protocols provided are based on established radiolabeling methodologies for similar heterocyclic structures and are designed to be a starting point for the development of a robust and reproducible radiolabeling process.
PART 1: Precursor Synthesis Strategy
The successful radiosynthesis of a PET tracer is critically dependent on the design and synthesis of a suitable precursor molecule. The precursor must be readily synthesized in good yield and purity, and it must possess a functional group that can be efficiently radiolabeled. For 3,4-Dihydro-2H-benzo[b]oxazin-5-amine, we will consider two distinct precursor strategies for labeling with ¹¹C and ¹⁸F.
Precursor for Carbon-11 Labeling via N-Methylation
The most straightforward approach for ¹¹C-labeling of the target molecule is through N-methylation of the secondary amine within the oxazine ring using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[8] This requires the synthesis of the corresponding des-methyl precursor, 3,4-Dihydro-2H-benzo[b]oxazin-5-amine.
The synthesis of this precursor can be achieved through a multi-step sequence starting from commercially available materials. A possible synthetic route is outlined below. The synthesis of similar benzoxazine structures has been reported in the literature.[9][10][11][12]
Proposed Synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine (Precursor 1)
Figure 1: Proposed synthetic route for the ¹¹C-labeling precursor.
Precursor for Fluorine-18 Labeling via Nucleophilic Aromatic Substitution
For ¹⁸F-labeling, a common strategy is nucleophilic aromatic substitution (SₙAr) of a suitable leaving group on the aromatic ring with [¹⁸F]fluoride.[13][14] This requires the synthesis of a precursor with a good leaving group, such as a nitro group (-NO₂) or a trimethylammonium salt (-N⁺(CH₃)₃), positioned on the benzene ring. Given the presence of the amine group, introduction of a nitro group at a suitable position would be a viable strategy.
Proposed Synthesis of a Nitro-Substituted Precursor for ¹⁸F-Labeling (Precursor 2)
The synthesis would involve nitration of a protected intermediate of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine. The position of nitration will be directed by the existing substituents.
Figure 2: Proposed synthetic route for the ¹⁸F-labeling precursor.
PART 2: Radiolabeling Protocols
The following protocols provide detailed, step-by-step methodologies for the radiolabeling of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine with ¹¹C and ¹⁸F. These protocols should be performed in a shielded hot cell by trained personnel in accordance with institutional radiation safety guidelines.
Protocol for [¹¹C]Methylation of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine
This protocol is based on the well-established method of N-methylation using [¹¹C]CH₃OTf.[15][16]
Materials and Equipment:
-
Automated radiosynthesis module
-
HPLC system with a radioactivity detector
-
Precursor 1 (3,4-Dihydro-2H-benzo[b]oxazin-5-amine)
-
[¹¹C]CO₂ produced from a cyclotron
-
Lithium aluminum hydride (LiAlH₄) solution
-
Hydriodic acid (HI)
-
Anhydrous acetone
-
HPLC purification solvent system (e.g., acetonitrile/water with 0.1% TFA)
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
-
Sterile vials and filters
Step-by-Step Protocol:
-
Production and Trapping of [¹¹C]CO₂: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[17] The [¹¹C]CO₂ is then trapped on a molecular sieve.
-
Synthesis of [¹¹C]CH₃I: The trapped [¹¹C]CO₂ is released and reduced to [¹¹C]CH₃OH using LiAlH₄. [¹¹C]CH₃OH is then converted to [¹¹C]CH₃I by reaction with HI.
-
Conversion to [¹¹C]CH₃OTf (optional but recommended): [¹¹C]CH₃I is passed through a heated column containing silver triflate to produce the more reactive [¹¹C]CH₃OTf.
-
Radiolabeling Reaction:
-
Dissolve 1-2 mg of Precursor 1 in 300-500 µL of anhydrous acetone in a reaction vessel.
-
Bubble the gaseous [¹¹C]CH₃OTf through the precursor solution at room temperature or slightly elevated temperature (e.g., 80°C) for 5-10 minutes.
-
-
Purification by HPLC:
-
Quench the reaction with mobile phase and inject the crude reaction mixture onto a semi-preparative HPLC column.
-
Elute with a suitable solvent system (e.g., a gradient of acetonitrile in water with 0.1% TFA) to separate the radiolabeled product from unreacted precursor and byproducts.
-
Collect the radioactive peak corresponding to the desired product.
-
-
Formulation:
-
The collected HPLC fraction is diluted with sterile water and passed through a C18 SPE cartridge to trap the product.
-
The cartridge is washed with sterile water to remove residual HPLC solvents.
-
The final product is eluted from the cartridge with a small volume of ethanol and diluted with sterile saline for injection.
-
The final solution is passed through a sterile filter into a sterile vial.
-
Figure 3: Workflow for the synthesis of the ¹¹C-labeled tracer.
Protocol for [¹⁸F]Fluorination of the Nitro-Substituted Precursor
This protocol describes the nucleophilic substitution of a nitro group with [¹⁸F]fluoride.[13]
Materials and Equipment:
-
Automated radiosynthesis module
-
HPLC system with a radioactivity detector
-
Precursor 2 (Nitro-substituted 3,4-Dihydro-2H-benzo[b]oxazin-5-amine)
-
[¹⁸F]Fluoride in [¹⁸O]water from a cyclotron
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
HPLC purification solvent system
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
-
Sterile vials and filters
Step-by-Step Protocol:
-
[¹⁸F]Fluoride Trapping and Drying:
-
[¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in an ¹⁸O-enriched water target.[14]
-
The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge.
-
The [¹⁸F]fluoride is eluted from the cartridge with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
The solvent is evaporated to dryness with a stream of nitrogen at elevated temperature to form the reactive [K/K₂₂₂]⁺¹⁸F⁻ complex. Azeotropic drying with acetonitrile is repeated to ensure complete removal of water.
-
-
Radiolabeling Reaction:
-
Dissolve 2-5 mg of Precursor 2 in 500 µL of anhydrous DMSO or DMF.
-
Add the precursor solution to the dried [K/K₂₂₂]⁺¹⁸F⁻ complex.
-
Heat the reaction mixture at 120-160°C for 15-30 minutes. The optimal temperature and time should be determined empirically.
-
-
Purification by HPLC:
-
Cool the reaction mixture and dilute with the HPLC mobile phase.
-
Inject the crude reaction mixture onto a semi-preparative HPLC column.
-
Elute with a suitable solvent system to separate the [¹⁸F]-labeled product from unreacted precursor and radioactive impurities.
-
Collect the radioactive peak corresponding to the desired product.
-
-
Formulation:
-
Follow the same formulation procedure as described for the ¹¹C-labeled tracer (Step 6 in Protocol 2.1).
-
Figure 4: Workflow for the synthesis of the ¹⁸F-labeled tracer.
PART 3: Quality Control
Rigorous quality control (QC) is essential to ensure the safety and efficacy of any radiopharmaceutical intended for in vivo use.[18][19] The following QC tests should be performed on the final product before administration.
| Parameter | Method | Acceptance Criteria | Reference |
| Radionuclidic Purity | Gamma-ray spectroscopy | > 99.5% (presence of characteristic 511 keV peak) | [19] |
| Radiochemical Purity | Analytical HPLC | > 95% | [18][20] |
| Chemical Purity | Analytical HPLC (UV detector) | Co-elution with a non-radioactive standard | [19] |
| Specific Activity | Calculated from the total radioactivity and the mass of the compound determined by HPLC | > 1 Ci/µmol (37 GBq/µmol) at the time of injection | [15][16] |
| pH | pH paper or pH meter | 4.5 - 7.5 | [21] |
| Sterility | Standard microbiological testing | No bacterial or fungal growth | USP <71> |
| Endotoxin Level | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (where V is the maximum recommended dose in mL) | USP <85> |
| Residual Solvents | Gas Chromatography (GC) | Within USP limits (e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm) | USP <467> |
Conclusion
The successful radiolabeling of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine with ¹¹C and ¹⁸F opens up exciting avenues for in vivo imaging studies. The protocols and strategies outlined in this guide provide a solid foundation for the development of novel PET radiotracers based on this important chemical scaffold. By enabling the non-invasive assessment of the pharmacokinetics and target engagement of these compounds, these radiotracers have the potential to significantly accelerate drug discovery and development efforts.[22][23] Further optimization of the precursor synthesis and radiolabeling conditions will be necessary to achieve high and reproducible radiochemical yields, paving the way for preclinical and ultimately clinical applications.
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Application Notes & Protocols: Assay Development for a Novel Compound Library of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine Derivatives
Introduction: Unlocking the Therapeutic Potential of Benzoxazines
The 3,4-dihydro-2H-benzo[b]oxazine scaffold is a privileged heterocyclic motif that has garnered significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives of the broader benzoxazine class have demonstrated a remarkable diversity of pharmacological effects, including antimicrobial, anti-inflammatory, and central nervous system activities.[1][2][3] Specifically, certain derivatives have been identified as potent antagonists for the 5-HT6 serotonin receptor, a key target in cognitive disorders, while others have shown promise as inhibitors of cyclooxygenase (COX) enzymes, which are central to inflammation.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust screening cascade to identify and characterize the bioactivity of a novel library of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine derivatives. As the specific biological target of this particular subclass is likely unknown, we will outline a logical, multi-tiered screening strategy. This approach begins with a broad biochemical assay to identify initial "hit" compounds and progresses to more complex, physiologically relevant cell-based assays to confirm activity and elucidate the mechanism of action.[6][7]
Our philosophy is grounded in scientific integrity; therefore, we will not merely list procedural steps. Instead, we will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system designed for reproducibility and confidence in your results.
Part 1: The Screening Cascade - A Strategic Approach to Hit Identification
A successful drug discovery campaign begins with a well-designed screening funnel that efficiently filters a large compound library to a small number of high-quality lead candidates.[6] For our novel 3,4-Dihydro-2H-benzo[b]oxazin-5-amine library, we propose a two-tiered strategy.
Caption: A typical drug discovery screening cascade.
Tier 1: Primary Biochemical Assay. The initial screen should be robust, cost-effective, and amenable to high-throughput formats. A biochemical assay, such as an enzyme inhibition assay, is ideal for this purpose.[8] Given that some benzoxazine derivatives are known to inhibit COX enzymes, a generic serine/threonine kinase or a protease inhibition assay would be a logical starting point to cast a wide net for potential activity.
Tier 2: Secondary Cell-Based Assay. Compounds that show activity in the primary screen ("hits") must be validated in a more complex, biological context. Cell-based assays provide this by assessing a compound's effect on a living cell, offering insights into cell permeability, potential cytotoxicity, and on-target engagement within a native signaling pathway.[9][10] G-protein coupled receptors (GPCRs) represent one of the largest families of drug targets, and assays monitoring their activation are well-established and highly relevant.[11][12][13] Therefore, a GPCR-focused cell-based assay will serve as our secondary screen to confirm hits and begin to unravel their mechanism of action.
Part 2: Tier 1 Protocol - High-Throughput Biochemical Kinase Inhibition Assay
This protocol describes a generic, fluorescence-based kinase inhibition assay. The principle relies on quantifying the amount of phosphorylated substrate produced by a kinase enzyme. An active inhibitor from the benzoxazine library will decrease the rate of this phosphorylation reaction.
Causality and Experimental Rationale
-
Why a Kinase Assay? Kinases are a large family of enzymes involved in a vast number of cellular processes, making them a common target for therapeutic intervention. This assay type provides a high probability of identifying initial hits from a novel compound library.
-
Technology Choice: Homogeneous Time-Resolved Fluorescence (HTRF®). HTRF is a robust, no-wash assay technology with high sensitivity and low background, making it ideal for HTS.[14][15] It combines the principles of FRET with time-resolved measurement, which minimizes interference from short-lived fluorescence signals often produced by library compounds themselves.[16] The ratiometric measurement corrects for well-to-well variability.[17]
Caption: HTRF workflow for kinase inhibition.
Step-by-Step Protocol: Kinase HTRF Assay
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). The exact composition may need optimization depending on the specific kinase.
- Kinase Stock: Dilute the kinase enzyme in kinase buffer to a 2X working concentration. The optimal concentration should be determined experimentally by titration to find the linear range of the reaction (typically the EC₅₀ concentration).
- Substrate/ATP Mix: Prepare a 4X solution of the kinase substrate and ATP in kinase buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitivity to competitive inhibitors.
- Compound Plates: Prepare serial dilutions of the 3,4-Dihydro-2H-benzo[b]oxazin-5-amine derivatives in 100% DMSO. Then, dilute these into the assay buffer to create 4X working solutions. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
- Detection Reagents: Prepare a 2X mix of the HTRF detection antibodies (e.g., anti-phospho-substrate antibody labeled with d2 or XL665 and a streptavidin-Europium cryptate if using a biotinylated substrate) in the detection buffer provided by the manufacturer.
2. Assay Procedure (384-well Plate Format):
- Add 5 µL of the 4X compound solution (or vehicle control, e.g., 1% DMSO in buffer) to the appropriate wells of a low-volume, white 384-well plate.
- Add 5 µL of the 2X kinase stock solution to all wells.
- Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP mix to all wells.
- Seal the plate and incubate at room temperature for the desired time (e.g., 60 minutes). This incubation time should be within the linear phase of the enzymatic reaction, which must be predetermined.
- Stop the reaction and detect phosphorylation by adding 10 µL of the 2X HTRF detection reagent mix.
- Seal the plate, protect from light, and incubate at room temperature for 60 minutes to allow for antibody binding.
- Read the plate on an HTRF-compatible plate reader, measuring the emission at both 620 nm (donor) and 665 nm (acceptor).
3. Data Analysis and Self-Validation:
- Calculate HTRF Ratio: (Acceptor Signal / Donor Signal) * 10,000.
- Normalization: Normalize the data using positive and negative controls.
- Negative Control (0% Inhibition): Kinase + Substrate/ATP + Vehicle (DMSO).
- Positive Control (100% Inhibition): Kinase + Substrate/ATP + a known potent inhibitor (e.g., Staurosporine).
- Calculate % Inhibition: 100 * (1 - [(Ratio_Compound - Ratio_PositiveControl) / (Ratio_NegativeControl - Ratio_PositiveControl)]).
- Assay Quality Control (Z'-factor): The Z'-factor is a statistical measure of assay quality. An acceptable HTS assay should have a Z'-factor > 0.5.[13]
- Z' = 1 - [(3 * (SD_NegativeControl + SD_PositiveControl)) / |(Mean_NegativeControl - Mean_PositiveControl)|]
| Parameter | Description | Recommended Value |
| Final Assay Volume | Total reaction volume per well. | 20 µL |
| Compound Conc. | Range for dose-response curves. | 10 nM to 100 µM |
| Final DMSO Conc. | To minimize solvent interference. | < 1% |
| ATP Concentration | For competitive inhibition studies. | At or near Km |
| Z'-factor | Metric for assay robustness. | > 0.5 |
Part 3: Tier 2 Protocol - Cell-Based GPCR Signaling Assay
This protocol describes a cell-based assay to measure the modulation of cyclic AMP (cAMP), a critical second messenger in GPCR signaling, in response to compound treatment.[18] It is designed to confirm the activity of hits from the primary screen in a physiological context.
Causality and Experimental Rationale
-
Why a GPCR/cAMP Assay? GPCRs are a major class of drug targets, and their signaling pathways are well-characterized.[11][13] Measuring changes in cAMP levels provides a direct readout of the activation or inhibition of Gs or Gi-coupled receptors, two of the largest GPCR subfamilies.
-
Technology Choice: AlphaLISA®. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is another no-wash bead-based technology that is highly sensitive and suitable for cell-based assays.[19][20] It works well even with crude cell lysates and is less prone to interference from colored or fluorescent compounds than some other methods. The assay principle involves bringing donor and acceptor beads into close proximity, which generates a chemiluminescent signal.[21][22]
Caption: Competitive AlphaLISA assay for cAMP.
Step-by-Step Protocol: AlphaLISA cAMP Assay
1. Cell Culture and Plating:
- Culture a suitable cell line (e.g., HEK293) stably expressing a Gs or Gi-coupled GPCR of interest.
- Harvest cells and resuspend in an appropriate assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
- Dispense cells into a 384-well white cell culture plate (e.g., 5,000 cells/well in 5 µL).
2. Compound Treatment and Cell Lysis:
- Prepare 4X serial dilutions of the hit compounds from the primary screen in the assay buffer.
- For Agonist Screening: Add 5 µL of the 4X compound solution to the cells.
- For Antagonist Screening: Add 2.5 µL of the 4X compound solution, incubate for 15-30 minutes, then add 2.5 µL of a 4X EC₈₀ concentration of a known agonist for the target GPCR.
- Incubate the plate at 37°C for 30 minutes to allow for cAMP modulation.
- Lyse the cells by adding 5 µL of the AlphaLISA lysis buffer containing the detection reagents (Acceptor beads conjugated to an anti-cAMP antibody and Biotin-cAMP competitor).
3. Detection:
- Seal the plate and incubate in the dark at room temperature for at least 60 minutes.
- Add 25 µL of Streptavidin-Donor beads to all wells under subdued light.[19]
- Seal the plate, protect from light, and incubate for an additional 60-120 minutes at room temperature.
- Read the plate on a plate reader capable of AlphaLISA detection (e.g., an EnVision® or similar reader with a 680 nm laser excitation and 615 nm emission detection).[19]
4. Data Analysis and Validation:
- Data Plotting: Plot the AlphaLISA signal against the logarithm of the compound concentration.
- Curve Fitting: Fit the data to a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
- Controls for Self-Validation:
- Basal Control: Cells + vehicle.
- Stimulated Control: Cells + known agonist (e.g., Forskolin for direct adenylyl cyclase activation, or a specific GPCR agonist).
- Inhibited Control: Cells + known agonist + known antagonist.
- Confirmation of Cellular Health: A parallel cytotoxicity assay (e.g., CellTiter-Glo®) should be run to ensure that the observed effects on cAMP are not due to compound toxicity.
| Parameter | Description | Recommended Value |
| Cell Density | Number of cells per well. | 2,000 - 10,000 (optimize) |
| Agonist Conc. (Antagonist Mode) | For competitive antagonism studies. | EC₈₀ |
| PDE Inhibitor (e.g., IBMX) | To prevent cAMP degradation. | 100-500 µM |
| Incubation Times | For stimulation and detection. | Optimize per cell line/target |
Conclusion
This application note provides a strategic framework and detailed, validated protocols for initiating the biological activity screening of a novel 3,4-Dihydro-2H-benzo[b]oxazin-5-amine derivative library. By employing a tiered approach that begins with a high-throughput biochemical screen and progresses to a mechanistic, cell-based assay, researchers can efficiently identify and validate compounds of interest. The use of robust, modern assay technologies like HTRF and AlphaLISA ensures high-quality, reproducible data, forming a solid foundation for subsequent lead optimization and drug development efforts. The principles and protocols outlined herein are designed to be adaptable, providing a strong starting point for the exploration of this promising chemical scaffold.
References
- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.
- GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review.
- Luciferase Reporter Assay for Deciphering GPCR Pathways.
- GPCR Assay Services. Reaction Biology.
- Evaluating functional ligand-GPCR interactions in cell-based assays. PMC.
- AlphaLISA and AlphaScreen No-wash Assays. Revvity.
- HTRF®. Berthold Technologies GmbH & Co.KG.
- HTRF - Guide to homogeneous time resolved fluorescence. Revvity.
- HTRF Principle. Revvity.
- A New Frontier in Protein Quantit
- AlphaLISA Assay Development Guide. PerkinElmer.
- Biochemical & Cell-based Assays. IRBM.
- HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applic
- Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. IU Indianapolis ScholarWorks.
-
Developing and Validating Assays for Small-Molecule Biomarkers. Pharmaceutical Technology. [Link]
- Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review.
- Small Molecule Drug Discovery.
- Design and Validate a GMP Cell Based Assay.
- Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices.
- Cell Based Assays in Drug Development: Comprehensive Overview. Immunologix.
- SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIV
- Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry (RSC Publishing).
- BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research.
- Synthesis of some new 3,4-dihydro-2 H -1,3-benzoxazines under microwave irradiation in solvent-free conditions and their biological activity.
-
3,4-Dihydro-2H-benzo[11][23]oxazine derivatives as 5-HT6 receptor antagonists. PubMed.
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- 5. 3,4-Dihydro-2H-benzo[1,4]oxazine derivatives as 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. criver.com [criver.com]
- 8. irbm.com [irbm.com]
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- 10. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
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- 14. berthold.com [berthold.com]
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- 16. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
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- 23. Small Molecule Drug Discovery [promega.sg]
Prospective Application of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine as a Novel Fluorescent Probe
Abstract
This technical guide outlines the prospective application of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine as a fluorescent probe. While this specific molecule is not yet established in the literature as a fluorophore, its structural characteristics—specifically the electron-donating amino group appended to the benzoxazine scaffold—suggest significant potential for environmentally sensitive fluorescence. This document provides a theoretical framework for its synthesis, characterization, and a hypothetical protocol for its application as a pH-sensitive fluorescent probe, drawing parallels with structurally related compounds like phenoxazine derivatives.[1] The protocols herein are designed to serve as a foundational methodology for researchers aiming to explore and validate the utility of this and similar compounds in cellular imaging and drug development.
Introduction and Scientific Rationale
The field of fluorescent probes is continuously seeking novel scaffolds that offer unique photophysical properties, enhanced photostability, and specific sensing capabilities. The 3,4-dihydro-2H-benzo[b]oxazine core is a versatile heterocyclic system found in various biologically active compounds.[2] While extensively studied for pharmaceutical applications, its potential in fluorescence is largely unexplored.
The introduction of an amino group at the 5-position of the benzoxazine ring is hypothesized to induce fluorescence through an intramolecular charge transfer (ICT) mechanism. The lone pair of electrons on the amino group can delocalize into the aromatic system upon photoexcitation, creating a more polar excited state. This property is the cornerstone of many environmentally sensitive probes, where changes in the local environment (e.g., solvent polarity, pH) modulate the emission properties. The fluorescence of such systems is often sensitive to protonation of the amino group, which would disrupt the ICT process and lead to a change in fluorescence intensity or wavelength, making 3,4-Dihydro-2H-benzo[b]oxazin-5-amine a prime candidate for a pH sensor.
Derivatives of the related 3,4-dihydro-2H-benzo[e][1][3]oxazine isomer have been shown to exhibit fluorescence, with emission maxima in the ultraviolet range (297–313 nm).[4] While this represents a different substitution pattern, it provides evidence that the dihydro-benzoxazine core can indeed support fluorescence. By analogy to highly fluorescent phenoxazine dyes like Nile Red, which also feature an amine donor group on an extended aromatic system, we anticipate that 3,4-Dihydro-2H-benzo[b]oxazin-5-amine could serve as a valuable new fluorophore.[1]
Synthesis and Characterization
The synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine is not explicitly detailed in the current literature for fluorescent probe applications. However, established methods for the synthesis of substituted benzoxazines can be adapted. A plausible synthetic route would involve a multi-step process starting from a commercially available substituted nitroaniline.
Proposed Synthetic Pathway
A general approach for synthesizing substituted 3,4-dihydro-2H-1,4-benzoxazines often involves the cyclization of an appropriate precursor.[5] The following diagram outlines a hypothetical, yet chemically sound, workflow for the synthesis of the target compound.
Caption: Hypothetical synthetic workflow for 3,4-Dihydro-2H-benzo[b]oxazin-5-amine.
Protocol: Photophysical Characterization
Once synthesized and purified, a thorough characterization of the compound's photophysical properties is essential. This protocol outlines the standard procedures.
Objective: To determine the absorption spectrum, emission spectrum, and fluorescence quantum yield of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine.
Materials:
-
Synthesized 3,4-Dihydro-2H-benzo[b]oxazin-5-amine
-
Spectroscopic grade solvents (e.g., ethanol, cyclohexane, DMSO)
-
Quinine sulfate in 0.1 M H₂SO₄ (quantum yield standard)
-
UV-Vis spectrophotometer
-
Fluorometer
-
1 cm path length quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the compound in DMSO.
-
Working Solution Preparation:
-
For absorption, dilute the stock solution in the chosen solvent to achieve an absorbance maximum between 0.1 and 1.0.
-
For fluorescence, dilute the stock solution to an absorbance of ~0.05 at the excitation wavelength to minimize inner filter effects.
-
-
Absorption Spectroscopy:
-
Record the UV-Vis absorption spectrum from 250 nm to 600 nm.
-
Identify the wavelength of maximum absorption (λmax, abs).
-
-
Emission Spectroscopy:
-
Set the fluorometer's excitation wavelength to the determined λmax, abs.
-
Record the emission spectrum from (λmax, abs + 10 nm) to 700 nm.
-
Identify the wavelength of maximum emission (λmax, em).
-
-
Quantum Yield (Φf) Determination (Relative Method):
-
Measure the absorbance of both the sample and the quinine sulfate standard at the same excitation wavelength (e.g., 350 nm). Ensure absorbance is < 0.1.
-
Measure the integrated fluorescence intensity of both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φf, sample = Φf, std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) Where: Φf is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Expected Photophysical Data
The following table presents hypothetical data based on structurally similar compounds. Actual experimental values would need to be determined empirically.
| Property | Expected Value (in Ethanol) | Rationale |
| λmax, abs | ~340 - 370 nm | Consistent with π-π* transitions in aniline-like structures. |
| λmax, em | ~420 - 480 nm | Anticipated Stokes shift due to ICT character. |
| Molar Extinction Coeff. (ε) | 5,000 - 15,000 M⁻¹cm⁻¹ | Typical for allowed electronic transitions in aromatic systems. |
| Fluorescence Quantum Yield (Φf) | 0.1 - 0.4 | Moderate quantum yield is expected, potentially sensitive to environmental polarity and proticity. |
Application Protocol: pH-Dependent Fluorescence Measurement
The primary amino group of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine is expected to be basic, with a pKa in the physiological range. Protonation of this group would quench the ICT-based fluorescence, providing a mechanism for pH sensing.
Proposed Sensing Mechanism
Caption: Hypothesized pH sensing mechanism via protonation of the amino group.
Experimental Workflow for pH Titration
This protocol describes how to determine the pKa of the probe and its suitability for pH measurements.
Caption: Workflow for determining the fluorescence-based pKa of the probe.
Step-by-Step Protocol
Objective: To characterize the pH-dependent fluorescence response of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine.
Materials:
-
1 mM stock solution of the probe in DMSO.
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.
-
pH meter.
-
Fluorometer and 96-well microplate reader (optional).
Procedure:
-
Buffer Preparation: Prepare a set of buffers with 0.5 pH unit increments. Verify the final pH of each buffer after preparation.
-
Sample Preparation: In a series of cuvettes or wells of a microplate, add the buffer solutions. To each, add a small aliquot of the probe stock solution to reach a final concentration of 1-10 µM. Ensure the final DMSO concentration is low (<1%) and consistent across all samples.
-
Equilibration: Gently mix and allow the samples to equilibrate for 5-10 minutes at room temperature, protected from light.
-
Fluorescence Measurement:
-
Set the fluorometer to the predetermined excitation and emission wavelengths for the probe.
-
Measure the fluorescence intensity for each sample.
-
Include a "buffer only" blank for each pH value to correct for background fluorescence.
-
-
Data Analysis:
-
Subtract the blank reading from each corresponding sample reading.
-
Plot the corrected fluorescence intensity as a function of pH.
-
Fit the resulting titration curve to a sigmoidal dose-response equation (or a modified Henderson-Hasselbalch equation) to calculate the pKa.
-
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The determination of fundamental photophysical constants like quantum yield requires comparison against a well-established standard (quinine sulfate), ensuring the reliability of the measurements. The pH titration protocol includes the essential step of plotting the full titration curve. A clean, sigmoidal transition in fluorescence intensity that fits well to the Henderson-Hasselbalch model would provide strong evidence for a two-state, protonation-dependent sensing mechanism, thereby validating the proposed application.
Conclusion and Future Directions
While the use of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine as a fluorescent probe is currently prospective, its chemical structure holds considerable promise. The methodologies outlined in this guide provide a clear and robust pathway for its synthesis, characterization, and validation as a potential pH sensor. Future work should focus on the empirical execution of these protocols, followed by investigations into its performance in complex biological media and live cells, including assessments of cytotoxicity, photostability, and specificity. Successful validation would add a valuable new tool to the arsenal of fluorescent probes available to researchers in life sciences and drug discovery.
References
-
Bem, M., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC, 2007(xiii), 87-104. [Link]
-
Jirayut, T., et al. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. Molecules, 26(10), 3035. [Link]
-
Banu, H., et al. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. Future Journal of Pharmaceutical Sciences, 9(1), 16. [Link]
-
Mal, A., et al. (2018). An efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives. Organic Chemistry Portal. [Link]
-
Sharaf El-Din, N. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-246. [Link]
-
Kumar, A., et al. (2011). Synthesis of some new 3,4-dihydro-2 H -1,3-benzoxazines under microwave irradiation in solvent-free conditions and their biological activity. Medicinal Chemistry Research, 20(8), 1147-1153. [Link]
Sources
Application Notes and Protocols for the Scale-Up Synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine
Introduction: The Significance of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine
3,4-Dihydro-2H-benzo[b]oxazin-5-amine is a heterocyclic compound of significant interest to the pharmaceutical and materials science industries. Its structural motif is a key component in a variety of biologically active molecules, exhibiting a range of therapeutic properties. Furthermore, the benzoxazine ring system serves as a versatile precursor in the synthesis of high-performance polymers and thermosetting resins. The presence of a primary amino group on the benzene ring provides a reactive handle for further molecular elaboration, making this compound a valuable building block for drug discovery and the development of advanced materials.
The efficient and scalable synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine is therefore a critical endeavor. This document provides a detailed guide for its preparation on a larger scale, focusing on a robust and reproducible protocol. The presented methodology is grounded in the principles of the Mannich reaction, a classic and powerful tool for the aminoalkylation of acidic protons.
Synthetic Strategy: A One-Pot Mannich Condensation
The most direct and atom-economical approach for the synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine is a one-pot, three-component Mannich reaction. This reaction involves the condensation of a phenol, a primary amine, and formaldehyde. In this specific synthesis, 3-aminophenol is selected as the phenolic component to introduce the desired amino group at the 5-position of the resulting benzoxazine ring. A primary amine, such as methylamine, and paraformaldehyde as a source of formaldehyde complete the triad of reactants.
The reaction proceeds through the in-situ formation of an iminium ion from the primary amine and formaldehyde. Subsequently, the electron-rich aromatic ring of 3-aminophenol undergoes electrophilic attack by the iminium ion, leading to the formation of a Mannich base intermediate. Intramolecular cyclization of this intermediate with another equivalent of formaldehyde yields the final 3,4-dihydro-2H-benzo[b]oxazin-5-amine product.
Application Notes and Protocols for the Quantification of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine
Introduction
3,4-Dihydro-2H-benzo[b]oxazin-5-amine is a heterocyclic aromatic amine, a structural motif of significant interest in pharmaceutical and materials science due to its presence in various biologically active molecules and advanced polymers.[1][2] Accurate quantification of this compound is critical for a range of applications, including pharmacokinetic studies, quality control of drug substances and products, and monitoring of chemical reactions. This document provides detailed analytical methods for the robust and reliable quantification of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established principles of analytical chemistry and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7]
Guiding Principles of Method Selection
The choice of an analytical method is contingent upon the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the intended purpose of the measurement. For 3,4-Dihydro-2H-benzo[b]oxazin-5-amine, its aromatic nature and amine functionality guide the selection of suitable techniques. This guide will focus on two primary chromatographic methods:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust technique suitable for routine quality control and quantification in relatively clean sample matrices.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for highly sensitive and selective quantification, particularly in complex biological matrices.
The following sections provide detailed protocols for each of these methods, including sample preparation, instrument conditions, and validation parameters.
Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for the quantification of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine in bulk materials, formulated products, and for in-process monitoring where high sensitivity is not the primary requirement.
Rationale for Method Design
The selection of a reversed-phase HPLC method is based on the non-polar character of the benzoxazine ring system. A C18 column is chosen for its versatility and proven performance in retaining aromatic compounds. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, allows for the fine-tuning of retention and peak shape. The amine group in the analyte necessitates the use of a buffer to control the pH and ensure consistent ionization state, thereby improving peak symmetry and reproducibility. UV detection is appropriate due to the presence of the chromophoric benzene ring.
Experimental Workflow
Caption: HPLC-UV Experimental Workflow
Detailed Protocol
1.3.1. Materials and Reagents
-
3,4-Dihydro-2H-benzo[b]oxazin-5-amine reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Acetic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
1.3.2. Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
1.3.3. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 10 mM Ammonium acetate in water, pH adjusted to 5.5 with acetic acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min: 10% B, 1-10 min: 10-90% B, 10-12 min: 90% B, 12-12.1 min: 90-10% B, 12.1-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by UV scan (typically around 230-280 nm for benzoxazines)[8] |
1.3.4. Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (90% A: 10% B).
-
Sample Preparation: Accurately weigh the sample, dissolve it in a suitable solvent (e.g., methanol), and dilute with the initial mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation (as per ICH Q2(R1) Guidelines)[3][4][5][9][10]
A comprehensive validation of the analytical method is crucial to ensure its suitability for the intended purpose.[6][7][9]
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for the analyte should be well-resolved from any impurities or matrix components. Peak purity should be confirmed using a photodiode array detector. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels. |
| Range | The range should cover the expected concentrations of the analyte in the samples. |
| Accuracy | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). |
Part 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides superior sensitivity and selectivity, making it the preferred choice for quantifying 3,4-Dihydro-2H-benzo[b]oxazin-5-amine in complex matrices such as plasma, urine, or tissue homogenates.
Rationale for Method Design
The high selectivity of tandem mass spectrometry is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This technique significantly reduces matrix interference. A fast gradient using a shorter UHPLC column is employed to reduce run times and increase sample throughput. Electrospray ionization (ESI) in positive mode is chosen due to the basic nature of the amine group, which is readily protonated.
Experimental Workflow
Caption: LC-MS/MS Experimental Workflow
Detailed Protocol
2.3.1. Materials and Reagents
-
3,4-Dihydro-2H-benzo[b]oxazin-5-amine reference standard (purity ≥ 98%)
-
Stable isotope-labeled internal standard (e.g., D4-3,4-Dihydro-2H-benzo[b]oxazin-5-amine)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
2.3.2. Instrumentation
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Data acquisition and processing software.
2.3.3. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-0.5 min: 5% B, 0.5-2.5 min: 5-95% B, 2.5-3.0 min: 95% B, 3.0-3.1 min: 95-5% B, 3.1-4.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | To be determined by infusion of the analyte and internal standard. Example: Analyte (Q1/Q3), IS (Q1/Q3) |
| Source Parameters | To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows). |
2.3.4. Sample Preparation (from Plasma)
-
To 100 µL of plasma sample, add 10 µL of internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (95% A: 5% B).
-
Inject into the UHPLC-MS/MS system.
Method Validation (as per FDA Guidance for Bioanalytical Method Validation)
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99 for a minimum of six non-zero calibrators. |
| Accuracy and Precision | Within-run and between-run accuracy within ±15% of the nominal concentration (±20% at LLOQ). Precision (RSD) ≤ 15% (≤ 20% at LLOQ). |
| Matrix Effect | The matrix factor should be consistent and close to 1. |
| Recovery | The extraction recovery should be consistent and reproducible. |
| Stability | Analyte stability to be evaluated under various conditions (freeze-thaw, short-term, long-term, and post-preparative). |
Conclusion
The analytical methods detailed in this application note provide robust and reliable frameworks for the quantification of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine in a variety of sample types. The choice between HPLC-UV and LC-MS/MS should be guided by the specific requirements for sensitivity, selectivity, and the complexity of the sample matrix. Adherence to the principles of method validation outlined herein will ensure the generation of high-quality, defensible data for research, development, and quality control applications.
References
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation; 2005.
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021.
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
ICH. Quality Guidelines.
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. 2024.
-
Adler, M., et al. Qualitative characterization of benzoxazinoid derivatives in whole grain rye and wheat by LC-MS metabolite profiling. Journal of Agricultural and Food Chemistry. 2011.
-
Altabrisa Group. What Is FDA Method Validation Guidance and Its Importance?. 2023.
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. 2024.
-
RXinsider. Analytical Methods Validation for FDA Compliance.
-
BioPharm International. FDA Releases Guidance on Analytical Procedures. 2024.
-
Wang, S., et al. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Scientific Reports. 2017.
-
U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. 2015.
-
Singh, S., et al. A Facile and Efficient Analytical Method For Separation of A Series of Substituted Benz-1,3-oxazin-2-ones by LC/ LCMS. ResearchGate. 2016.
-
Singh, S., et al. Development and validation of analytical assay method for separation of a series of substituted benz-1,3-oxazine derivatives by LC/ LCMS. ResearchGate. 2016.
-
Muscalu, A. M., et al. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). Analytical and Bioanalytical Chemistry. 2011.
-
Celebi, H., et al. Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Macromolecular Chemistry and Physics. 2023.
-
The Role of Aromatic Amine Intermediates in Pharmaceutical Synthesis.
-
KNAUER. Determination and Quantification of Primary Aromatic Amine in Printer Ink.
-
Siggia, S., Hanna, J. G., & Kervenski, I. R. Quantitative Analysis of Mixtures of Primary, Secondary, and Tertiary Aromatic Amines. Analytical Chemistry. 1950.
-
Collet, F. Synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues for potential biological applications. ResearchGate. 2014.
-
Ibrahim, M. N., et al. Synthesis and Characterization of New 3,4-Dihydro-2H-benzo- and Naphtho-1,3-oxazine Derivatives. ResearchGate. 2016.
-
Qriouet, Z., et al. Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry. 2019.
-
MilliporeSigma. 3,4-Dihydro-2H-benzo[b][3][10]oxazine-6-carboxylic acid.
-
Asiri, A. M., & Khan, S. A. 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society. 2021.
-
Wang, Y., et al. Synthesis and Characterization of Benzoxazine Resin Based on Furfurylamine. Molecules. 2022.
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- 10. ICH Official web site : ICH [ich.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine
Welcome to the technical support center for the synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize the yield of this valuable heterocyclic scaffold. We will move beyond simple procedural outlines to explore the mechanistic reasoning behind key experimental choices, providing you with the insights needed to overcome common synthetic challenges.
The synthesis of this molecule, while conceptually straightforward, is prone to several pitfalls that can drastically reduce yields, including side reactions during the initial cyclization and catalyst deactivation in the final C-N bond formation step. This guide provides a robust, two-step synthetic strategy and addresses the most common issues encountered in each phase.
Proposed Synthetic Strategy: A Two-Step Approach
A reliable method for preparing 3,4-Dihydro-2H-benzo[b]oxazin-5-amine involves the initial construction of a halogenated benzoxazine ring, followed by a palladium-catalyzed amination reaction. This approach offers flexibility and avoids the challenges of working with highly activated, amino-substituted phenols directly.
Caption: Overall two-step synthetic workflow.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each question is designed to help you diagnose the issue and implement a scientifically sound solution.
Part A: Troubleshooting the Cyclization to 7-Bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine
Q1: My cyclization reaction has a very low yield or failed to produce the desired product. What are the primary causes?
Answer: Low yields in this step typically stem from three main areas: inefficient cyclization, starting material degradation, or competing side reactions.
-
Inefficient Cyclization: The intramolecular Williamson ether synthesis to form the oxazine ring requires a strong base to deprotonate the phenolic hydroxyl group. If the base is too weak or used in stoichiometric amounts, the reaction will be slow and incomplete.
-
Solution: Switch to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous polar aprotic solvent like DMF or THF. Ensure at least 1.1 equivalents of the base are used to drive the reaction to completion.
-
-
Starting Material Purity: 2-Aminophenols are susceptible to oxidation, which can introduce colored impurities and inhibit the reaction.
-
Solution: Use freshly purchased 2-amino-4-bromophenol or purify older stock by recrystallization or column chromatography. Running the reaction under an inert atmosphere (Nitrogen or Argon) can also prevent oxidative degradation.
-
-
Reaction Temperature: While heating is necessary, excessive temperatures can lead to decomposition or polymerization, especially with crude starting materials.
-
Solution: Maintain a moderate temperature (e.g., 80-100 °C in DMF). Monitor the reaction progress by TLC to avoid prolonged heating after the starting material has been consumed.
-
Q2: I'm observing the formation of significant byproducts, leading to a complex mixture. How can I improve the reaction's selectivity?
Answer: The primary byproduct concern is intermolecular side reactions. The amino group of one molecule can react with the 2-chloroethanol intended for another, leading to oligomers or polymers.
-
Causality: This occurs when the rate of intermolecular reaction competes with the desired intramolecular cyclization.
-
Solution (High Dilution Principle): The most effective way to favor intramolecular reactions is to work under high dilution conditions. By significantly increasing the solvent volume, you decrease the probability of two different reactant molecules encountering each other.
-
Practical Step: Instead of adding the reagents all at once, use a syringe pump to slowly add the 2-chloroethanol to a solution of the deprotonated aminophenol over several hours. This keeps the concentration of the electrophile low at all times, strongly favoring the desired ring-closing reaction.
-
Part B: Troubleshooting the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool, but its success is highly dependent on the precise combination of catalyst, ligand, base, and reaction conditions.[1]
Caption: Logical troubleshooting flow for the amination step.
Q3: The C-N coupling reaction is stalled, showing little to no conversion of my bromo-benzoxazine. What is the likely cause?
Answer: A stalled reaction almost always points to an issue with the palladium catalyst's activity. This is not a failure of the reaction's intrinsic feasibility but rather its execution.
-
Oxygen Sensitivity: The active Pd(0) catalyst is extremely sensitive to oxygen, which can irreversibly oxidize it to an inactive Pd(II) state.
-
Solution: Rigorous exclusion of air is mandatory. Use Schlenk line techniques. Solvents must be anhydrous and thoroughly degassed by sparging with argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
-
Inactive Catalyst Precursor: The choice of palladium source and ligand is critical. Some ligands require pre-activation with the palladium source before the substrate is added.
-
Solution: Use a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) which is more stable and provides more consistent results. If preparing the catalyst in situ from a source like Pd₂(dba)₃, gently heat the palladium source and the phosphine ligand in the solvent for 5-10 minutes before adding the aryl bromide, base, and amine. This allows for the formation of the active catalytic species.[2]
-
-
Inappropriate Base: The base is not just a proton scavenger; it participates in the catalytic cycle. If it is not strong enough or has poor solubility, the reaction will not proceed.
-
Solution: Sodium tert-butoxide (NaOtBu) is a common and effective choice for this type of amination due to its high basicity and reasonable solubility in solvents like toluene or dioxane. Ensure it is a fine powder and handled in a glovebox to prevent deactivation by moisture.
-
Q4: My main byproduct is the debrominated benzoxazine (hydrodehalogenation). How can I favor amination instead?
Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig couplings. It occurs when the aryl-palladium intermediate undergoes protonolysis or reaction with a hydride source before it can react with the amine.
-
Mechanistic Cause: This pathway is often favored by high temperatures and less bulky ligands, which may not sufficiently shield the palladium center.
-
Solutions:
-
Ligand Choice: Switch to a bulkier, more electron-rich biarylphosphine ligand like XPhos or RuPhos. These ligands accelerate the reductive elimination step (the C-N bond formation), helping it to outcompete the hydrodehalogenation pathway.[3][4]
-
Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at 80 °C instead of 110 °C).
-
Choice of Base: While a strong base is needed, a sterically hindered one can sometimes reduce this side reaction. However, the most reliable lever is the ligand.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium ligand is best for coupling with an electron-rich aryl bromide like 7-bromo-benzoxazine?
Answer: For electron-rich aryl bromides, bulky, electron-donating biarylphosphine ligands are generally the most effective. They promote the rate-limiting reductive elimination step and stabilize the palladium center.
| Ligand | Type | Key Features & Rationale |
| XPhos | Biarylphosphine | Excellent general ligand. Its bulk and electron-donating nature accelerate reductive elimination, often leading to high yields and preventing side reactions.[2] |
| RuPhos | Biarylphosphine | Similar to XPhos, often very effective for electron-rich substrates and can sometimes give better results where XPhos is sluggish. |
| BrettPhos | Biarylphosphine | Features a bulky carbazole backbone, providing a unique steric and electronic environment that can be successful when other ligands fail. |
| Xantphos | Bidentate | Its wide "bite angle" can be beneficial, but it is sometimes less reactive for challenging couplings compared to monodentate biarylphosphine ligands.[5] |
Recommendation: Start with XPhos or a corresponding pre-catalyst (XPhos Pd G3). It offers the highest probability of success for this substrate class.
Q2: How do I choose the right amine source for the Buchwald-Hartwig reaction?
Answer: While ammonia is the most direct nitrogen source, its low boiling point and poor solubility make it difficult to handle. A common and highly effective alternative is to use an "ammonia equivalent" like benzophenone imine, followed by a simple hydrolysis step to reveal the primary amine. This approach is often higher yielding and more reproducible.
Q3: What are the best practices for purifying the final 3,4-Dihydro-2H-benzo[b]oxazin-5-amine product?
Answer: The final product is a primary aromatic amine, which can be sensitive.
-
Workup: After the reaction, quench carefully and extract the product into an organic solvent like ethyl acetate. Wash with brine to remove inorganic salts.
-
Chromatography: Flash column chromatography on silica gel is the most common method for purification.
-
Solvent System: Start with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increase the polarity.
-
Tailing: Primary amines can "tail" on silica gel. To prevent this, you can pre-treat the silica with triethylamine (by adding ~1% v/v to your eluent system) to neutralize acidic sites on the silica surface.
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an excellent final step to obtain highly pure material.
Detailed Experimental Protocols
Protocol 1: Synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-4-bromophenol (1.0 eq).
-
Evacuate and backfill the flask with dry nitrogen gas three times.
-
Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.1 M solution.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Add 2-chloroethanol (1.1 eq) dropwise via syringe.
-
Heat the reaction mixture to 90 °C and stir overnight (12-16 hours), monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and cautiously quench by the slow addition of water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the title compound.
Protocol 2: Optimized Buchwald-Hartwig Amination
-
To a flame-dried Schlenk tube, add 7-bromo-3,4-dihydro-2H-benzo[b][6][7]oxazine (1.0 eq), XPhos Pd G3 pre-catalyst (0.02 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add anhydrous toluene to create a 0.2 M solution.
-
Add benzophenone imine (1.2 eq) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Add 2 M hydrochloric acid (HCl) to the reaction mixture and stir at room temperature for 1 hour to hydrolyze the imine.
-
Neutralize the mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (using an eluent containing 1% triethylamine) to afford the final 3,4-Dihydro-2H-benzo[b]oxazin-5-amine.
References
- Vertex AI Search. (n.d.). Understanding the Synthesis and Applications of 2-Amino-3-hydroxypyridine. Retrieved January 14, 2026.
- Benchchem. (n.d.). 2-Amino-3-Hydroxypyridine | 16867-03-1. Retrieved January 14, 2026.
-
ResearchGate. (n.d.). Side reaction for the production of benzoxazine monomers based on diamines. [Diagram]. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). Process for the production of 2-amino-3-hydroxypyridine derivatives.
-
ResearchGate. (n.d.). Possible side reaction during the production of benzoxazine monomers based on diamines. [Diagram]. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
-
Dean, A., Cope, C., & Clarke, C. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Retrieved January 14, 2026, from [Link]
-
Kaberov, A. A., et al. (2019). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Polymers, 11(5), 837. [Link]
-
PubMed Central. (n.d.). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Retrieved January 14, 2026, from [Link]
-
MDPI. (n.d.). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Retrieved January 14, 2026, from [Link]
-
Scribd. (n.d.). Synthesis and characterization of new 3,4-dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives. Retrieved January 14, 2026, from [Link]
- Rasayan J. Chem. (n.d.).
-
PubMed Central. (n.d.). Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of New 3,4-Dihydro-2H-benzo- and Naphtho-1,3-oxazine Derivatives. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Retrieved January 14, 2026, from [Link]
- ResearchGate. (n.d.). Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds. Retrieved January 14, 2026.
-
Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved January 14, 2026, from [Link]
-
Beilstein Archives. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). synthesis of 3,4-dihydro-2H-benzo[b][6][7]oxazine analogs. [Diagram]. Retrieved January 14, 2026.
- ResearchGate. (n.d.).
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved January 14, 2026, from [Link]
- National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved January 14, 2026.
- ResearchGate. (n.d.). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Retrieved January 14, 2026.
- Google Patents. (n.d.). DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction. Retrieved January 14, 2026.
- ResearchGate. (n.d.). (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Retrieved January 14, 2026.
- Eureka. (n.d.). 2-amino-3-hydroxypyridine and its preparation method and purification method. Retrieved January 14, 2026.
- Google Patents. (n.d.). US4061644A - Process for the production of 2-amino-3-hydroxypyridines. Retrieved January 14, 2026.
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. Retrieved January 14, 2026.
- Google Patents. (n.d.). US4054542A - Amine-epichlorohydrin polymeric compositions. Retrieved January 14, 2026.
-
PubMed Central. (n.d.). Synthesis of 1,3,5-Triazepines and Benzo[f][6][8][9]triazepines and Their Biological Activity: Recent Advances and New Approaches. Retrieved January 14, 2026.
- ResearchGate. (n.d.). Synthesis of some new 3,4-dihydro-2 H -1,3-benzoxazines under microwave irradiation in solvent-free conditions and their biological activity. Retrieved January 14, 2026.
- Google Patents. (n.d.). CN101440066A - Benzodiazepinic amine nitrite compound, preparation and use thereof. Retrieved January 14, 2026.
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- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
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- 8. researchgate.net [researchgate.net]
- 9. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine
Welcome to the technical support center for the purification of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. The following sections provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and field experience.
Overview of Purification Challenges
3,4-Dihydro-2H-benzo[b]oxazin-5-amine is a bicyclic aromatic amine. Its purification can be complicated by its inherent basicity, susceptibility to oxidation, and the presence of structurally similar impurities from its synthesis. Common synthetic routes, such as the condensation of an aminophenol with an aldehyde and subsequent ring closure, can result in a variety of byproducts.[1][2] This guide will address these challenges systematically.
Frequently Asked Questions (FAQs)
Q1: My crude 3,4-Dihydro-2H-benzo[b]oxazin-5-amine is a dark, oily residue. What is the likely cause and how can I clean it up?
A1: A dark, oily appearance is often indicative of oxidation and the presence of polymeric impurities. Aromatic amines are susceptible to air oxidation, which can be accelerated by light and trace metals.
-
Initial Troubleshooting:
-
Work-up under inert atmosphere: If possible, perform the reaction work-up and subsequent purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Acid-Base Extraction: An initial acid-base extraction can be highly effective. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash with a dilute aqueous acid solution (e.g., 1 M HCl) to protonate the basic amine and extract it into the aqueous phase as its hydrochloride salt. The neutral and acidic impurities will remain in the organic layer. Then, basify the aqueous layer (e.g., with 2 M NaOH or NaHCO₃) to a pH > 10 and extract the free amine back into an organic solvent. This process can significantly remove non-basic, colored impurities.[3]
-
Charcoal Treatment: If the color persists after extraction, you can try treating a solution of the crude product with activated charcoal. However, be aware that this can lead to some loss of the desired product due to adsorption.
-
Q2: I am seeing significant tailing of my product spot on TLC and poor separation during column chromatography on silica gel. How can I improve this?
A2: Tailing is a common issue when purifying amines on silica gel. The acidic nature of silica gel interacts strongly with the basic amine, leading to poor peak shape and resolution.
-
Troubleshooting Column Chromatography:
-
Basified Silica Gel: Prepare a slurry of silica gel with your chosen mobile phase and add 1-2% triethylamine (NEt₃) or ammonia solution. This will neutralize the acidic sites on the silica and reduce tailing.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a polymer-based support.
-
Mobile Phase Modification: Adding a small amount of a basic modifier like triethylamine or pyridine (typically 0.1-1%) to your mobile phase can also effectively reduce tailing on standard silica gel.[4]
-
Q3: I am struggling to find a suitable solvent system for the recrystallization of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine. What is a good strategy for solvent screening?
A3: The key to a good recrystallization is finding a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5]
-
Solvent Screening Strategy:
-
Single Solvent Systems: Test small amounts of your compound in a range of solvents with varying polarities (e.g., hexanes, toluene, ethyl acetate, isopropanol, ethanol). A good starting point is to look for solvents where the compound has low solubility at room temperature.
-
Two-Solvent Systems: If a single solvent is not ideal, a two-solvent system is often effective. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the cloud point). Gently heat to redissolve and then allow to cool slowly.
-
Salt Formation for Recrystallization: Given that this is an amine, converting it to a salt (e.g., hydrochloride or acetate) can alter its solubility profile and facilitate recrystallization from polar solvents like water or ethanol/water mixtures.[3][4] The free base can then be regenerated after purification.
-
Troubleshooting Guides
Guide 1: Purification by Column Chromatography
This guide provides a systematic approach to optimizing the purification of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine using column chromatography.
dot graph TD { A[Start: Crude Product] --> B{Initial TLC Analysis}; B --> C{Observe Tailing?}; C -- Yes --> D[Add 1% NEt₃ to Mobile Phase]; D --> E{Tailing Persists?}; C -- No --> F[Proceed to Column Chromatography]; E -- Yes --> G[Use Alumina or Basified Silica]; E -- No --> F; G --> F; F --> H{Poor Separation of Impurities?}; H -- Yes --> I[Optimize Solvent System (e.g., Hexane/EtOAc, DCM/MeOH)]; H -- No --> J[Collect Fractions & Analyze]; I --> F; J --> K[Combine Pure Fractions & Evaporate]; K --> L[Final Purified Product]; } caption: "Workflow for Optimizing Column Chromatography."
Table 1: Recommended Mobile Phase Systems for TLC and Column Chromatography
| Mobile Phase System | Typical Ratio (v/v) | Comments |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | Good for less polar impurities. |
| Dichloromethane / Methanol | 99:1 to 90:10 | Effective for more polar compounds. |
| Toluene / Acetone | 9:1 to 7:3 | Can offer different selectivity. |
| Add 0.5-1% Triethylamine to all systems to suppress tailing. |
Guide 2: Purification by Recrystallization
This guide outlines the steps for developing a robust recrystallization protocol.
dot graph TD { A[Start: Semi-pure Product] --> B{Solvent Screening}; B --> C{Find Suitable Single Solvent?}; C -- Yes --> D[Perform Single Solvent Recrystallization]; C -- No --> E{Try Two-Solvent System?}; E -- Yes --> F[Perform Two-Solvent Recrystallization]; E -- No --> G{Consider Salt Formation?}; G -- Yes --> H[Form Hydrochloride Salt]; H --> I[Recrystallize Salt from Polar Solvent]; I --> J[Neutralize to Regenerate Free Base]; D --> K[Collect Crystals by Filtration]; F --> K; J --> K; K --> L[Wash with Cold Solvent & Dry]; L --> M[Final Purified Product]; } caption: "Decision tree for developing a recrystallization protocol."
Step-by-Step Protocol for Recrystallization via Salt Formation:
-
Dissolution and Salt Formation: Dissolve the crude or semi-pure amine in a minimal amount of a suitable organic solvent (e.g., isopropanol or ethanol).
-
Acidification: Slowly add a solution of HCl in the same solvent (or a miscible one like ether) dropwise until the solution is acidic (test with pH paper). The hydrochloride salt should precipitate. If it doesn't, cooling or adding a less polar co-solvent may be necessary.[3]
-
Isolation of the Salt: Collect the precipitated salt by filtration and wash with a small amount of cold solvent.
-
Recrystallization of the Salt: Recrystallize the salt from a suitable solvent system, such as ethanol/water or methanol.
-
Regeneration of the Free Base: Dissolve the purified salt in water and basify with a suitable base (e.g., NaHCO₃ or dilute NaOH) until the pH is >10. The pure free amine will precipitate or can be extracted with an organic solvent.
-
Final Isolation: Collect the pure amine by filtration or by drying the organic extract over an anhydrous salt (e.g., Na₂SO₄), filtering, and evaporating the solvent.
References
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
University of Colorado Boulder. Recrystallization and Crystallization. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ResearchGate. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. [Link]
-
ResearchGate. (2023). Synthesis and characterization of benzoxazine‐based phenolic resins: Crosslinking study. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
ResearchGate. 1 H NMR spectra of benzoxazine products purified with different purification methods. [Link]
-
ResearchGate. (2016). Synthesis and characterization of New 3,4-Dihydro-2H-benzo- and Naphtho-1,3-oxazine Derivatives. [Link]
-
RASĀYAN Journal of Chemistry. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. [Link]
-
ResearchGate. (2021). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. [Link]
-
National Institutes of Health. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]
-
MDPI. (2023). Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates. [Link]
Sources
Technical Support Center: Synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine
Welcome to the technical support center for the synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemistry of potential side reactions and offering practical, field-tested solutions.
Introduction
The synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine is a critical process in the development of various pharmaceutical compounds. While the synthetic route may appear straightforward, it is often accompanied by challenges that can impact yield, purity, and scalability. This guide aims to be a comprehensive resource, addressing specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific problems that can arise during the synthesis, providing insights into their causes and offering actionable solutions.
Question 1: I'm observing a significant amount of a dimeric byproduct during the cyclization step. What is causing this and how can I minimize it?
Answer:
The formation of dimeric or oligomeric byproducts is a common issue in benzoxazine synthesis, particularly during the ring closure step.[1] This side reaction is often attributed to intermolecular reactions competing with the desired intramolecular cyclization.
Causality:
The primary cause is often related to reaction conditions that favor intermolecular interactions. High concentrations of reactants can increase the probability of two molecules reacting with each other before the intramolecular ring closure can occur. The choice of solvent and temperature also plays a crucial role. Solvents that poorly solvate the reaction intermediates may promote aggregation and subsequent intermolecular reactions.
Troubleshooting Protocol:
-
High Dilution: Employing high dilution conditions is the most effective strategy to favor intramolecular cyclization. By significantly reducing the concentration of the reactants, you decrease the likelihood of intermolecular collisions.
-
Slow Addition of Reagents: Instead of adding the cyclizing agent (e.g., formaldehyde or a formaldehyde equivalent) all at once, a slow, controlled addition via a syringe pump can maintain a low instantaneous concentration of the reactive intermediate, further promoting intramolecular ring closure.
-
Solvent Optimization: Experiment with different solvents. A solvent that can effectively solvate the linear precursor and any charged intermediates will help to keep the molecules separated, thus favoring the intramolecular pathway. Dioxane/water mixtures or absolute ethanol have been used successfully in similar syntheses.[2]
-
Temperature Control: Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote undesired side reactions. It may be beneficial to run the reaction at a lower temperature for a longer period.
| Parameter | Standard Condition | Troubleshooting Modification | Rationale |
| Concentration | 0.1 - 0.5 M | 0.01 - 0.05 M | Favors intramolecular vs. intermolecular reactions. |
| Reagent Addition | Single portion | Slow addition over 2-4 hours | Maintains low concentration of reactive intermediates. |
| Solvent | Toluene | Dioxane, Ethanol | Better solvation of intermediates can reduce aggregation. |
| Temperature | Reflux | Room Temperature to 60°C | Minimizes energy available for competing side reactions. |
Logical Workflow for Troubleshooting Dimer Formation
Sources
Technical Support Center: Optimization of Reaction Conditions for 3,4-Dihydro-2H-benzo[b]oxazin-5-amine Derivatization
Welcome to the technical support center for the derivatization of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile scaffold. Here, we move beyond simple protocols to address the nuanced challenges you may face, providing in-depth, mechanistically-grounded solutions in a direct question-and-answer format. Our goal is to empower you to troubleshoot effectively and optimize your synthetic outcomes.
Part 1: General Considerations & FAQs
This section addresses overarching questions about the starting material, solvents, and general reaction setup that are critical for success.
Q1: My starting material, 3,4-Dihydro-2H-benzo[b]oxazin-5-amine, appears discolored or shows impurities on analysis. How critical is its purity?
A1: The purity of your starting amine is paramount. The amine functionality is a nucleophile and a base, making it susceptible to degradation via air oxidation, which often results in discoloration (from off-white/pale yellow to brown or dark purple). Impurities can act as catalysts for unwanted side reactions or inhibitors of your desired reaction.[1]
-
Causality: Oxidized impurities or residual reagents from the synthesis of the benzoxazine core can interfere with sensitive derivatization steps. For example, residual phenolic compounds can compete in acylation reactions, and metallic impurities can catalyze decomposition.
-
Recommended Action:
-
Re-purification: If impurities are detected, re-purify the starting material. Column chromatography on silica gel using a gradient of ethyl acetate in hexanes is often effective. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be used.
-
Characterization: Always confirm the purity of your starting material by ¹H NMR and LC-MS before proceeding. The presence of broad signals in the NMR or multiple peaks in the LC trace indicates a need for purification.
-
Storage: Store the purified amine under an inert atmosphere (nitrogen or argon) at low temperatures (0-4 °C) and protected from light to prevent degradation.
-
Q2: What are the best general-purpose solvents for derivatizing this amine, and why?
A2: The choice of solvent is critical and depends on the specific reaction. The solvent must not react with your reagents and should fully dissolve your starting material.
-
For Acylations/Sulfonylations:
-
Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are excellent choices. They are non-reactive towards common acylating and sulfonylating agents and have good solvating power.
-
Anhydrous Conditions: It is crucial to use anhydrous solvents, as water will readily hydrolyze acyl halides or anhydrides, quenching the reaction.
-
-
For Alkylations:
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are often preferred for N-alkylation reactions, especially when using weaker alkylating agents or inorganic bases (like K₂CO₃ or Cs₂CO₃), as they help to solvate the base and increase its reactivity.[2]
-
-
Solvents to Avoid: Protic solvents like methanol or ethanol should be avoided in acylations with highly reactive agents like acyl chlorides, as they will compete with your amine to form esters.
Part 2: Troubleshooting Guide for N-Acylation Reactions
N-acylation is a fundamental derivatization. Here, we tackle common issues encountered when converting the primary amine to an amide.
Q3: My N-acylation reaction is slow or incomplete, with significant starting material remaining. What are the likely causes and solutions?
A3: This is a common issue often related to reagent reactivity, base selection, or temperature.
-
Potential Cause 1: Deactivated Acylating Agent. Acyl halides and anhydrides are sensitive to moisture. Partial hydrolysis can reduce the effective concentration of your acylating agent.
-
Solution: Use freshly opened bottles of acylating agents or purify them by distillation immediately before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).
-
-
Potential Cause 2: Inappropriate Base. The base is critical for scavenging the acid byproduct (e.g., HCl from an acyl chloride). If the base is too weak or sterically hindered, the reaction will be slow.
-
Solution:
-
Triethylamine (TEA) vs. DIPEA: While TEA is common, the resulting triethylammonium salt can sometimes precipitate and coat the reactants. Diisopropylethylamine (DIPEA) is more sterically hindered and less nucleophilic, which can be advantageous.
-
Pyridine: Can act as both a base and a nucleophilic catalyst. It is particularly effective for less reactive acylating agents.
-
Inorganic Bases: For reactions in polar aprotic solvents like DMF, using a solid base like potassium carbonate (K₂CO₃) can be very effective.[2]
-
-
-
Potential Cause 3: Low Reaction Temperature. Amide bond formation has an activation energy barrier. If the reactants are not sufficiently reactive, room temperature may not be adequate.
-
Solution: Gently heat the reaction mixture to 40-50 °C. Monitor the progress by TLC or LC-MS to avoid decomposition.
-
Workflow for Troubleshooting Incomplete N-Acylation
Caption: Troubleshooting decision tree for incomplete N-acylation reactions.
Q4: I am observing a di-acylated byproduct where both the amine and the benzoxazine ring nitrogen are acylated. How can I prevent this?
A4: While the exocyclic amine is significantly more nucleophilic, over-acylation can occur under harsh conditions, especially if the benzoxazine ring opens. The ring nitrogen is part of an aminal linkage and is generally less reactive. Ring opening, however, can expose a more reactive secondary amine.[3]
-
Causality: This side reaction is favored by:
-
Large Excess of Acylating Agent: Using more than 1.1-1.2 equivalents of the acylating agent.
-
Highly Reactive Acylating Agents: E.g., acid chlorides combined with strong bases.
-
Elevated Temperatures: High heat can promote ring-opening.[1]
-
-
Solutions:
-
Stoichiometry Control: Use no more than 1.05 equivalents of the acylating agent. Add it slowly to the reaction mixture at 0 °C to maintain control.
-
Use a Milder Acylating Agent: Switch from an acyl chloride to an acid anhydride or use a peptide coupling reagent (e.g., HATU, HOBt/EDC) to form the amide bond from the corresponding carboxylic acid.
-
Lower the Temperature: Run the reaction at 0 °C or room temperature and avoid heating.
-
Part 3: Troubleshooting Guide for N-Sulfonylation Reactions
Sulfonamides are important derivatives in drug discovery. Their synthesis shares principles with acylation but has unique challenges.
Q5: My N-sulfonylation reaction is very messy, with multiple spots on TLC, and the yield is low. What's going wrong?
A5: N-sulfonylation with sulfonyl chlorides can be problematic due to the high reactivity of the sulfonyl chloride and potential side reactions.
-
Potential Cause 1: Di-sulfonylation. Similar to di-acylation, the formation of a di-sulfonylated product is possible, but more problematic is the formation of an unstable N,N-disulfonylated species which can be prone to hydrolysis or decomposition.
-
Solution: Strict stoichiometric control is essential. Add the sulfonyl chloride dropwise as a solution to the amine at 0 °C.
-
-
Potential Cause 2: Base-Induced Decomposition. Pyridine is often used as a base and catalyst. However, excess pyridine can sometimes lead to the formation of a pyridinium-sulfonyl intermediate that can participate in side reactions.
-
Solution: Use a non-nucleophilic base like TEA or DIPEA. Alternatively, use biphasic conditions (e.g., Schotten-Baumann conditions: DCM/water with NaOH as the base) where the product is extracted into the organic layer as it forms, minimizing side reactions.
-
-
Potential Cause 3: Hydrolysis of Sulfonyl Chloride. Sulfonyl chlorides are highly susceptible to hydrolysis.
-
Solution: Ensure rigorously anhydrous conditions. Use anhydrous solvents and run the reaction under an inert atmosphere.
-
Table 1: Recommended Conditions for Derivatization
| Reaction Type | Reagent (equiv.) | Base (equiv.) | Solvent | Temperature | Typical Time |
| N-Acylation | Acyl Chloride (1.05) | Pyridine or TEA (1.5) | Anhydrous DCM/THF | 0 °C to RT | 1-4 h |
| N-Sulfonylation | Sulfonyl Chloride (1.1) | TEA or DIPEA (2.0) | Anhydrous DCM | 0 °C to RT | 2-12 h |
| N-Alkylation | Alkyl Halide (1.2) | K₂CO₃ or Cs₂CO₃ (2.5) | Anhydrous DMF | RT to 60 °C | 6-24 h |
Part 4: Detailed Experimental Protocols
These protocols are designed to be self-validating, with clear steps and checkpoints.
Protocol 1: N-Acylation with Acetyl Chloride
This protocol provides a robust method for the synthesis of N-(3,4-dihydro-2H-benzo[b][4][5]oxazin-5-yl)acetamide.
-
Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3,4-Dihydro-2H-benzo[b]oxazin-5-amine (1.0 g, 6.09 mmol).
-
Dissolution: Add anhydrous Dichloromethane (DCM, 20 mL) and stir until all solids are dissolved.
-
Basification: Add triethylamine (TEA, 1.28 mL, 9.14 mmol, 1.5 equiv.).
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Reagent Addition: While stirring vigorously, add acetyl chloride (0.48 mL, 6.70 mmol, 1.1 equiv.) dropwise over 5 minutes. A white precipitate (TEA·HCl) will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitoring (Checkpoint): Monitor the reaction by TLC (50% Ethyl Acetate/Hexanes). The starting material (Rf ≈ 0.3) should be consumed, and a new, more polar spot (product, Rf ≈ 0.5) should appear.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography (gradient of 30% to 60% Ethyl Acetate in Hexanes) or by recrystallization from ethanol to yield the pure product.
Diagram: General N-Acylation Mechanism
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Benzoxazine - Explore the Science & Experts | ideXlab [idexlab.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Bioactivity of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4-Dihydro-2H-benzo[b]oxazin-5-amine analogs. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered during the biological evaluation of this promising class of compounds. The benzoxazine scaffold is a versatile pharmacophore with a wide range of reported biological activities, from antimicrobial to anticancer effects.[1][2][3] However, like any novel compound series, achieving consistent and reproducible bioactivity can be a significant hurdle.
This resource is structured in a question-and-answer format to directly address specific issues you may be facing in your experiments. We will delve into the causality behind experimental choices, providing you with the rationale to not only solve immediate problems but also to build more robust assays in the future.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We've synthesized a new series of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine analogs, but they show unexpectedly low or no activity in our primary screening assay. Where should we start troubleshooting?
This is a common challenge in early-stage drug discovery. The lack of bioactivity can stem from a variety of factors, ranging from the physicochemical properties of your compounds to the design of the biological assay itself. A systematic approach is crucial to pinpointing the root cause.
Here is a logical workflow to diagnose the issue:
Caption: A stepwise workflow for troubleshooting low bioactivity of novel compounds.
Step 1: Verify Compound Integrity and Purity
Before investigating complex biological reasons for low activity, it is essential to confirm the chemical identity and purity of your synthesized analogs. Impurities or degradation products can interfere with your assay or misrepresent the concentration of the active compound.
-
Recommended Actions:
-
Confirm the structure of your final compounds using nuclear magnetic resonance (NMR) and mass spectrometry (MS).
-
Assess purity using high-performance liquid chromatography (HPLC). A purity of >95% is generally recommended for biological screening.
-
Step 2: Assess Compound Solubility
Poor aqueous solubility is a frequent cause of low bioactivity in in-vitro assays.[4][5][6][7] If your compound precipitates in the assay medium, the actual concentration exposed to the target will be much lower than intended, leading to artificially low activity.
-
Key Considerations for Benzoxazine Analogs: The benzoxazine core, while versatile, can be lipophilic, potentially leading to solubility challenges.
-
Troubleshooting Protocol:
-
Visual Inspection: Prepare your compound stock solution in DMSO and dilute it to the final assay concentration in your aqueous buffer. Visually inspect for any precipitation or cloudiness.
-
Kinetic Solubility Assay: Use nephelometry or UV-Vis spectroscopy to determine the kinetic solubility of your compounds in the specific assay buffer.
-
| Solvent | Typical Starting Concentration in Stock | Maximum Recommended Final Concentration in Assay | Notes |
| DMSO | 10-30 mM | < 1% (ideally < 0.5%) | High concentrations can be toxic to cells and may affect protein function.[5][6] |
| Ethanol | 10-20 mM | < 1% | Can be a suitable alternative to DMSO for some assays. |
| PEG3350/PEG5000 | Varies | 5-10% | Can improve the solubility of some challenging compounds.[4] |
-
Solutions for Poor Solubility:
-
Optimize Solvent Concentration: While keeping the final DMSO concentration low is crucial, ensure your serial dilutions are prepared in a way that minimizes precipitation.
-
Use of Surfactants: In some biochemical assays, non-ionic surfactants like Tween-20 or Triton X-100 (at low concentrations, e.g., 0.01-0.1%) can help maintain compound solubility.
-
Sonication: Sonication of the final diluted solution can sometimes help dissolve small amounts of precipitate.[6]
-
Q2: Our 3,4-Dihydro-2H-benzo[b]oxazin-5-amine analogs show good activity in a biochemical assay but are inactive in a cell-based assay. What could be the reason?
This discrepancy often points towards issues with the compound's ability to reach its intracellular target. The primary culprits are poor cell permeability and efflux by cellular transporters.
Troubleshooting Workflow for Biochemical vs. Cell-Based Activity
Caption: Diagnostic workflow for discrepancies between biochemical and cell-based assay results.
Detailed Steps:
-
Assess Cell Permeability: The ability of a compound to cross the cell membrane is critical for its efficacy against intracellular targets.[8]
-
Recommended Assay: Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that predicts passive diffusion across a lipid membrane.
-
Recommended Assay: Caco-2 or MDCK Permeability Assays: These cell-based assays use monolayers of intestinal (Caco-2) or kidney (MDCK) epithelial cells to model drug absorption and permeability.[9][10][11][12] They can provide information on both passive permeability and active transport.
-
| Permeability Classification | Apparent Permeability (Papp) in Caco-2 Assay (x 10⁻⁶ cm/s) |
| High | > 10 |
| Moderate | 1 - 10 |
| Low | < 1 |
-
Investigate Efflux Transporter Activity: Your compound might be actively pumped out of the cell by transporters like P-glycoprotein (P-gp). Bidirectional Caco-2 or MDCK assays can reveal this.[12] An efflux ratio (Papp B→A / Papp A→B) greater than 2 is indicative of active efflux.
-
Check Intracellular Stability and Metabolism: The compound may be rapidly metabolized or degraded within the cell. You can investigate this by incubating your compound with liver microsomes or S9 fractions and analyzing for the parent compound over time.
Q3: We are observing inconsistent results and high variability between experiments. Could this be related to the stability of our 3,4-Dihydro-2H-benzo[b]oxazin-5-amine analogs?
Yes, compound stability is a critical factor for reproducible results. Benzoxazine derivatives can be susceptible to degradation under certain conditions.[13][14][15]
-
Potential Stability Issues:
-
pH Sensitivity: The oxazine ring may be susceptible to hydrolysis at acidic or basic pH.
-
Oxidative Instability: The amine functionality and the electron-rich aromatic ring could be prone to oxidation.
-
Light Sensitivity: Some heterocyclic compounds can degrade upon exposure to light.
-
-
Troubleshooting and Solutions:
-
Stability in Assay Buffer: Incubate your compound in the assay buffer for the duration of the experiment at the relevant temperature. Analyze samples at different time points by HPLC to check for degradation.
-
Freeze-Thaw Stability: Assess the stability of your DMSO stock solutions after multiple freeze-thaw cycles.
-
Control for Degradation: If degradation is observed, try to adjust the assay conditions (e.g., pH of the buffer, adding antioxidants like ascorbic acid if oxidation is suspected) or shorten the incubation time. Always prepare fresh dilutions from a stable stock solution for each experiment.
-
Q4: We have confirmed good solubility, stability, and cell permeability, but the bioactivity of our lead compound is still lower than expected. Could off-target effects be at play?
Off-target effects are a common phenomenon where a small molecule interacts with proteins other than its intended target.[16][17][18][19] These interactions can sometimes lead to unexpected phenotypes or mask the true on-target activity.
-
When to Suspect Off-Target Effects:
-
The observed cellular phenotype does not align with the known function of the intended target.
-
The compound shows activity in a wide range of unrelated assays.
-
Structure-activity relationship (SAR) is inconsistent.
-
-
Experimental Strategies to Investigate Off-Target Effects:
-
Target Knockout/Knockdown: The most definitive way to confirm on-target activity is to test your compound in a cell line where the target protein has been knocked out (e.g., using CRISPR/Cas9) or knocked down (e.g., using siRNA or shRNA).[19] If the compound's effect is lost in these cells, it strongly suggests on-target activity.
-
Thermal Shift Assays (e.g., DSF): This technique can be used to demonstrate direct binding of your compound to the purified target protein.
-
Broad Kinase or Protease Panel Screening: If your target is a kinase or protease, screening your compound against a large panel of related enzymes can reveal its selectivity profile.
-
Conclusion
Troubleshooting low bioactivity is an iterative process that requires careful and systematic investigation. By working through the potential issues of compound integrity, solubility, stability, cell permeability, and off-target effects, you can build a comprehensive understanding of your 3,4-Dihydro-2H-benzo[b]oxazin-5-amine analogs' behavior in biological systems. This knowledge is not only crucial for optimizing your current screening efforts but also for guiding future medicinal chemistry strategies to develop more potent and effective drug candidates.
References
- Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(5), 539-549.
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery.
- Amith, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- BioIVT. (n.d.). Cell Permeability Assay.
- Nuvisan. (n.d.). Advanced drug permeability & transporter assays | In vitro DMPK services.
- Creative Bioarray. (n.d.). In Vitro Permeability Assay.
- Takahashi, H. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry.
- BenchChem. (2025). Technical Support Center: Investigating Off-Target Effects of Novel Small Molecule Inhibitors.
- Wang, D. Z., et al. (2010). Discovery of a benzoxazine derivative promoting angiogenesis in vitro and in vivo. Journal of Cellular Physiology, 223(1), 202-208.
- Celik, H., et al. (2019). Benzoxazines as new human topoisomerase I inhibitors and potential poisons. DARU Journal of Pharmaceutical Sciences, 27(2), 651-660.
- Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
- Kumar, R., et al. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review.
- Zhang, K., et al. (2021). Study on the chemical stability of benzoxazine-based phenolic resins in carboxylic acids. Journal of Applied Polymer Science.
- Kyriakis, E., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 834-838.
- Koplin, T., et al. (2020). Thermal Stability of Ionic Benzoxazines. Molecules, 25(21), 5092.
- Sindhu, T. J., et al. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research, 4(11).
- Sivakumar, M., et al. (2013). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Designed Monomers and Polymers, 16(4), 333-344.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- Di, L., & Kerns, E. H. (2006).
- Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
Sources
- 1. jocpr.com [jocpr.com]
- 2. ikm.org.my [ikm.org.my]
- 3. ijpsr.info [ijpsr.info]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. bioivt.com [bioivt.com]
- 12. nuvisan.com [nuvisan.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 18. academic.oup.com [academic.oup.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Solubility of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine
Welcome to the technical support guide for 3,4-Dihydro-2H-benzo[b]oxazin-5-amine. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when preparing this compound for biological assays. Our goal is to provide you with a clear understanding of the underlying chemical principles and to offer robust, step-by-step protocols to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My initial attempt to dissolve 3,4-Dihydro-2H-benzo[b]oxazin-5-amine directly in aqueous buffer (e.g., PBS) failed. Why is it so poorly soluble?
Answer: The solubility behavior of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine is dictated by its chemical structure. It possesses a bicyclic benzoxazine core, which is largely hydrophobic and rigid, leading to poor solubility in water.[1][2] However, the key to enhancing its solubility lies in the primary amine group (-NH₂) at the 5-position. This group is basic and can be protonated in an acidic environment to form an ammonium salt (R-NH₃⁺). This charged, ionic form is significantly more polar and, therefore, more soluble in aqueous solutions.[3]
-
Underlying Principle: Neutral organic molecules with large hydrophobic regions have low aqueous solubility. Converting a basic functional group, like an amine, into its corresponding salt drastically increases polarity and water solubility.[4][5]
FAQ 2: What is the most reliable first-line strategy to solubilize this compound for creating a stock solution?
Answer: The recommended initial approach is pH-dependent solubilization to create a concentrated acidic stock solution. By dissolving the compound in a dilute acid, you convert the amine to its hydrochloride salt, which is readily soluble.[3] This stock can then be carefully diluted into your final, well-buffered assay medium.
See Protocol 1: Preparation of an Acidic Stock Solution for a detailed methodology.
FAQ 3: I used DMSO to make a stock solution, but the compound precipitated when I diluted it into my cell culture medium. What's happening and how can I fix it?
Answer: This is a very common issue known as "precipitation upon dilution."[2][6] While 3,4-Dihydro-2H-benzo[b]oxazin-5-amine may be soluble in 100% Dimethyl Sulfoxide (DMSO), its solubility plummets when the highly concentrated stock is introduced into a predominantly aqueous environment.[7] The final DMSO concentration in your assay (typically kept below 0.5% to avoid cell toxicity) is insufficient to keep the hydrophobic compound dissolved.[8][9]
Troubleshooting Steps:
-
Lower the Stock Concentration: Preparing a less concentrated DMSO stock (e.g., 1-10 mM instead of 50-100 mM) can sometimes prevent precipitation upon dilution.[6]
-
Use Stepwise Dilution: Add the DMSO stock to the aqueous medium very slowly, drop-by-drop, while vortexing or stirring vigorously. This can help prevent localized high concentrations that trigger precipitation.[10]
-
Pre-warm the Medium: Using assay medium pre-warmed to 37°C can sometimes improve solubility.[10]
-
Switch to an Acidic Stock: The most robust solution is to abandon the pure DMSO stock in favor of an acidic aqueous stock, as described in Protocol 1 .[11]
FAQ 4: I'm concerned that using a low pH stock solution will alter the pH of my final assay and affect my results. How do I manage this?
Answer: This is a critical consideration. The key is to ensure that the buffering capacity of your final assay medium is sufficient to neutralize the small amount of acid introduced from your stock solution.
-
Validation Check: Always prepare a "vehicle control" by adding the same volume of your acidic solvent (e.g., 10 mM HCl) to your final assay medium without the compound. Measure the pH of this solution. If it deviates significantly from your target assay pH (e.g., pH 7.4), your buffer system is insufficient.
-
Mitigation: Use a higher concentration buffer in your final assay medium (e.g., 50 mM HEPES or Tris) if you observe a pH shift. Ensure the final volume of the added stock solution is minimal (e.g., ≤1% of the total assay volume).
FAQ 5: My compound still has limited solubility even with pH modification, or I am working with a system sensitive to pH changes. Are there more advanced options?
Answer: Yes. When standard methods are insufficient, you can explore the use of cyclodextrins . These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can encapsulate poorly soluble molecules, like your benzoxazine derivative, forming an "inclusion complex" that is water-soluble.[][15]
-
Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high aqueous solubility and excellent safety profile.[16][17][18] It is generally considered to have low interference in cell-based assays at typical working concentrations.[9]
See Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD) for a detailed workflow.
Experimental Protocols & Methodologies
Protocol 1: Preparation of an Acidic Stock Solution (pH Modification)
This protocol leverages the basic amine group to form a soluble hydrochloride salt.
Step-by-Step Methodology:
-
Calculate Required Mass: Determine the mass of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine needed to prepare a 10 mM stock solution. (Molecular Weight: ~164.19 g/mol ).
-
Prepare Acidic Solvent: Prepare a sterile solution of 10 mM Hydrochloric Acid (HCl) in ultrapure water.
-
Dissolution: Add the calculated mass of the compound to a sterile microcentrifuge tube. Add the appropriate volume of 10 mM HCl to achieve the target 10 mM concentration.
-
Facilitate Solubilization: Vortex the solution vigorously for 1-2 minutes. If particles remain, sonicate the solution in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.[10]
-
Visual Inspection: Ensure the solution is completely clear with no visible particulates before use. If necessary, filter through a 0.22 µm syringe filter compatible with dilute acid.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This method uses an excipient to form a water-soluble inclusion complex.[12][19]
Step-by-Step Methodology:
-
Prepare HP-β-CD Solution: Prepare a 45% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or 20 mM HEPES). This will serve as the solvent for your stock.
-
Weigh Compound: Weigh the required amount of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine for your target stock concentration (e.g., 1-5 mM).
-
Complexation: Add the compound powder to the 45% HP-β-CD solution.
-
Incubation & Mixing: Incubate the mixture at room temperature for 1-2 hours with continuous, vigorous stirring or shaking. Sonication can be used to accelerate the process. The goal is to allow the compound to enter the hydrophobic core of the cyclodextrin molecules.[15]
-
Clarification: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved material.
-
Collect Supernatant: Carefully collect the clear supernatant. This is your stock solution. The concentration should be confirmed analytically if possible (e.g., via HPLC-UV).
-
Storage: Store the cyclodextrin-complexed stock at 4°C or -20°C.
Data Summary & Best Practices
To minimize assay interference, it is crucial to control the final concentration of any solubilizing agent.
| Solubilization Agent | Typical Stock Conc. | Recommended Final Assay Conc. | Potential Issues & Considerations |
| DMSO | 1-50 mM | < 0.5% (v/v) | Cell line-dependent toxicity, may alter membrane properties, can cause compound precipitation upon dilution.[8][20][21] |
| Ethanol | 1-50 mM | < 0.5% (v/v) | Can induce cellular stress responses; generally more toxic than DMSO at equivalent concentrations.[9] |
| Dilute HCl | 1-10 mM | N/A (must be neutralized by buffer) | Potential for pH shift in poorly buffered media; requires careful validation with vehicle controls. |
| HP-β-CD | 1-5 mM | < 1% (w/v) | Very low toxicity, can extract cholesterol from cell membranes at high concentrations, may interfere with assays involving lipids.[9][18] |
Workflow & Decision Diagrams
To aid in selecting the appropriate solubilization strategy, follow the decision workflow below.
Caption: Solubility Troubleshooting Workflow for 3,4-Dihydro-2H-benzo[b]oxazin-5-amine.
Caption: Mechanism of pH-Dependent Solubility Enhancement.
References
-
Jadhav, M., Vavia, P. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link][19]
-
Toro, D. S., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link][12][13]
-
Touro University. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link][15]
-
Tanneberger, K., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. Available at: [Link][8]
-
Henriksen, T., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes. Available at: [Link][9]
-
ZyVersa Therapeutics, Inc. (n.d.). About Hydroxypropyl Beta Cyclodextrin. Available at: [Link][18]
-
ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? Available at: [Link][11]
-
ResearchGate. (2015). How can I increase the solubility to perform an enzyme assay? Available at: [Link][4]
-
Reddit. (2023). Compund dilution in DMSO. Available at: [Link][6]
-
Chemistry LibreTexts. (2019). 17.3: Extraction. Available at: [Link][5]
-
ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Available at: [Link][7]
-
University of Calgary. (2023). Solubility of Organic Compounds. Available at: [Link]
-
Chemistry Stack Exchange. (2016). Solubility of compound in acid. Available at: [Link][3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
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- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. selleckchem.com [selleckchem.com]
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- 18. About Hydroxypropyl Beta Cyclodextrin :: ZyVersa Therapeutics, Inc. [zyversa.com]
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- 20. research-portal.uu.nl [research-portal.uu.nl]
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Technical Support Center: Stabilizing 3,4-Dihydro-2H-benzo[b]oxazin-5-amine in Solution
Welcome to the technical support center for 3,4-Dihydro-2H-benzo[b]oxazin-5-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability issues with this compound in solution. As a molecule with a 2-aminophenol-like substructure, 3,4-Dihydro-2H-benzo[b]oxazin-5-amine is susceptible to oxidative degradation, which can significantly impact experimental outcomes. This resource provides in-depth troubleshooting advice, stabilization protocols, and answers to frequently asked questions to help you maintain the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: My solution of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine is changing color (e.g., turning yellow, brown, or pink). What is happening?
A1: The color change is a strong indicator of oxidative degradation. The 2-aminophenol moiety in the molecule is highly susceptible to oxidation by atmospheric oxygen. This process is often accelerated by exposure to light and the presence of trace metal ions. The colored species are likely quinone-imine or phenoxazinone-type structures formed from the oxidation and subsequent condensation of the parent molecule.[1][2][3]
Q2: I'm observing new, unexpected peaks in my HPLC analysis of a stock solution. Are these related to instability?
A2: Yes, the appearance of new peaks, particularly those at different retention times from the parent compound, are very likely degradation products. Oxidation can lead to a variety of more polar byproducts that will elute at different times on a reverse-phase HPLC column.
Q3: Can the pH of my solution affect the stability of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine?
A3: Absolutely. The rate of auto-oxidation of aminophenols is highly pH-dependent.[4][5][6] Generally, alkaline conditions can accelerate oxidation. For optimal stability, it is advisable to work at a neutral or slightly acidic pH. However, the ideal pH may also depend on the specific buffer and solvent system being used.
Q4: How should I store my stock solutions of this compound?
A4: To minimize degradation, stock solutions should be stored at low temperatures (-20°C or -80°C), protected from light by using amber vials or wrapping them in foil, and blanketed with an inert gas like argon or nitrogen to displace oxygen.
Troubleshooting Guide: Addressing Instability in Your Experiments
This section provides a structured approach to diagnosing and solving stability problems with 3,4-Dihydro-2H-benzo[b]oxazin-5-amine in your experimental workflows.
Issue 1: Rapid Discoloration of Stock Solutions
Symptoms: A freshly prepared solution of the compound in a common organic solvent (e.g., DMSO, methanol, acetonitrile) or aqueous buffer rapidly changes color within minutes to hours.
Root Cause Analysis:
This is a classic sign of rapid oxidation. The primary culprits are dissolved oxygen in the solvent and exposure to ambient light. Trace metal contaminants in the solvent or on glassware can also catalyze this degradation.
Mitigation Strategies:
-
Solvent Preparation:
-
Degassing: Before preparing your solution, thoroughly degas the solvent to remove dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using the freeze-pump-thaw method for more sensitive applications.
-
Use High-Purity Solvents: Utilize HPLC-grade or anhydrous solvents to minimize contaminants, including metal ions.
-
-
Solution Handling:
-
Inert Atmosphere: Prepare the solution in a glove box or under a steady stream of argon or nitrogen.
-
Light Protection: Use amber glass vials or wrap clear vials in aluminum foil to prevent photo-oxidation.
-
-
Use of Additives:
-
Antioxidants: The addition of a small amount of an antioxidant can significantly prolong the stability of your solution. Common choices include:
-
Sodium Metabisulfite (SMB): A widely used and effective antioxidant for compounds susceptible to oxidation.
-
Ascorbic Acid (Vitamin C): A natural antioxidant that can be effective in aqueous solutions.
-
-
Chelating Agents: To sequester catalytic metal ions, consider adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA).[1][4][5]
-
Workflow for Preparing a Stabilized Stock Solution
Caption: Troubleshooting workflow for inconsistent assay results.
Analytical Monitoring of Stability
Regularly monitoring the purity of your compound is crucial. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this.
Proposed HPLC-UV Method for Purity Assessment
This method is a starting point and may require optimization for your specific instrumentation and degradation products.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Rationale: A C18 column provides good retention for aromatic compounds. The acidic mobile phase helps to ensure the protonation of the amine, leading to better peak shape, and can also contribute to stability during the analysis. A gradient elution is recommended to ensure the separation of the parent compound from potentially more polar degradation products.
Summary of Recommended Stabilization Strategies
| Strategy | Action | Rationale |
| Solvent Selection & Preparation | Use high-purity, degassed solvents (sparged with Ar or N₂). | Removes dissolved oxygen, a key oxidant. |
| pH Control | Maintain solutions at a neutral to slightly acidic pH (6.0-7.5). | The rate of oxidation of aminophenols is often slower in this pH range. [4][5] |
| Exclusion of Light | Store solutions in amber vials or wrapped in foil. | Prevents photo-oxidation. |
| Inert Atmosphere | Prepare and store solutions under an inert gas (Ar or N₂). | Minimizes contact with atmospheric oxygen. |
| Low Temperature Storage | Store solutions at -20°C or -80°C. | Slows the rate of all chemical reactions, including degradation. |
| Use of Antioxidants | Add a small amount of an antioxidant (e.g., 0.1% w/v sodium metabisulfite or ascorbic acid). | Scavenges free radicals and reactive oxygen species. [7][8][9] |
| Use of Chelating Agents | Add a chelating agent (e.g., 0.1-1 mM EDTA). | Sequesters trace metal ions that can catalyze oxidation. [1][4][5] |
By implementing these strategies, you can significantly improve the stability of your 3,4-Dihydro-2H-benzo[b]oxazin-5-amine solutions, leading to more reliable and reproducible experimental results.
References
-
EDTA in Pharmaceuticals: A Deeper Dive into its Therapeutic and Stabilizing Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Exploring the Role of EDTA as a Chelating Agent in Various Chemical Processes. (2024, August 7). A&A Pharmachem. Retrieved from [Link]
-
The application of pharmaceutical quality by design concepts to evaluate the antioxidant and antimicrobial properties of a preservative system including desferrioxamine. (2020). PLOS ONE. Retrieved from [Link]
-
Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of pH on the rate of auto-oxidation of 2-aminophenol. (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of pH on the oxidation of 2-aminophenol. (n.d.). ResearchGate. Retrieved from [Link]
-
A Kinetic and Mechanistic Study of Oxidative Degradation of 2-Aminophenol in Aqueous Alkaline Medium and Antimicrobial Study of Degradation Product 2-Aminophenoxazin-3-One. (2023, April 10). International Journal of Chemical Studies. Retrieved from [Link]
-
Oxidation of 2-aminophenol to 2-amino-3H-phenoxazin-3-one with monochloramine in aqueous environment: A new method for APO synthesis? (2012). PubMed. Retrieved from [Link]
-
Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activi. (n.d.). ResearchGate. Retrieved from [Link]
- System for stabilizing ascorbic acid based on a phosphonic acid derivative and on a metabisulfite. (n.d.). Google Patents.
-
Use of sodium metabisulfite and ascorbic acid as anti-browning agents in processed potatoes. (n.d.). ResearchGate. Retrieved from [Link]
-
Effects of ascorbic acid, sodium metabisulfite and sodium chloride on freshness retention and microbial growth during the storage of Manzanilla-Aloreña cracked table olives. (n.d.). ResearchGate. Retrieved from [Link]
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- 4. nbinno.com [nbinno.com]
- 5. Exploring the Role of EDTA as a Chelating Agent in Various Chemical Processes [thinkdochemicals.com]
- 6. What is the mechanism of Disodium edetate? [synapse.patsnap.com]
- 7. US6110476A - System for stabilizing ascorbic acid based on a phosphonic acid derivative and on a metabisulfite - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to 3,4-Dihydro-2H-benzo[b]oxazin-5-amine Derivatives
Welcome to the technical support center for researchers utilizing 3,4-Dihydro-2H-benzo[b]oxazin-5-amine derivatives in their experiments. This guide is designed to provide in-depth troubleshooting assistance and address common challenges, particularly the emergence of resistance. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate, diagnose, and overcome these experimental hurdles.
Introduction: Understanding the Landscape of Resistance
3,4-Dihydro-2H-benzo[b]oxazin-5-amine derivatives are a promising class of compounds, many of which are being investigated for their potent anticancer activities. A significant number of these derivatives function by inhibiting key cellular processes, with a notable target being the DNA-dependent protein kinase (DNA-PK). DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks.[1] By inhibiting DNA-PK, these compounds can render cancer cells more susceptible to DNA-damaging agents or induce cell death directly.
However, as with many targeted therapies, cancer cells can develop resistance, diminishing the efficacy of these derivatives over time. This guide will walk you through the primary mechanisms of resistance and provide structured, actionable troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
Here, we address some of the most common initial questions and observations researchers encounter when working with 3,4-Dihydro-2H-benzo[b]oxazin-5-amine derivatives.
Q1: I'm observing a gradual decrease in the cytotoxic effect of my benzoxazine derivative on my cancer cell line over several passages. What could be the cause?
A1: This is a classic presentation of acquired resistance. The most common culprits are:
-
Target Alteration: Mutations in the gene encoding DNA-PK (if that is the target of your specific derivative) can prevent the compound from binding effectively.
-
Increased Drug Efflux: Cancer cells can upregulate the expression of transporter proteins (efflux pumps) that actively pump the compound out of the cell, reducing its intracellular concentration.
-
Metabolic Inactivation: The cancer cells may have developed mechanisms to metabolize and inactivate your compound at a higher rate.
-
Activation of Compensatory Pathways: The cells might be bypassing the blocked DNA repair pathway by upregulating alternative repair mechanisms, such as homologous recombination.[2]
Q2: My compound shows excellent activity in biochemical assays (e.g., inhibiting purified DNA-PK) but has poor efficacy in cell-based assays. Why the discrepancy?
A2: This common issue often points to problems with cellular availability or compound stability. Consider these possibilities:
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Rapid Efflux: The compound could be a substrate for constitutively active efflux pumps in your chosen cell line.
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling can often predict such liabilities.[3][4][5]
Q3: How can I quickly check if my compound is a substrate for efflux pumps?
A3: A straightforward initial experiment is to co-incubate your benzoxazine derivative with a known broad-spectrum efflux pump inhibitor, such as verapamil or cyclosporin A. If the cytotoxic activity of your compound is significantly enhanced in the presence of the inhibitor, it strongly suggests that drug efflux is a contributing factor.
Q4: Are there specific cell lines that are known to be resistant to DNA-PK inhibitors?
A4: While specific resistance profiles can be unique to the compound and cell line, cells with pre-existing mutations in the DNA-PK catalytic subunit (DNA-PKcs) or those that have been chronically exposed to other DNA-PK inhibitors are more likely to exhibit resistance. Additionally, cell lines with high basal expression of efflux pumps like P-glycoprotein (P-gp/MDR1) may show intrinsic resistance.
Part 2: In-Depth Troubleshooting Guides & Experimental Protocols
This section provides detailed workflows to diagnose and address the core mechanisms of resistance.
Guide 1: Investigating Target Engagement and Alteration
A primary reason for treatment failure is the loss of effective target inhibition. This guide will help you determine if your benzoxazine derivative is reaching and inhibiting its intended target, DNA-PK, within the cell.
Troubleshooting Workflow: Target Engagement
Caption: Workflow to diagnose issues with target engagement.
Experimental Protocol: Western Blot for DNA-PK Autophosphorylation
Causality: DNA-PK autophosphorylates at several sites, such as Serine 2056 (pS2056), upon activation by DNA damage.[6][7] A functional DNA-PK inhibitor should prevent this phosphorylation. This assay directly measures the pharmacodynamic effect of your compound in cells.
-
Cell Treatment: Plate your cancer cell line of interest and allow cells to adhere overnight.
-
Induce DNA Damage: Treat cells with a DNA-damaging agent (e.g., 10 Gy ionizing radiation or 10 µM etoposide) for 1 hour to induce DNA double-strand breaks and activate DNA-PK.
-
Compound Incubation: Pre-incubate a separate set of cells with your benzoxazine derivative at various concentrations (e.g., 0.1x to 10x the IC50) for 2-4 hours before inducing DNA damage. Include a known DNA-PK inhibitor (like NU7441) as a positive control.[8][9]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-DNA-PKcs (Ser2056) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect with an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Strip the membrane and re-probe for total DNA-PKcs and a loading control (e.g., GAPDH or β-actin) to ensure equal loading. A dose-dependent decrease in the pS2056 signal relative to the total DNA-PKcs indicates successful target engagement.
Guide 2: Assessing the Role of Efflux Pumps
Increased drug efflux is a common mechanism of multidrug resistance. This guide provides a workflow to determine if your benzoxazine derivative is being actively transported out of the target cells.
Troubleshooting Workflow: Drug Efflux
Caption: Workflow to assess metabolic stability.
Experimental Protocol: Liver Microsomal Stability Assay
Causality: Liver microsomes contain a high concentration of cytochrome P450 enzymes, which are major players in drug metabolism. This in vitro assay provides a reliable estimate of a compound's intrinsic clearance and metabolic half-life.
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human or rat, at a final concentration of 0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-warm the mixture to 37°C.
-
Initiate Reaction: Add your benzoxazine derivative (typically at a final concentration of 1 µM). Split the reaction into two sets: one with and one without the NADPH regenerating system (the cofactor required for P450 activity). The "-NADPH" condition controls for non-enzymatic degradation.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis:
-
Plot the natural log of the percentage of the compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Quantitative Data Summary: Benchmarking Metabolic Stability
| In Vitro Half-life (t½) | Classification | Implication for Experiments |
| < 15 minutes | High Clearance | Compound is rapidly metabolized. May require higher or more frequent dosing in vivo. |
| 15 - 60 minutes | Moderate Clearance | Metabolically susceptible. Consider structure-activity relationship (SAR) studies to improve stability. [10] |
| > 60 minutes | Low Clearance | Metabolically stable. Less likely to be a primary cause of resistance. |
Conclusion: A Proactive Approach to Resistance
Overcoming resistance to 3,4-Dihydro-2H-benzo[b]oxazin-5-amine derivatives requires a systematic and evidence-based approach. By understanding the potential mechanisms of resistance and employing the targeted troubleshooting workflows and protocols outlined in this guide, researchers can effectively diagnose the root cause of experimental challenges. This proactive stance not only saves valuable time and resources but also provides deeper insights into the biological activity of these promising compounds, ultimately accelerating the path of drug discovery and development.
References
-
first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes. (2025). Chemico-Biological Interactions. [Link]
-
Targeting DNA-PK overcomes acquired resistance to third-generation EGFR-TKI osimertinib in non-small-cell lung cancer. (2021). Acta Pharmacologica Sinica. [Link]
-
small molecule inhibitors of dna-pk for tumor sensitization to anticancer therapy. (n.d.). Postepy higieny i medycyny doswiadczalnej (Online). [Link]
-
Insights into the DNA damage response and tumor drug resistance. (2025). Cancer Biology & Medicine. [Link]
-
Targeting DNA-PK overcomes acquired resistance to third-generation EGFR-TKI osimertinib in non-small-cell lung cancer. (2021). Acta Pharmacologica Sinica. [Link]
-
Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). (n.d.). Journal of Agricultural and Food Chemistry. [Link]
-
Discovery of multidrug efflux pump inhibitors with a novel chemical scaffold. (2020). Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]
-
Lack of functional DNA-PKcs reduces chemotherapy-induced mutations. (n.d.). ResearchGate. [Link]
-
Multidrug Efflux Pumps and the Two-Faced Janus of Substrates and Inhibitors. (2018). Trends in Microbiology. [Link]
-
Mechanistic Duality of Bacterial Efflux Substrates and Inhibitors: Example of Simple Substituted Cinnamoyl and Naphthyl Amides. (2021). ACS Infectious Diseases. [Link]
-
Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria. (2023). Pharmaceuticals. [Link]
-
A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. (2023). ChemMedChem. [Link]
-
Molecular docking, molecular dynamics simulation, and ADME profiling of novel benzoxazolone-based OGT inhibitors. (2025). Journal of the Iranian Chemical Society. [Link]
-
Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction. (2018). Nucleic Acids Research. [Link]
-
A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. (2023). ChemMedChem. [Link]
-
Evaluation of the Efflux Pump Inhibition Activity of Thiadiazine-Derived Compounds Against the Staphylococcus aureus 1199B Strain. (2024). MDPI. [Link]
-
Design of 4-aryl substituted 1,4-benzoxazines as anticancer agents. (n.d.). ResearchGate. [Link]
-
Molecular docking, molecular dynamics simulation, and ADME profiling of novel benzoxazolone-based OGT inhibitors. (n.d.). ResearchGate. [Link]
-
3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2021). ResearchGate. [Link]
-
Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction. (2018). ResearchGate. [Link]
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Inhibition of DNA Repair by Inappropriate Activation of ATM, PARP, and DNA-PK with the Drug Agonist AsiDNA. (2022). MDPI. [Link]
-
Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification. (2024). MDPI. [Link]
-
ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis L.f. as potential anti-Alzheimer's agents. (n.d.). RSC Publishing. [Link]
-
Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. (2025). Macromolecular Chemistry and Physics. [Link]
-
Reinventing ADME-PK Profiling Strategy For PROTACs Discovery. (2022). Drug Discovery & Development. [Link]
-
Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. (2015). European Journal of Medicinal Chemistry. [Link]
-
Characterisation and Molecular Modelling of Selected Benzoxazines and Their Polymers. (n.d.). E-Thesis Online Service. [Link]
-
Synthesis and Characterization of New 3,4-Dihydro-2H-benzo- and Naphtho-1,3-oxazine Derivatives. (n.d.). ResearchGate. [Link]
-
3,4-Dihydro-2H-1,4-benzoxazine. (n.d.). PubChem. [Link]
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- 3. ADME profile of BZP (benzylpiperazine) - first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Refining the In Vitro to In Vivo Correlation for 3,4-Dihydro-2H-benzo[b]oxazin-5-amine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working on establishing a robust in vitro to in vivo correlation (IVIVC) for 3,4-Dihydro-2H-benzo[b]oxazin-5-amine compounds. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the experimental and modeling phases of IVIVC development.
I. Conceptual Framework: Understanding IVIVC
An in vitro-in vivo correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like drug dissolution rate) and a relevant in vivo response (such as plasma drug concentration).[1][2][3] A well-established IVIVC is a powerful tool in drug development, enabling the use of in vitro data to predict in vivo performance, which can reduce the need for extensive bioequivalence studies and support regulatory submissions.[4][5][6][7]
The U.S. Food and Drug Administration (FDA) provides guidance on different levels of IVIVC, with Level A being the highest and most desirable, as it represents a point-to-point correlation between the in vitro dissolution profile and the in vivo absorption profile.[8][9]
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
In Vitro Metabolism Assays (Liver Microsomes & Hepatocytes)
Q1: My 3,4-Dihydro-2H-benzo[b]oxazin-5-amine compound shows unexpectedly high metabolic stability in human liver microsomes (HLM), but in vivo clearance in preclinical species is higher than predicted. What could be the cause?
A1: This discrepancy often points to metabolic pathways not captured by microsomal assays. While liver microsomes are rich in cytochrome P450 (CYP) enzymes, they lack the full complement of Phase II conjugating enzymes and active transporters present in intact hepatocytes.[10][11]
-
Causality: Your benzoxazine compound may be primarily cleared by non-CYP pathways, such as UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs), or it might be a substrate for hepatic uptake transporters.[12]
-
Troubleshooting Steps:
-
Run a parallel assay using cryopreserved human hepatocytes. Hepatocytes contain a more complete set of metabolic enzymes and cofactors, providing a more comprehensive picture of hepatic clearance.[11][13]
-
Investigate specific pathways: If hepatocyte clearance is significantly higher, consider using specific chemical inhibitors for UGTs or SULTs in your hepatocyte assay to identify the contributing pathways.
-
Assess transporter involvement: Use cell-based assays with overexpressed uptake transporters (e.g., OATPs) to determine if active transport into the hepatocyte is a rate-limiting step for metabolism.
-
Q2: I'm observing significant variability in intrinsic clearance (CLint) values for my compound across different batches of pooled human liver microsomes. How can I mitigate this?
A2: Variability in microsomal activity is a known issue and can stem from donor genetics, age, and lifestyle factors, which influence enzyme expression levels in the pooled batches.
-
Causality: The expression and activity of CYP enzymes can vary considerably among individuals.
-
Troubleshooting Steps:
-
Qualify new lots: Before starting a pivotal study, qualify each new lot of microsomes with a set of well-characterized probe substrates for major CYP isoforms.
-
Use a large pool: Whenever possible, use a large pool of microsomes (e.g., from >50 donors) to average out individual variability.
-
Include control compounds: Always run a well-characterized control compound with known metabolic properties alongside your test compound in every experiment to monitor assay performance and normalize data if necessary.
-
Check for non-specific binding: Highly lipophilic compounds can bind non-specifically to the plasticware or microsomal protein, leading to an underestimation of the free fraction available for metabolism. Determine the fraction unbound in the microsomal incubation (fu_mic) to correct your CLint values.[14]
-
Intestinal Permeability Assays (Caco-2)
Q3: My compound shows good permeability in the Caco-2 assay (Papp > 10 x 10-6 cm/s), but the oral bioavailability in rats is poor. What's the disconnect?
A3: High Caco-2 permeability suggests good passive diffusion, but it doesn't account for other factors that limit oral bioavailability, such as efflux transport and first-pass metabolism.[1][15][16]
-
Causality: The 3,4-Dihydro-2H-benzo[b]oxazin-5-amine scaffold could be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells and the intestinal wall.[17] Additionally, the compound might be undergoing significant metabolism in the gut wall or liver before reaching systemic circulation.
-
Troubleshooting Steps:
-
Determine the efflux ratio (ER): Conduct a bi-directional Caco-2 assay, measuring permeability from the apical (A) to basolateral (B) side and vice-versa. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.[17]
-
Use transporter inhibitors: Repeat the Caco-2 assay in the presence of known P-gp or BCRP inhibitors (e.g., verapamil for P-gp). A significant increase in A-to-B permeability in the presence of an inhibitor confirms that your compound is an efflux substrate.[17]
-
Assess gut wall metabolism: Use intestinal microsomes or S9 fractions to evaluate the metabolic stability of your compound in the gut.
-
Q4: I'm experiencing low mass balance (<80% recovery) in my Caco-2 permeability assay. How can I improve this?
A4: Low recovery can be due to several factors, including poor aqueous solubility, non-specific binding to the assay plate or cell monolayer, or intracellular sequestration.[1][15][16]
-
Causality: Benzoxazine derivatives can be lipophilic, leading to solubility and binding issues.
-
Troubleshooting Steps:
-
Check for solubility: Ensure your compound is fully dissolved in the assay buffer at the tested concentration. If not, consider using a co-solvent (e.g., DMSO, not exceeding 1%) or reducing the compound concentration.
-
Use low-binding plates: Utilize polypropylene or other low-binding microplates for sample preparation and collection.[17]
-
Include a protein-free recovery control: Run the experiment without cells to assess binding to the apparatus.
-
Lyse the cells: At the end of the experiment, lyse the Caco-2 monolayer and quantify the amount of compound trapped within the cells.
-
In Vivo Pharmacokinetic (PK) Studies
Q5: The pharmacokinetic profile of my compound in rodents shows a much shorter half-life than predicted from my in vitro human hepatocyte data. How do I reconcile this for human dose prediction?
A5: This is a common challenge in preclinical to clinical translation.[18][19] Species differences in metabolism are a primary cause. Standard allometric scaling based on body weight alone may not accurately predict human clearance.[18][20]
-
Causality: The specific CYP isoforms or other enzymes metabolizing your compound may have different expression levels or activities between rodents and humans.
-
Troubleshooting Steps:
-
Conduct cross-species metabolism studies: Compare the metabolic stability of your compound in hepatocytes and liver microsomes from multiple species (e.g., mouse, rat, dog, monkey, human). This will help you select the most relevant preclinical species for predicting human PK.[14]
-
Identify the metabolites: Use LC-MS/MS to identify the major metabolites formed in each species. If the metabolic pathways are significantly different, simple scaling is unlikely to be predictive.
-
Refine scaling methods: Instead of simple allometric scaling, consider more sophisticated methods that incorporate in vitro data, such as in vitro-in vivo extrapolation (IVIVE), which scales CLint from human in vitro systems to predict human hepatic clearance.[20]
-
Q6: My bioanalytical method for quantifying the benzoxazine compound in plasma is showing inconsistent results, particularly at lower concentrations. What should I check?
A6: A robust and validated bioanalytical method is crucial for reliable PK data.[21][22] Inconsistency at the lower limit of quantification (LLOQ) often points to issues with selectivity, matrix effects, or analyte stability.
-
Causality: Endogenous components in plasma can interfere with the measurement, or the compound may be unstable in the biological matrix.
-
Troubleshooting Steps:
-
Full Method Validation: Ensure your method has been fully validated according to regulatory guidelines (e.g., FDA, ICH M10), including assessments of selectivity, accuracy, precision, recovery, and stability.[23]
-
Assess Matrix Effects: Analyze your compound in plasma from at least six different individual donors to check for variability in ion suppression or enhancement in your LC-MS/MS method.
-
Evaluate Stability: Perform comprehensive stability tests, including bench-top stability (at room temperature), freeze-thaw stability, and long-term storage stability in the matrix.[24] Benzoxazine compounds may be susceptible to degradation, so testing stability at various conditions is critical.
-
III. Key Experimental Protocols
Protocol 1: Determining Intrinsic Clearance (CLint) in Human Liver Microsomes
-
Prepare Reagents:
-
Test Compound Stock: 10 mM in DMSO.
-
Pooled Human Liver Microsomes (HLM): Thaw on ice. Dilute to 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
NADPH Regenerating System (NRS): Prepare according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Pre-warm the HLM suspension and NRS to 37°C.
-
In a 96-well plate, add the HLM suspension.
-
Add the test compound (final concentration typically 1 µM; final DMSO < 0.1%). Pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding the pre-warmed NRS.
-
At specified time points (e.g., 0, 5, 15, 30, 60 min), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate half-life (t½) = 0.693 / k.
-
Calculate CLint (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL in incubation).
-
Protocol 2: Caco-2 Bi-Directional Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until a differentiated monolayer is formed.
-
-
Monolayer Integrity Check:
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Apical to Basolateral (A→B): Add the test compound (e.g., 10 µM) in HBSS to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
Basolateral to Apical (B→A): Add the test compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer.
-
At the end of the experiment, take a sample from the donor chamber.
-
-
Sample Analysis & Calculation:
-
Quantify the compound concentration in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial donor concentration.
-
Calculate the Efflux Ratio (ER) = Papp(B→A) / Papp(A→B).
-
IV. Data Presentation & Visualization
Table 1: Representative Data for IVIVC Troubleshooting
| Parameter | Compound A | Compound B | Interpretation & Next Steps |
| HLM t½ (min) | > 60 | 15 | A: Stable in microsomes. B: Rapidly metabolized by CYPs. |
| Hepatocyte t½ (min) | 25 | 12 | A: Likely cleared by non-CYP pathways. Proceed with hepatocyte assays. B: Consistent with HLM data. |
| Caco-2 Papp (A→B) (10⁻⁶ cm/s) | 15 | 18 | Both have high passive permeability. |
| Caco-2 Efflux Ratio | 4.5 | 1.2 | A: Substrate of active efflux. Test with P-gp inhibitors. B: Not an efflux substrate. |
| Rat Oral Bioavailability (%) | 5% | 65% | A: Poor F% likely due to efflux and/or first-pass metabolism. B: Good F% consistent with in vitro data. |
Diagrams: Workflows and Pathways
IVIVC Development Workflow
Caption: General workflow for developing an IVIVC model.
Troubleshooting Low Oral Bioavailability
Caption: Decision tree for diagnosing poor oral bioavailability.
V. References
-
Di, L., & Kerns, E. H. (2008). Permeability for intestinal absorption: Caco-2 assay and related issues. Current Drug Metabolism, 9(9), 893–900.
-
Emami, J. (2006). In vitro-In vivo Correlation: Perspectives on Model Development. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 169-189.
-
Surprise, K. (2025). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Premier Consulting.
-
Di, L., & Kerns, E. H. (2008). Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. ResearchGate.
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Creative Biolabs. (n.d.). Method Development & Validation. Creative Biolabs.
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Creative Bioarray. (n.d.). Caco-2 permeability assay. Creative Bioarray.
-
Patsnap. (2025). How is in vitro–in vivo correlation (IVIVC) established?. Patsnap Synapse.
-
Various Authors. (2021). In vitro-in vivo correlations: General concepts, methodologies and regulatory applications. ResearchGate.
-
U.S. Food and Drug Administration. (1997). Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. FDA.
-
Springer Nature Experiments. (n.d.). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature.
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Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media.
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Bio-analytic and Medical News. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. News-Medical.Net.
-
TSI. (2024). How the Latest FDA Guidance Can Impact Drug Development. TSI.
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Dick, R., et al. (2021). Reinventing metabolic pathways: Independent evolution of benzoxazinoids in flowering plants. Proceedings of the National Academy of Sciences, 118(42).
-
Li, M., et al. (2016). In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand?. Journal of Pharmaceutical Sciences, 105(1), 11-19.
-
Zhang, T. (2022). The ABCs Of Transitioning PK Assays From Preclinical To Clinical. Clinical Leader.
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA.
-
Martins, F., et al. (2022). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Pharmaceutics, 14(11), 2389.
-
Goyal, N., et al. (2017). Bioanalytical strategy used in development of pharmacokinetic (PK) methods that support biosimilar programs. Journal of Immunological Methods, 448, 146-154.
-
WuXi AppTec. (2022). What Is Bioanalytical Testing & Method Validation?. WuXi AppTec.
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Zamboni, W. C., et al. (2016). Challenges in preclinical to clinical translation for anticancer carrier-mediated agents. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 8(5), 642-653.
-
Pacific BioLabs. (n.d.). PK Bioanalysis. Pacific BioLabs.
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Chem Help ASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube.
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Ojo, I. O. (2012). Preclinical Studies in the Drug Development Process: Prospects and Challenges. Journal of Basic and Clinical Pharmacy, 3(4), 267-271.
-
Jones, R., et al. (2023). Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models. Xenobiotica, 53(1), 1-13.
-
Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Discovery Life Sciences.
-
Clinical Tree. (2024). Challenges in predicting the pharmacokinetics of drugs in premature and mature newborns: example with piperacillin and tazobactam.
-
ResearchGate. (2016). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Request PDF.
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WuXi AppTec DMPK. (2023). How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec.
-
Kunos, C. A., et al. (2018). Allometric scaling of preclinical pharmacokinetic and toxicokinetic parameters to predict clinical pharmacokinetics of BXQ-350 saposin C protein-phosphatidylserine nanovesicles. Journal of Clinical Oncology, 36(15_suppl), e14537-e14537.
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ACS Publications. (2024). The Journal of Organic Chemistry Ahead of Print.
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ResearchGate. (2021). Proposed mechanistic pathway for the production of benzoxazines via the two‐component condensation reaction.
-
IJRASET. (n.d.). Studies on Benzoxazine Derivaties.
-
PubMed. (2008). 3,4-Dihydro-2H-benzo[1][15]oxazine derivatives as 5-HT6 receptor antagonists.
-
PubChem. (n.d.). 3,4-Dihydro-2H-1,4-benzoxazine. National Center for Biotechnology Information.
-
PubMed. (1997). activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists.
-
NIH. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening.
-
PubChem. (n.d.). 3,4-dihydro-2H-1,3-benzoxazine. National Center for Biotechnology Information.
-
ResearchGate. (2021). (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities.
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Technical Support Center: Optimizing the ADME Properties of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine Leads
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine lead compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve experimental hurdles, thereby accelerating your drug discovery program.
The 3,4-dihydro-2H-benzo[b]oxazin-5-amine scaffold is a versatile and promising starting point for a variety of therapeutic targets.[1] However, like many heterocyclic compounds, optimizing its ADME profile is a critical step toward developing a successful clinical candidate. This guide is structured to provide a logical workflow, from initial problem identification to practical, actionable solutions.
I. Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common high-level questions and initial troubleshooting steps that researchers often encounter when working with 3,4-Dihydro-2H-benzo[b]oxazin-5-amine derivatives.
Q1: My 3,4-Dihydro-2H-benzo[b]oxazin-5-amine analog shows poor aqueous solubility. What are my immediate next steps?
A1: Poor aqueous solubility is a frequent challenge with rigid, aromatic structures like benzoxazines.[2] The first step is to quantify the issue and then explore systematic solubilization strategies.
-
Initial Assessment:
-
Determine Kinetic and Thermodynamic Solubility: Use the shake-flask method for a reliable measurement of thermodynamic solubility.[2] This will provide a baseline value.
-
Assess pH-Dependent Solubility: Since the 5-amino group is basic, the solubility of your compound is likely pH-dependent. Determine the pKa of the amine and measure solubility at various pH values (e.g., 2.0, 6.5, 7.4) to understand its behavior in different physiological environments.
-
-
Immediate Troubleshooting in Assays:
-
Co-solvent Systems: For in vitro assays, consider using a co-solvent system. Keep the final concentration of organic solvents like DMSO below 1%, ideally below 0.1%, to avoid compound precipitation.[3]
-
pH Adjustment: If your compound is more soluble at a lower pH, consider if the assay conditions can be adjusted without compromising the biological relevance.
-
Q2: I'm observing high metabolic instability with my lead compound in liver microsome assays. What are the likely metabolic soft spots?
A2: High metabolic instability suggests that your compound is being rapidly broken down by metabolic enzymes, primarily Cytochrome P450s (CYPs).[4] For the 3,4-Dihydro-2H-benzo[b]oxazin-5-amine core, several positions are susceptible to metabolism.
-
Potential Metabolic Hotspots:
-
Aromatic Ring: The benzene ring is susceptible to hydroxylation by CYPs.[5]
-
Aliphatic Portion of the Oxazine Ring: The methylene groups in the oxazine ring can be hydroxylated.
-
The 5-Amino Group: This group can undergo N-dealkylation if substituted, or oxidation.
-
-
Initial Diagnostic Steps:
-
Metabolite Identification: The most crucial step is to identify the major metabolites using LC-MS/MS. This will pinpoint the exact site of metabolic vulnerability.
-
CYP Reaction Phenotyping: Determine which specific CYP isoforms (e.g., CYP3A4, 2D6, 2C9) are responsible for the metabolism of your compound.[6] This can be done using recombinant human CYP enzymes.
-
Q3: My compound shows potent activity but has a high efflux ratio in the Caco-2 permeability assay. What does this indicate and how can I address it?
A3: A high efflux ratio (typically >2) in a bidirectional Caco-2 assay suggests that your compound is a substrate for efflux transporters, most commonly P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[7] This can limit oral absorption and brain penetration.
-
Interpretation and Next Steps:
-
Confirm Transporter Involvement: Use specific inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143) in the Caco-2 assay. A significant reduction in the efflux ratio in the presence of an inhibitor confirms the involvement of that transporter.
-
Structural Modifications to Mitigate Efflux:
-
Reduce Lipophilicity: High lipophilicity is often associated with P-gp substrate activity.
-
Introduce Polar Groups: Adding hydrogen bond donors or acceptors can disrupt the interaction with the transporter.
-
Masking Recognition Motifs: Subtle structural changes can sometimes prevent recognition by the transporter without affecting target potency.
-
-
II. Detailed Troubleshooting Guides & Experimental Protocols
This section provides more in-depth guidance on specific experimental challenges, complete with step-by-step protocols.
Guide 1: Addressing Poor Aqueous Solubility
Poor solubility can lead to inaccurate and variable results in biological assays.[2] The following guide provides a systematic approach to improving the solubility of your 3,4-Dihydro-2H-benzo[b]oxazin-5-amine leads.
Troubleshooting Common Solubility Issues
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates when diluted from DMSO stock into aqueous buffer. | The final concentration exceeds the aqueous solubility of the compound. | 1. Decrease the final assay concentration.[3] 2. Reduce the final DMSO percentage to <0.1%.[3] 3. Use a co-solvent system (e.g., with PEG 400 or ethanol) in the final buffer.[3] |
| Inconsistent results in cell-based assays. | Poor solubility leads to variable concentrations of the active compound. | 1. Ensure the compound is fully dissolved in the stock solution. 2. Visually inspect for any precipitation in the final assay medium under a microscope. 3. Consider using formulation strategies like cyclodextrin inclusion complexes.[2] |
| Low oral bioavailability in vivo despite good permeability. | Dissolution rate-limited absorption due to poor solubility in the gastrointestinal tract. | 1. Explore salt formation by treating the 5-amino group with a pharmaceutically acceptable acid. 2. Investigate amorphous solid dispersions or particle size reduction techniques like micronization.[8] |
Protocol: Shake-Flask Method for Thermodynamic Solubility
This protocol provides a reliable method for determining the equilibrium solubility of a compound.[2]
-
Preparation: Add an excess amount of your 3,4-Dihydro-2H-benzo[b]oxazin-5-amine analog to a known volume of purified water or a relevant buffer (e.g., PBS pH 7.4) in a glass vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: After equilibration, visually inspect for the presence of undissolved solid. Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter to remove any remaining particulates.[2]
-
Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Replication: Perform the experiment in triplicate to ensure reproducibility.
Guide 2: Optimizing Metabolic Stability
Improving metabolic stability is key to achieving a desirable pharmacokinetic profile.
Workflow for Improving Metabolic Stability
Caption: Workflow for assessing and mitigating hERG risk.
IV. References
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Zhou, S., Wang, J., & Liu, H. (2016). Lead compound optimization strategy(5) – reducing the hERG cardiac toxicity in drug development. Yao Xue Xue Bao, 51(10), 1530-1539. [Link]
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Frey, M., et al. (2006). Benzoxazinoid biosynthesis, a model for evolution of secondary metabolic pathways in plants. Phytochemistry, 67(21), 2269-2281. [Link]
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Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. [Link]
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ResearchGate. (2016). Lead compound optimization strategy (5) - Reducing the hERG cardiac toxicity in drug development. [Link]
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Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. [Link]
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MB Biosciences. (n.d.). In Vitro and Ex Vivo Permeability Study. Retrieved from MB Biosciences. [Link]
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Patsnap. (2025). What are common issues in in vitro ADME assays?. [Link]
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Guengerich, F. P., et al. (2020). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. Journal of Biological Chemistry, 295(3), 779-791. [Link]
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Patsnap. (2025). What are common issues in in vitro ADME assays?. [Link]
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Guengerich, F. P., et al. (2020). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. Journal of Biological Chemistry, 295(3), 779-791. [Link]
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Nuvisan. (n.d.). Advanced drug permeability & transporter assays | In vitro DMPK services. [Link]
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Journal of Chemical and Pharmaceutical Research. (2010). Pharmacological Profile of Benzoxazines: A Short Review. [Link]
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Nuvisan. (n.d.). Advanced drug permeability & transporter assays | In vitro DMPK services. [Link]
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Sharma, P., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(8), 1645. [Link]
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Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from Creative Biolabs. [Link]
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Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics, 29(5), 467-482. [Link]
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Validation & Comparative
A Comparative Guide to Elucidating the Mechanism of Action of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine
This guide provides a comprehensive framework for confirming the hypothesized mechanism of action of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine as a serotonin 5-HT1A receptor antagonist. For researchers in drug discovery and pharmacology, this document outlines the critical experimental workflow, compares the putative compound to established alternatives, and provides the scientific rationale behind each methodological step.
The benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities.[1] Notably, several 3,4-dihydro-2H-benzo[b][2][3]oxazine derivatives have been identified as ligands for serotonin receptors, including the 5-HT1A subtype.[1] Based on this precedent, we hypothesize that 3,4-Dihydro-2H-benzo[b]oxazin-5-amine (herein referred to as "Compound X") acts as a 5-HT1A receptor antagonist. This guide will detail the experimental journey to rigorously test this hypothesis.
Comparative Analysis: Compound X vs. Established 5-HT1A Receptor Ligands
To contextualize the potential pharmacological profile of Compound X, we will compare its (hypothetical) data with two well-characterized 5-HT1A receptor modulators:
-
WAY-100635 : A potent and selective "silent" antagonist, meaning it blocks the receptor without eliciting an intrinsic response.[4][5] It is a critical tool for studying 5-HT1A receptor function.[4][5]
-
Buspirone : A partial agonist at the 5-HT1A receptor, used clinically as an anxiolytic.[6] Its complex pharmacology provides an important contrast to a pure antagonist.[6]
The following table summarizes the key performance metrics we aim to determine for Compound X and how they compare to our selected alternatives.
| Parameter | Compound X (Hypothetical) | WAY-100635 (Reference Antagonist) | Buspirone (Reference Partial Agonist) | Rationale for Measurement |
| Binding Affinity (Ki) at 5-HT1A | To be determined | ~0.39 - 0.84 nM[2] | ~7 - 24 nM[6][7] | Quantifies the strength of interaction between the compound and the 5-HT1A receptor. A lower Ki indicates higher affinity. |
| Functional Activity (pA2/IC50) | To be determined | pA2 of 9.71[4] | EC50 of 48.4 µM (inhibition of tyrosine hydroxylation)[8] | Determines the compound's effect on receptor signaling. For an antagonist, this is measured by its ability to block an agonist's effect (pA2 or IC50). For a partial agonist, it will have its own EC50. |
| Intrinsic Activity | Expected to be neutral | Silent antagonist (no intrinsic activity)[5] | Partial agonist[9] | Differentiates between a silent antagonist (no effect on its own) and a partial agonist (elicits a submaximal response). |
| Receptor Selectivity | To be determined | >100-fold selective for 5-HT1A over other serotonin subtypes and CNS receptors[4][10] | Binds to D2 receptors with lower affinity (IC50 = 380 nM)[6] | Assesses whether the compound's action is specific to the 5-HT1A receptor, which is crucial for minimizing off-target effects. |
Experimental Workflow for Mechanism of Action Confirmation
To validate our hypothesis, a multi-step experimental approach is necessary. This workflow is designed to first establish binding to the target receptor and then to characterize the functional consequences of that binding.
Caption: A stepwise workflow to confirm the MOA of Compound X.
Detailed Experimental Protocols
Radioligand Binding Assay: Confirming Target Engagement
This assay is the gold standard for measuring the affinity of a ligand for its receptor.[11] It utilizes a radiolabeled ligand known to bind specifically to the 5-HT1A receptor. We will measure the ability of Compound X to displace this radioligand.
Principle: A competition binding assay is performed where a fixed concentration of a radiolabeled 5-HT1A ligand (e.g., [3H]8-OH-DPAT or the antagonist [3H]WAY-100635) is incubated with a source of 5-HT1A receptors (e.g., membranes from cells expressing the receptor) in the presence of varying concentrations of the unlabeled test compound (Compound X).[12] The concentration of Compound X that displaces 50% of the radioligand is the IC50, which can then be converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.[12]
Step-by-Step Protocol:
-
Membrane Preparation: Utilize membranes from a stable cell line overexpressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells). Homogenize cells and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Receptor membranes (typically 10-20 µg of protein).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
A fixed concentration of radioligand (e.g., 0.25 nM [3H]8-OH-DPAT).
-
A range of concentrations of Compound X, WAY-100635, or Buspirone (e.g., from 1 pM to 10 µM).
-
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay: Characterizing the Mode of Action
The 5-HT1A receptor is a Gi/o-coupled receptor, meaning its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP).[13] This assay will determine if Compound X blocks this signaling cascade, confirming its antagonist activity.
Principle: Cells expressing the 5-HT1A receptor are first treated with forskolin to stimulate adenylyl cyclase and raise intracellular cAMP levels. A known 5-HT1A agonist (like serotonin or 8-OH-DPAT) is then added, which will cause a measurable decrease in cAMP. To test for antagonist activity, cells are pre-incubated with Compound X before the addition of the agonist. An effective antagonist will prevent the agonist-induced decrease in cAMP.
Caption: 5-HT1A receptor signaling and the point of antagonist intervention.
Step-by-Step Protocol:
-
Cell Culture: Use a stable cell line expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293). Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Agonist Mode (to test for intrinsic activity):
-
Treat cells with increasing concentrations of Compound X alone.
-
Incubate for 15-30 minutes.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate for another 15-30 minutes.
-
-
Antagonist Mode (to test for blocking activity):
-
Pre-incubate the cells with increasing concentrations of Compound X, WAY-100635, or Buspirone.
-
After 15-30 minutes, add a fixed concentration of a 5-HT1A agonist (e.g., serotonin at its EC80 concentration) along with forskolin.
-
Incubate for a further 15-30 minutes.
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).[14][15]
-
Data Analysis:
-
Intrinsic Activity: Plot cAMP levels against the log concentration of Compound X. A decrease in cAMP indicates agonist activity. No change suggests it is a silent antagonist.
-
Antagonist Activity: Plot cAMP levels against the log concentration of the antagonist (in the presence of a fixed agonist concentration). Fit the data to determine the IC50, the concentration of the antagonist that restores 50% of the agonist-inhibited cAMP response. This can be used to calculate the antagonist's potency (pA2).
-
Conclusion and Future Directions
By following this structured experimental guide, researchers can systematically and rigorously test the hypothesis that 3,4-Dihydro-2H-benzo[b]oxazin-5-amine is a 5-HT1A receptor antagonist. The direct comparison with established compounds like WAY-100635 and Buspirone will provide a clear and objective assessment of its potency, efficacy, and selectivity.
Positive confirmation of this mechanism of action would warrant further investigation into its therapeutic potential for conditions where 5-HT1A receptor modulation is beneficial, such as depression and anxiety.[15] Subsequent studies should include a broader selectivity screen against other GPCRs, ion channels, and transporters, as well as in vivo animal models to assess its pharmacokinetic properties and behavioral effects. This guide provides the foundational evidence required to justify such further development.
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A Comparative Guide to Validating the In Vitro Activity of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine in Animal Models
Introduction: From Benchtop to Preclinical Validation
The journey of a novel therapeutic compound from initial in vitro discovery to a potential clinical candidate is a rigorous process, with the transition to in vivo animal models representing a critical milestone. This guide focuses on establishing a robust framework for validating the preclinical efficacy of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine. Initial literature surveys indicate that the benzoxazine scaffold is a component of various biologically active molecules, with derivatives showing potential anticancer and anti-inflammatory properties.[1][2][3] However, 3,4-Dihydro-2H-benzo[b]oxazin-5-amine itself is not extensively characterized in public literature.
For the purpose of this guide, we will hypothesize a plausible and common mechanism of action: selective inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . This hypothesis is based on the fact that many heterocyclic compounds are developed as kinase inhibitors for oncology.[4] EGFR is a well-validated target in non-small cell lung cancer (NSCLC), and its inhibitors are a cornerstone of targeted therapy.[5][6]
This guide will provide a comparative framework for researchers, scientists, and drug development professionals to design and execute preclinical animal studies. We will compare our hypothetical compound, which we'll refer to as B-Oxazine-5, against a known standard-of-care, Gefitinib, a first-generation EGFR inhibitor.[7][8] The objective is to not only assess the standalone efficacy of B-Oxazine-5 but also to benchmark its performance against an established therapeutic, providing crucial data for go/no-go decisions in a drug development pipeline.
Part 1: Strategic Imperatives - Model Selection and Study Design
The foundation of any successful in vivo validation is the selection of an appropriate animal model and a meticulously planned study design.[9][10][11] The choice of model must align with the compound's proposed mechanism of action and the clinical indication. Given our focus on EGFR inhibition in NSCLC, the cell line-derived xenograft (CDX) model is a logical and widely used starting point.[11][12]
Comparative Animal Model Selection
| Model Type | Description | Advantages for B-Oxazine-5 Validation | Disadvantages & Considerations |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines (e.g., those with specific EGFR mutations) are injected subcutaneously into immunodeficient mice (e.g., Nude, SCID, or NSG mice).[11][13][14] | High Reproducibility: Allows for consistent tumor growth and statistically robust comparisons. Well-Characterized: Genetic background of cell lines is known, enabling mechanism-of-action studies. Cost-Effective & Rapid: Relatively fast and inexpensive to establish compared to other models.[10] | Lacks Heterogeneity: Does not capture the complexity and diversity of human tumors. No Immune System: Inability to study interactions with the immune system. |
| Patient-Derived Xenograft (PDX) | Tumor fragments from a human patient are directly implanted into immunodeficient mice.[9] | High Clinical Relevance: Preserves the original tumor's architecture, heterogeneity, and genetic signature.[9] Predictive Power: Often better at predicting clinical outcomes for patients. | Lower Throughput & Higher Cost: More expensive and time-consuming to establish and maintain. Variability: Significant inter-animal variability in tumor growth. |
| Syngeneic Models | Murine tumor cells are implanted into immunocompetent mice of the same genetic background. | Intact Immune System: Essential for evaluating immunotherapies or compounds that modulate the immune response. | Limited Relevance for Targeted Therapy: Mouse tumors may not express the human-specific target (e.g., human EGFR) that B-Oxazine-5 is designed to inhibit. |
For the initial validation of B-Oxazine-5, a CDX model using an NSCLC cell line with a known activating EGFR mutation (e.g., HCC827 or H1975) is the most appropriate choice. This allows for a direct, target-specific comparison with Gefitinib.
The In Vivo Validation Workflow
A structured, multi-stage approach is crucial to systematically evaluate a new chemical entity. This workflow ensures that each step builds upon validated data from the previous one, optimizing the use of resources and animals.
Caption: EGFR signaling and the inhibitory action of B-Oxazine-5.
Conclusion and Future Directions
This guide outlines a comprehensive and comparative strategy for the in vivo validation of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine, or "B-Oxazine-5," as a hypothetical EGFR inhibitor. By benchmarking against a known standard-of-care like Gefitinib and integrating pharmacokinetic, efficacy, and pharmacodynamic endpoints, researchers can generate a robust data package.
Based on the hypothetical results presented, B-Oxazine-5 demonstrates superior efficacy with acceptable tolerability. The crucial next steps would involve:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To establish a quantitative relationship between drug exposure and tumor response, aiding in the prediction of a human therapeutic dose. [15][16][17]* Testing in Advanced Models: Validating the findings in PDX models to assess efficacy across a more heterogeneous and clinically relevant tumor landscape.
-
Combination Studies: Exploring combinations with other therapeutic agents to potentially enhance efficacy or overcome resistance. [7][18] By following this structured, evidence-based approach, drug development teams can confidently assess the preclinical potential of novel compounds and make informed decisions on their advancement toward clinical trials.
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A Comparative Analysis of 3,4-Dihydro-2H-benzo[b]oxazine Derivatives Against Established Inhibitors of Serotonergic Targets
This guide provides a detailed comparative study of compounds based on the 3,4-Dihydro-2H-benzo[b]oxazine scaffold, focusing on their inhibitory activities against key targets within the serotonergic system. We will objectively evaluate their performance against well-characterized, known inhibitors, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Versatile 3,4-Dihydro-2H-benzo[b]oxazine Scaffold
The 3,4-Dihydro-2H-benzo[b]oxazine core is a privileged heterocyclic structure in medicinal chemistry. Its rigid, bicyclic framework provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. Research has revealed that derivatives of this scaffold are particularly active at multiple key proteins regulating serotonin (5-HT) neurotransmission, a pathway integral to mood, cognition, and various physiological processes.[1][2][3]
This guide will focus on three primary activities demonstrated by this class of compounds:
-
5-HT1A Receptor Antagonism: The 5-HT1A receptor is a critical presynaptic and postsynaptic modulator of serotonergic activity. Its modulation is a key strategy in treating depression and anxiety.
-
Serotonin Transporter (SERT) Inhibition: As the primary site of action for selective serotonin reuptake inhibitors (SSRIs), SERT is one of the most validated targets for antidepressant medications.[4]
-
5-HT6 Receptor Antagonism: The 5-HT6 receptor is almost exclusively expressed in the central nervous system and is a promising target for cognitive enhancement in disorders like Alzheimer's disease.[5]
We will compare the performance of lead benzoxazine derivatives with the following gold-standard inhibitors:
-
WAY-100635: A potent and highly selective silent antagonist for the 5-HT1A receptor.[6][7]
-
Fluoxetine (Prozac®): A canonical SSRI that serves as a benchmark for SERT inhibition.[8]
-
Idalopirdine: A well-characterized antagonist of the 5-HT6 receptor that has been investigated in clinical trials for cognitive disorders.[5]
Comparative Study I: 5-HT1A Receptor Antagonism
The 5-HT1A receptor acts as a presynaptic autoreceptor, inhibiting serotonin synthesis and release. Antagonizing this receptor can, therefore, enhance serotonergic neurotransmission, a mechanism sought for next-generation antidepressants.[9]
Causality in Experimental Design
To determine the binding affinity of a compound for the 5-HT1A receptor, a competitive radioligand binding assay is the standard method. This technique relies on the principle of competition between an unlabeled test compound (the inhibitor) and a radiolabeled ligand with known high affinity for the receptor. The concentration at which the test compound displaces 50% of the radioligand is its IC50 value, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation. This provides a direct measure of target engagement.
Figure 1: Simplified diagram of a serotonergic synapse showing the targets for Benzoxazine derivatives and known inhibitors.
Performance Data
| Compound | Target | Ki (nM) | Source |
| Benzoxazinone Derivative 1 | 5-HT1A | 1.8 | |
| Benzoxazinone Derivative 2 | 5-HT1A | 6.1 | |
| WAY-100635 (Reference) | 5-HT1A | 0.39 - 0.84 | [6][7] |
Note: Derivative 1 is a halogen-substituted analogue from the 2007 study. Derivative 2 is compound 16 from the 2021 study.
As shown, select 3,4-dihydro-2H-benzoxazinone derivatives exhibit low nanomolar affinity for the 5-HT1A receptor. While the reference antagonist WAY-100635 demonstrates sub-nanomolar potency, the benzoxazine scaffold clearly provides a viable foundation for developing high-affinity ligands that can effectively compete for this target.
Comparative Study II: Serotonin Transporter (SERT) Inhibition
Inhibition of SERT increases the synaptic concentration of serotonin, thereby amplifying its downstream signaling. This is the primary mechanism of action for the most widely prescribed class of antidepressants, the SSRIs.[4] Several benzoxazine derivatives have been identified as potent inhibitors of serotonin reuptake.[3]
Causality in Experimental Design
A serotonin reuptake assay is used to measure a compound's ability to block SERT function. This is a cell-based functional assay, not just a binding assay. Cells expressing the human serotonin transporter (hSERT) are incubated with a radiolabeled serotonin substrate, such as [³H]5-HT. The amount of radioactivity accumulated inside the cells is measured. The experiment is then repeated in the presence of various concentrations of a test compound. A potent inhibitor will prevent the uptake of [³H]5-HT, resulting in a low radioactivity count. The IC50 is the concentration of the inhibitor that reduces serotonin uptake by 50%.
Performance Data
| Compound | Target | Potency (IC50 or Ki) | Source |
| Benzoxazinone Derivative 3 | SERT | pKi = 8.2 (Ki ≈ 6.3 nM) | [3] |
| Benzoxazinone Derivative 4 | SERT | IC50 = 3.4 nM | |
| Fluoxetine (Reference) | SERT | IC50 ≈ 0.4 - 5 nM |
Note: Derivative 3 is the 5-(2-methyl)quinolinyloxy derivative from the 2005 study. Derivative 4 is a halogen-substituted analogue from the 2007 study.
The data clearly indicate that optimized benzoxazine derivatives can inhibit the serotonin transporter with a potency that is directly comparable to, and in some cases potentially exceeds, that of the benchmark SSRI, Fluoxetine. The dual-action nature of some of these compounds, possessing both high 5-HT1A affinity and potent SERT inhibition, represents a highly sought-after profile for next-generation antidepressants.[1]
Comparative Study III: 5-HT6 Receptor Antagonism
The 5-HT6 receptor's role in modulating cholinergic and glutamatergic neurotransmission has made it an attractive target for improving cognitive function.[5] Antagonists of this receptor have shown pro-cognitive effects in preclinical models, leading to their investigation for Alzheimer's disease and other dementias.[2]
Causality in Experimental Design
Similar to the 5-HT1A receptor, the affinity for the 5-HT6 receptor is determined via a competitive radioligand binding assay. Membranes from cells expressing the human 5-HT6 receptor are incubated with a high-affinity radioligand (e.g., [³H]-LSD) and the test compound. The ability of the compound to displace the radioligand is measured to determine its Ki value.
Performance Data
| Compound | Target | Ki (nM) | Source |
| Benzoxazine Derivative 5 | 5-HT6 | < 1.0 (subnanomolar) | [2] |
| Idalopirdine (Reference) | 5-HT6 | ~1.0 - 2.5 | [5] |
| Intepirdine (RVT-101) (Reference) | 5-HT6 | ~1.0 |
Note: Derivative 5 refers to multiple compounds reported in the 2008 study with subnanomolar affinities.
Derivatives of the 3,4-dihydro-2H-benzo[b]oxazine scaffold have been shown to be exceptionally potent 5-HT6 receptor antagonists, with multiple examples displaying subnanomolar affinities.[2] This performance meets or exceeds that of well-known clinical candidates like Idalopirdine and Intepirdine, highlighting the significant potential of this chemical class for developing novel cognitive enhancers.
Experimental Protocols
To ensure transparency and enable replication, the standard methodologies for the assays described are detailed below.
Protocol 1: 5-HT Receptor Radioligand Binding Assay (5-HT1A / 5-HT6)
This protocol describes a self-validating system for determining the binding affinity (Ki) of a test compound.
Figure 2: General workflow for a competitive radioligand binding assay.
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Cell Membranes: Use commercially available or in-house prepared membranes from CHO-K1 or HEK293 cells stably expressing the human receptor of interest (e.g., 5-HT1A). Thaw on ice and dilute in assay buffer to a final concentration of 5-10 µg of protein per well.
-
Radioligand: Prepare a working solution of the appropriate radioligand (e.g., [³H]8-hydroxy-DPAT for 5-HT1A) at a concentration near its Kd value (e.g., 0.25 nM).
-
Test Compound: Prepare a serial dilution series of the test compound (e.g., 3,4-Dihydro-2H-benzo[b]oxazine derivative) from 10 µM to 0.1 nM.
-
Non-specific Binding Control: Prepare a high concentration (e.g., 10 µM) of a known, non-radiolabeled ligand (e.g., Metergoline or Serotonin) to determine non-specific binding.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), test compound, or non-specific binding control.
-
The final assay volume is typically 200-250 µL.
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
-
Filtration and Quantification:
-
Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to minimize non-specific binding.
-
Dry the filter mat, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other measurements.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Serotonin Reuptake Inhibition Assay
This protocol describes a cell-based functional assay to determine the potency of SERT inhibitors.
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human serotonin transporter (hSERT) under standard conditions.
-
Plate the cells in a 96-well plate at an appropriate density (e.g., 40,000 cells/well) and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES buffer, KRH).
-
Pre-incubate the cells for 15-20 minutes at 37°C with various concentrations of the test compound (e.g., a benzoxazine derivative or Fluoxetine).
-
Add [³H]Serotonin to a final concentration of approximately 10-20 nM.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for uptake. The short duration ensures measurement of the initial uptake rate.
-
To determine non-specific uptake, include control wells with a known potent SERT inhibitor at a high concentration (e.g., 10 µM Fluoxetine).
-
-
Termination and Lysis:
-
Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold buffer.
-
Lyse the cells in each well using a lysis buffer or scintillation fluid.
-
-
Quantification and Analysis:
-
Transfer the lysate to a scintillation vial or use a plate-based scintillation counter to measure the amount of [³H]Serotonin taken up by the cells.
-
Subtract the non-specific uptake from all other values.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Use non-linear regression to calculate the IC50 value, which represents the concentration of the compound required to inhibit serotonin uptake by 50%.
-
Conclusion
The 3,4-Dihydro-2H-benzo[b]oxazine scaffold has proven to be a remarkably fruitful starting point for the development of potent modulators of the serotonergic system. Specific derivatives demonstrate inhibitory activity that is highly competitive with established and clinically relevant drugs.
-
Dual-Action Potential: The ability of certain derivatives to potently inhibit both the serotonin transporter and the 5-HT1A receptor is a significant finding, representing a leading strategy for developing faster-acting and more efficacious antidepressants.[1]
-
Cognitive Enhancement: The subnanomolar potency of other derivatives for the 5-HT6 receptor positions this chemical class as a strong candidate for the development of novel treatments for cognitive deficits in neurodegenerative diseases.[2]
The data presented herein, supported by robust and reproducible experimental protocols, validate the 3,4-Dihydro-2H-benzo[b]oxazine core as a high-value scaffold for further exploration in neuroscience drug discovery.
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A Comparative Guide to the Structure-Activity Relationship of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine Derivatives
The 3,4-dihydro-2H-benzo[b][1][2]oxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][3] Its rigid, fused-ring structure provides a versatile template for the spatial orientation of various functional groups, enabling interaction with a wide array of biological targets. The introduction of an amine group at the 5-position of this scaffold opens up new avenues for chemical modification and biological exploration, leading to derivatives with potential applications in oncology, neuroscience, and infectious diseases.[2][4]
This guide offers a comprehensive analysis of the structure-activity relationships (SAR) of 3,4-dihydro-2H-benzo[b]oxazin-5-amine derivatives. By dissecting the impact of structural modifications at various positions of the benzoxazine core, we aim to provide a rational framework for the design of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles.
The Core Scaffold and Synthetic Strategies
The fundamental structure of the 3,4-dihydro-2H-benzo[b]oxazin-5-amine series is characterized by a benzene ring fused to a 1,4-oxazine ring, with a primary amine substituent at the 5-position of the aromatic ring. This arrangement allows for systematic modifications to explore the chemical space and optimize biological activity.
A general and adaptable synthetic route to this scaffold often commences with a suitably substituted 2-aminophenol derivative. The oxazine ring can be constructed through various methods, including cyclization with reagents like epichlorohydrin or through palladium-catalyzed intramolecular C-O bond formation.[5][6] Subsequent modifications, such as N-alkylation or N-arylation of the oxazine nitrogen and functionalization of the 5-amino group, allow for the generation of a diverse library of compounds.[7]
Below is a representative synthetic workflow for the preparation of N-aryl-3,4-dihydro-2H-benzo[b][1][2]oxazines, which can be adapted for the synthesis of the 5-amino derivatives.
Caption: General synthetic workflow for N-aryl-1,4-benzoxazines.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 3,4-dihydro-2H-benzo[b]oxazin-5-amine derivatives is intricately linked to the nature and position of substituents on the heterocyclic scaffold. Understanding these relationships is paramount for rational drug design.
Substitutions on the Benzene Ring (Positions 6, 7, and 8)
Modifications on the aromatic portion of the benzoxazine ring can significantly influence ligand-receptor interactions, as well as the physicochemical properties of the molecule, such as lipophilicity and electronic distribution.
For a related series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives, the introduction of a chlorine atom at the 6-position was shown to enhance affinity for the serotonin-3 (5-HT3) receptor.[8] This suggests that electron-withdrawing groups at this position may be favorable for certain biological targets. While direct data on the 5-amino series is limited, it is plausible that similar substitutions could modulate activity.
Substitutions on the Oxazine Ring (Positions 2, 3, and 4)
The oxazine ring offers multiple points for modification, each with a distinct impact on the molecule's conformation and biological activity.
-
Position 2: Studies on 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as 5-HT3 receptor antagonists have shown that substitution at the 2-position significantly impacts activity. The potency was found to follow the trend: dimethyl > methyl > dihydro > phenyl.[8] This indicates that small, lipophilic groups at this position are preferred for this particular target.
-
Position 4 (Nitrogen Atom): The nitrogen atom of the oxazine ring is a key site for modification. In a series of N-(3-oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-carbonyl)guanidines, the nature of the substituent at the N-4 position had a parabolic relationship with Na/H exchange inhibitory activity. Small alkyl groups such as propyl, ethyl, and isopropyl were found to be optimal.[9] This highlights the importance of steric bulk and lipophilicity at this position. For anticancer applications, 4-aryl substituted 1,4-benzoxazines have shown promise, with the electronic nature of the aryl ring influencing potency.[7]
Modifications of the 5-Amine Group
The 5-amino group serves as a critical handle for introducing a wide variety of substituents that can engage in key interactions with the biological target. The nature of the substituent on the amine can influence hydrogen bonding capacity, lipophilicity, and overall molecular shape.
While specific SAR data for the 5-amino group in this scaffold is not extensively documented in the provided search results, general principles of medicinal chemistry suggest that:
-
Alkylation: Introduction of small alkyl groups can increase lipophilicity and may lead to enhanced cell permeability.
-
Acylation: Conversion of the amine to an amide can introduce hydrogen bond donors and acceptors, potentially leading to stronger interactions with the target protein.
-
Arylation: The introduction of an aryl group can lead to new π-π stacking or hydrophobic interactions.
Comparative Analysis of Biological Activities
The 3,4-dihydro-2H-benzo[b]oxazine scaffold has been explored for a range of therapeutic applications, with derivatives exhibiting potent activity against various targets.
Anticancer Activity
Several studies have highlighted the potential of benzoxazine derivatives as anticancer agents.[1][2][3] For instance, certain substituted 3,4-dihydro-2H-1,4-benzoxazines have demonstrated potent cytotoxic activity against breast (MCF-7) and colon (HCT-116) cancer cell lines, with IC50 values in the low micromolar range.[2] The mechanism of action for some of these compounds involves the disruption of cell membrane permeability, leading to cell death.[2]
| Compound | Substitution Pattern | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | Reference |
| 2b | (Specific substitutions to be detailed from source) | 2.27 | 4.44 | [2] |
| 4b | (Specific substitutions to be detailed from source) | 3.26 | 7.63 | [2] |
Table 1: Anticancer Activity of Selected Benzoxazine Derivatives.
Kinase Inhibition
The benzoxazine scaffold has been successfully employed in the design of kinase inhibitors. For example, derivatives of 2H-benzo[b][1][2]oxazin-3(4H)-one have been identified as potent PI3Kα inhibitors, a key target in cancer therapy.[10] While not the 5-amino series, this demonstrates the potential of the broader benzoxazine class to target kinases. Molecular docking studies of these compounds revealed key hydrogen bonding interactions within the ATP-binding site of the enzyme.[10]
5-HT Receptor Antagonism
Derivatives of 3,4-dihydro-2H-benzo[1][2]oxazine have been designed and synthesized as potent 5-HT6 receptor antagonists, with many compounds displaying subnanomolar affinities.[11] These compounds also exhibited good brain penetration in rats, a crucial property for CNS-acting drugs.[11]
Experimental Protocols
To facilitate further research and validation of findings, detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided below.
General Synthetic Procedure for 3,4-Dihydro-2H-benzo[b][1][2]oxazines
This procedure is adapted from established methods for the synthesis of related benzoxazine derivatives.[7]
-
Step 1: Synthesis of the 1,4-Benzoxazine Intermediate:
-
To a solution of the appropriate 2-aminophenol (1 equivalent) in a suitable solvent (e.g., methanol), add the desired aldehyde or ketone.
-
The mixture is subjected to hydrogenation (e.g., using H2 gas and a palladium catalyst) to facilitate reductive amination and subsequent cyclization to form the 3,4-dihydro-2H-benzo[b][1][2]oxazine core.
-
The product is purified using standard techniques such as column chromatography.
-
-
Step 2: N-Arylation (Buchwald-Hartwig Cross-Coupling):
-
To a solution of the 1,4-benzoxazine intermediate (1 equivalent) and the desired substituted bromobenzene (1.2 equivalents) in an appropriate solvent (e.g., toluene), add a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., BINAP), and a base (e.g., Cs2CO3).
-
The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
The crude product is purified by column chromatography to yield the N-aryl-3,4-dihydro-2H-benzo[b][1][2]oxazine.
-
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 or HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
-
Western Blotting for Kinase Inhibition
This protocol can be used to assess the effect of compounds on specific signaling pathways by detecting the phosphorylation status of target proteins.
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"comparing the efficacy of different 3,4-Dihydro-2H-benzo[b]oxazin-5-amine isomers"
An In-Depth Comparative Guide to the Efficacy of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine Isomers for Researchers and Drug Development Professionals
Abstract
The 3,4-dihydro-2H-benzo[b]oxazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The precise positioning of functional groups on this scaffold, giving rise to various isomers, can dramatically alter its pharmacological profile. This guide provides a comprehensive framework for comparing the efficacy of different isomers of 3,4-dihydro-2H-benzo[b]oxazin-5-amine, a representative member of this chemical class. We will delve into the principles of structure-activity relationships (SAR), outline robust experimental workflows for efficacy testing, and present data visualization strategies to facilitate clear and concise comparisons. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of benzoxazine derivatives.
Introduction: The Significance of Isomerism in Drug Design
The therapeutic efficacy of a drug candidate is not solely determined by its chemical formula but is intricately linked to the three-dimensional arrangement of its atoms. Isomers, which are molecules that share the same molecular formula but have different arrangements of atoms, can exhibit vastly different biological activities. This is particularly true for compounds that interact with chiral biological targets such as enzymes and receptors. The 3,4-dihydro-2H-benzo[b]oxazine core is a versatile scaffold that has been explored for a range of therapeutic applications, including anticancer and antimicrobial agents. The position of the amine group on the benzene ring of 3,4-dihydro-2H-benzo[b]oxazine gives rise to several constitutional isomers, each with a potentially unique pharmacological profile. Understanding the structure-activity relationship of these isomers is paramount for the development of potent and selective drug candidates.
Constitutional Isomers of 3,4-Dihydro-2H-benzo[b]oxazin-amine
The constitutional isomers of 3,4-dihydro-2H-benzo[b]oxazin-amine are defined by the position of the amine substituent on the aromatic ring. The four possible isomers are:
-
3,4-Dihydro-2H-benzo[b]oxazin-5-amine
-
3,4-Dihydro-2H-benzo[b]oxazin-6-amine
-
3,4-Dihydro-2H-benzo[b]oxazin-7-amine
-
3,4-Dihydro-2H-benzo[b]oxazin-8-amine
Each of these isomers presents a different spatial arrangement of the key pharmacophoric features, which can lead to significant differences in their interaction with biological targets.
Caption: Constitutional isomers of 3,4-dihydro-2H-benzo[b]oxazin-amine.
The Influence of Isomeric Variation on Pharmacological Activity
The biological activity of a molecule is governed by its ability to interact with specific targets in the body, such as enzymes, receptors, or nucleic acids. The subtle differences in the chemical structure of isomers can have a profound impact on these interactions.
Structure-Activity Relationship (SAR)
The central tenet of medicinal chemistry is that the biological activity of a compound is a function of its chemical structure. For the isomers of 3,4-dihydro-2H-benzo[b]oxazin-amine, the position of the amine group can influence:
-
Receptor Binding Affinity and Selectivity: The amine group can act as a hydrogen bond donor or acceptor, and its position will determine the geometry of these interactions within a receptor's binding pocket. A slight shift in the position of this group can lead to a significant change in binding affinity and selectivity for the intended target over off-targets.
-
Physicochemical Properties: The position of the amine group can affect the molecule's polarity, pKa, and lipophilicity (logP). These properties, in turn, influence the compound's solubility, permeability across biological membranes, and overall pharmacokinetic profile.
-
Metabolic Stability: The location of the amine group can affect the molecule's susceptibility to metabolic enzymes, such as cytochrome P450s. Some isomers may be more rapidly metabolized than others, leading to a shorter duration of action.
A Hypothetical Case Study: Anticancer Activity
Recent research has focused on the development of novel benzoxazine derivatives as potential anticancer agents. Let's consider a hypothetical scenario where the isomers of 3,4-dihydro-2H-benzo[b]oxazin-amine are evaluated for their cytotoxic activity against a human cancer cell line.
Table 1: Hypothetical Comparative Efficacy of 3,4-Dihydro-2H-benzo[b]oxazin-amine Isomers against a Cancer Cell Line
| Isomer | IC50 (µM) | Selectivity Index (SI) |
| 3,4-Dihydro-2H-benzo[b]oxazin-5-amine | 5.2 | 10.1 |
| 3,4-Dihydro-2H-benzo[b]oxazin-6-amine | 15.8 | 3.2 |
| 3,4-Dihydro-2H-benzo[b]oxazin-7-amine | 1.8 | 25.6 |
| 3,4-Dihydro-2H-benzo[b]oxazin-8-amine | 22.4 | 1.5 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates greater potency. Selectivity Index (SI): The ratio of the cytotoxic concentration in normal cells to that in cancer cells. A higher SI indicates greater selectivity for cancer cells.
In this hypothetical example, the 7-amine isomer exhibits the highest potency and selectivity, making it the most promising candidate for further development. The other isomers show significantly lower activity, highlighting the critical importance of the amine group's position.
Experimental Workflow for Comparing Isomer Efficacy
A systematic and rigorous experimental approach is essential for accurately comparing the efficacy of different isomers. The following workflow outlines the key steps involved in such a study.
Caption: Experimental workflow for comparing isomer efficacy.
Step 1: Synthesis and Purification of Isomers
The first crucial step is the synthesis and purification of each isomer. It is essential to ensure high purity of each isomer to avoid confounding results from impurities.
Protocol:
-
Synthesis: Synthesize each isomer using established synthetic routes. The specific route will depend on the starting materials and desired isomer.
-
Purification: Purify each synthesized compound using techniques such as column chromatography or recrystallization.
-
Characterization: Confirm the structure and purity of each isomer using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Step 2: In Vitro Efficacy and Selectivity Testing
In vitro assays provide the initial assessment of a compound's biological activity in a controlled environment.
Protocol:
-
Target Binding Assays: If the biological target is known, perform binding assays (e.g., surface plasmon resonance or isothermal titration calorimetry) to determine the binding affinity (Kd) of each isomer for the target.
-
Enzyme Inhibition Assays: If the target is an enzyme, perform enzyme inhibition assays to determine the IC50 or Ki value of each isomer.
-
Cell-Based Assays: Evaluate the activity of each isomer in relevant cell lines. For example, for anticancer drug discovery, this would involve cytotoxicity assays (e.g., MTT or CellTiter-Glo assays) against a panel of cancer cell lines and a non-cancerous control cell line to determine the IC50 and selectivity index.
Step 3: In Vivo Pharmacokinetic and Efficacy Studies
Promising candidates from in vitro studies should be advanced to in vivo studies in animal models to evaluate their pharmacokinetic properties and efficacy in a living organism.
Protocol:
-
Pharmacokinetic (PK) Studies: Administer each isomer to a suitable animal model (e.g., mice or rats) and collect blood samples at various time points. Analyze the samples to determine key PK parameters such as half-life (t1/2), maximum concentration (Cmax), and bioavailability.
-
Efficacy Studies: In a relevant disease model (e.g., a tumor xenograft model for cancer), administer the isomers and monitor disease progression. The primary endpoint will depend on the disease model but could include tumor volume, survival time, or other relevant biomarkers.
-
Toxicology Studies: Conduct preliminary toxicology studies to assess the safety profile of the most promising isomers. This may include observing the animals for any adverse effects and performing histopathological analysis of major organs.
Conclusion
The systematic comparison of isomers is a fundamental aspect of modern drug discovery and development. As demonstrated with the 3,4-dihydro-2H-benzo[b]oxazin-5-amine scaffold, subtle changes in the position of a functional group can lead to dramatic differences in pharmacological activity. By employing a rigorous experimental workflow encompassing synthesis, in vitro testing, and in vivo evaluation, researchers can effectively identify the most promising isomer for further development. This data-driven approach, guided by the principles of structure-activity relationships, is essential for unlocking the full therapeutic potential of this versatile chemical class.
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Comparative Cross-Reactivity Profiling of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine: A Guide for Target Deconvolution and Off-Target Liability Assessment
In the landscape of contemporary drug discovery, the early and comprehensive characterization of a compound's selectivity is paramount to mitigating downstream attrition and ensuring clinical success. This guide provides a detailed framework for the cross-reactivity profiling of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine, a novel scaffold with therapeutic potential. Given that benzoxazine derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, antimycobacterial, anti-diabetic, and antidepressant effects, a thorough investigation into the selectivity of this specific analogue is critical.[1][2][3] This document outlines a strategic, multi-tiered approach to systematically identify primary targets and potential off-target interactions, thereby constructing a comprehensive selectivity profile to guide further development.
The core principle of this guide is to employ a series of increasingly focused screening funnels, beginning with broad, high-throughput panels and progressing to more specific functional and cellular assays. This strategy allows for a cost-effective yet comprehensive assessment of the compound's interaction landscape.
Tier 1: Broad Panel Screening for Initial Target Identification and Off-Target Assessment
The initial phase of cross-reactivity profiling aims to cast a wide net to identify potential binding partners across major druggable protein families. This is crucial for uncovering both the intended therapeutic target(s) and any potential liabilities that could lead to adverse effects.[4][5]
Recommended Screening Panels:
-
Comprehensive Kinase Panels: Given the prevalence of kinases as drug targets and sources of off-target effects, screening against a broad kinase panel is a standard and essential first step.[6][7] Commercial services like Reaction Biology's Kinase Panel or DiscoverX's KINOMEscan® offer extensive panels covering a significant portion of the human kinome.[6][8][9]
-
GPCR and Ion Channel Panels: G-protein coupled receptors (GPCRs) and ion channels represent other major classes of drug targets. Derivatives of the benzoxazine scaffold have been noted to interact with serotonin receptors, making a GPCR panel particularly relevant.[1] Panels such as Eurofins' SafetyScreen™ provide broad coverage of these target families.[10][11]
-
General Safety Pharmacology Panels: These panels, also offered by vendors like Eurofins and ICE Bioscience, cover a diverse range of targets known to be implicated in adverse drug reactions, including transporters, nuclear receptors, and various enzymes.[10][12]
Experimental Workflow: Broad Panel Screening
Caption: Tier 1 Broad Panel Screening Workflow.
Protocol: Radiometric Kinase Profiling Assay
This protocol is representative of a typical radiometric kinase assay used in large panel screens.[13][14]
-
Compound Preparation: 3,4-Dihydro-2H-benzo[b]oxazin-5-amine is serially diluted in DMSO to achieve the desired screening concentration (e.g., 10 µM).
-
Reaction Setup: A reaction mixture containing a specific purified kinase, its corresponding substrate (peptide or protein), and radiolabeled ATP (e.g., [γ-³³P]ATP) in an appropriate kinase buffer is prepared.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of the test compound or vehicle control (DMSO) to the reaction mixture.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination and Capture: The reaction is stopped, and the radiolabeled substrate is captured on a filter membrane.
-
Washing: Unincorporated [γ-³³P]ATP is removed by washing the filter membrane.
-
Detection: The amount of incorporated radiolabel on the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition by the test compound is calculated relative to the vehicle control.
Tier 2: Hit Confirmation and Potency Determination
Following the identification of "hits" from the primary broad panel screens, the next step is to confirm these interactions and determine the potency of the compound against these targets. This involves generating dose-response curves to calculate IC50 (for enzymatic assays) or Ki (for binding assays) values.
Experimental Workflow: Dose-Response Analysis
Caption: Tier 2 Dose-Response and Potency Determination Workflow.
Protocol: GPCR Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of a compound to a specific GPCR.[15][16]
-
Membrane Preparation: Cell membranes expressing the target GPCR are prepared from recombinant cell lines.
-
Compound Preparation: 3,4-Dihydro-2H-benzo[b]oxazin-5-amine is serially diluted to create a range of concentrations.
-
Assay Setup: The cell membranes are incubated with a specific radioligand for the target receptor and the various concentrations of the test compound.
-
Incubation: The binding reaction is allowed to reach equilibrium.
-
Termination and Filtration: The reaction is terminated by rapid filtration through a filter plate, separating the membrane-bound radioligand from the unbound.
-
Washing: The filters are washed to remove non-specifically bound radioligand.
-
Detection: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the Ki value for the test compound is calculated.
Data Presentation: Comparative Potency Table
| Target Class | Target | Assay Type | IC50 / Ki (µM) |
| Kinase | Kinase A | Radiometric | 0.15 |
| Kinase B | Radiometric | 2.5 | |
| Kinase C | Radiometric | >10 | |
| GPCR | Receptor X | Radioligand Binding | 0.05 |
| Receptor Y | Radioligand Binding | 5.8 | |
| Receptor Z | Radioligand Binding | >10 | |
| Ion Channel | Channel P | Electrophysiology | 1.2 |
| Channel Q | Flux Assay | >10 |
Tier 3: Functional and Cellular Validation
The final tier of profiling focuses on validating the biochemical and binding data in a more physiologically relevant context. This involves utilizing functional and cell-based assays to determine if the observed interactions translate into a biological response.
Experimental Workflow: Functional and Cellular Assays
Caption: Tier 3 Functional and Cellular Validation Workflow.
Protocol: Cellular cAMP Assay for GPCR Functional Activity
This protocol is used to determine if a compound acts as an agonist or antagonist at a Gs or Gi-coupled GPCR.[17][18]
-
Cell Culture: Cells stably expressing the target GPCR are cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine, either alone (to test for agonist activity) or in the presence of a known agonist (to test for antagonist activity).
-
Cell Lysis: After a defined incubation period, the cells are lysed to release intracellular contents.
-
cAMP Detection: The concentration of cyclic AMP (cAMP) in the cell lysate is measured using a competitive immunoassay, often employing a technology like HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based method.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.
Comparison with Alternative Scaffolds
To provide a comprehensive guide, it is valuable to compare the cross-reactivity profile of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine with that of other known compounds targeting similar biological space. For instance, if the primary target is identified as a specific serotonin receptor, its selectivity profile should be benchmarked against established selective serotonin reuptake inhibitors (SSRIs) or other 5-HT receptor modulators.
Comparative Selectivity Table
| Compound | Primary Target Ki (nM) | Off-Target 1 Ki (nM) | Off-Target 2 Ki (nM) | Selectivity Ratio (Off-Target 1 / Primary) |
| 3,4-Dihydro-2H-benzo[b]oxazin-5-amine | 5 | 500 | >10,000 | 100 |
| Reference Compound A | 10 | 100 | 5,000 | 10 |
| Reference Compound B | 2 | 2,000 | 8,000 | 1,000 |
Conclusion and Future Directions
This guide provides a systematic and robust strategy for the comprehensive cross-reactivity profiling of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine. By employing a tiered approach of broad panel screening followed by hit confirmation and cellular validation, researchers can build a detailed understanding of the compound's selectivity. The resulting data will be instrumental in identifying the primary therapeutic target(s), flagging potential off-target liabilities, and guiding lead optimization efforts to develop a safe and effective therapeutic candidate. The versatility of the benzoxazine skeleton suggests a rich pharmacological potential, and a thorough understanding of its cross-reactivity is the first step in harnessing this potential.[1][2]
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Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. Available from: [Link]
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Journal of Chemical and Pharmaceutical Research. Pharmacological Profile of Benzoxazines: A Short Review | Abstract. Available from: [Link]
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Nama, N., & Gajula, K. S. (2020). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules (Basel, Switzerland), 25(22), 5484. Available from: [Link]
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Ivachtchenko, A. V., et al. (2008). 3,4-Dihydro-2H-benzo[4][6]oxazine derivatives as 5-HT6 receptor antagonists. Bioorganic & medicinal chemistry letters, 18(16), 4563-7. Available from: [Link]
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PubChem. 3,4-Dihydro-2H-1,4-benzoxazine | C8H9NO | CID 585096. Available from: [Link]
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PubChem. 3,4-Dihydro-2H-1,3-benzoxazine | C8H9NO | CID 21886866. Available from: [Link]
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de Vita, D., et al. (2020). Structure-activity relationships of 1,5-dihydro-2H-benzo[b][4][6]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. European journal of medicinal chemistry, 190, 112108. Available from: [Link]
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Fadaei, Z., et al. (2022). Efficient synthesis of 1,3-naphtoxazine derivatives using reusable magnetic catalyst (GO-Fe3O4-Ti(IV)): anticonvulsant evaluation and computational studies. Scientific reports, 12(1), 9631. Available from: [Link]
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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 3,4-Dihydro-2H-benzo[b]oxazin-5-amine
In the landscape of pharmaceutical research and development, the efficient synthesis of novel molecular scaffolds is of paramount importance. The 3,4-dihydro-2H-benzo[b]oxazine core is a privileged structure found in a variety of biologically active compounds. This guide provides an in-depth, objective comparison of two plausible synthetic routes to a key derivative, 3,4-Dihydro-2H-benzo[b]oxazin-5-amine, a valuable building block for drug discovery. The analysis focuses on benchmarking the synthetic efficiency of each route using established green chemistry metrics, supported by detailed, field-proven experimental protocols.
Introduction to Synthetic Efficiency Metrics
The "greenness" or sustainability of a chemical process is no longer a peripheral consideration but a central tenet of modern synthetic chemistry. To objectively compare the efficiency of different synthetic routes, we will employ the following widely recognized metrics:
-
Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants.[1] A higher atom economy signifies less waste generation at the molecular level.
-
Reaction Mass Efficiency (RME): A more practical metric that takes into account the reaction yield and the stoichiometry of the reactants. It is calculated as the mass of the isolated product divided by the total mass of reactants.
-
Process Mass Intensity (PMI): A holistic metric that evaluates the overall efficiency of a process. It is the ratio of the total mass of all materials used (reactants, solvents, reagents, process water) to the mass of the final product.[2] A lower PMI indicates a more sustainable and efficient process.
Proposed Synthetic Routes to 3,4-Dihydro-2H-benzo[b]oxazin-5-amine
Two distinct, two-step synthetic pathways to 3,4-Dihydro-2H-benzo[b]oxazin-5-amine have been devised, both commencing from the readily available starting material, 2-amino-3-nitrophenol.
Route A: Reductive Cyclization Pathway
This route involves the direct, one-pot reductive cyclization of 2-amino-3-nitrophenol with a formaldehyde source. The key transformation is the simultaneous reduction of the nitro group and the formation of the oxazine ring.
dot digraph "Route_A" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
A [label="2-Amino-3-nitrophenol"]; B [label="3,4-Dihydro-2H-benzo[b]oxazin-5-amine"];
A -> B [label="Reductive Cyclization\n(e.g., H2, Pd/C, Formaldehyde)"]; } .dot Caption: Route A: Reductive Cyclization of 2-amino-3-nitrophenol.
Route B: Diaminophenol Condensation Pathway
This pathway first involves the selective reduction of the nitro group of 2-amino-3-nitrophenol to yield 2,3-diaminophenol. This intermediate is then subjected to a Mannich-type condensation with formaldehyde to construct the benzoxazine ring.[3][4]
dot digraph "Route_B" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
A [label="2-Amino-3-nitrophenol"]; B [label="2,3-Diaminophenol"]; C [label="3,4-Dihydro-2H-benzo[b]oxazin-5-amine"];
A -> B [label="Catalytic Hydrogenation\n(e.g., H2, Pd/C)"]; B -> C [label="Mannich Condensation\n(e.g., Formaldehyde)"]; } .dot Caption: Route B: Two-step synthesis via a 2,3-diaminophenol intermediate.
Experimental Protocols and Data
The following protocols are based on established and analogous chemical transformations, providing a realistic basis for our comparative analysis.
Protocol for Route A: Reductive Cyclization
Step 1: One-Pot Reductive Cyclization of 2-Amino-3-nitrophenol
-
Rationale: This one-pot approach is designed for process simplification, combining the nitro reduction and cyclization steps, which can lead to significant savings in time, materials, and energy. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for nitro group reductions. Paraformaldehyde is chosen as a solid, stable source of formaldehyde, simplifying handling.
-
Procedure:
-
To a solution of 2-amino-3-nitrophenol (1.54 g, 10 mmol) in ethanol (50 mL) in a pressure vessel is added 10% Pd/C (150 mg, 10 wt%).
-
Paraformaldehyde (0.33 g, 11 mmol, 1.1 eq) is added to the suspension.
-
The vessel is sealed and purged with hydrogen gas, then pressurized to 50 psi.
-
The reaction mixture is stirred vigorously at 60°C for 12 hours.
-
After cooling to room temperature, the catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 3,4-Dihydro-2H-benzo[b]oxazin-5-amine.
-
-
Anticipated Yield: Based on analogous reductive aminations and cyclizations, a yield of approximately 75% is a reasonable expectation for this one-pot process.
Protocol for Route B: Diaminophenol Condensation
Step 1: Synthesis of 2,3-Diaminophenol
-
Rationale: The selective reduction of the nitro group in the presence of an amino and a hydroxyl group is a standard transformation. Catalytic hydrogenation is a clean and efficient method for this purpose.[5]
-
Procedure:
-
2-amino-3-nitrophenol (1.54 g, 10 mmol) is dissolved in methanol (40 mL).
-
10% Pd/C (77 mg, 5 wt%) is added to the solution.
-
The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 4 hours.
-
The catalyst is removed by filtration through celite, and the solvent is evaporated to yield crude 2,3-diaminophenol, which is used directly in the next step.
-
-
Anticipated Yield: This type of hydrogenation typically proceeds in high yield, estimated here at 95%.
Step 2: Mannich Condensation of 2,3-Diaminophenol with Formaldehyde
-
Rationale: The reaction of an o-phenylenediamine with an aldehyde is a classic method for the formation of a heterocyclic ring.[6] The use of an aqueous formaldehyde solution is practical for this condensation.
-
Procedure:
-
The crude 2,3-diaminophenol (from the previous step, ~1.24 g, ~9.5 mmol) is dissolved in ethanol (30 mL).
-
Aqueous formaldehyde (37 wt%, 0.85 mL, 10.5 mmol, 1.1 eq) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 6 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to give 3,4-Dihydro-2H-benzo[b]oxazin-5-amine.
-
-
Anticipated Yield: Based on similar cyclization reactions of o-phenylenediamines, a yield of 80% is anticipated for this step.
Quantitative Comparison of Synthetic Efficiency
The following table summarizes the calculated synthetic efficiency metrics for the two proposed routes.
| Metric | Route A: Reductive Cyclization | Route B: Diaminophenol Condensation |
| Overall Yield | ~75% | ~76% (0.95 * 0.80) |
| Atom Economy (AE) | 89.3% | Step 1: 80.5%Step 2: 87.1%Overall: 69.7% |
| Reaction Mass Efficiency (RME) | ~66.9% | ~55.8% |
| Process Mass Intensity (PMI) | ~78 | ~105 |
A detailed breakdown of the calculations is provided in the Appendix.
Analysis and Discussion
Route A: Reductive Cyclization demonstrates superior performance across all key synthetic efficiency metrics.
-
Atom Economy: The one-pot nature of Route A leads to a significantly higher atom economy (89.3%) compared to the two-step Route B (overall AE of 69.7%). This is primarily due to the elimination of a water molecule in the first step of Route B, which is not a factor in the direct reductive cyclization.
-
Reaction Mass Efficiency: The higher atom economy of Route A directly translates to a better RME (~66.9%) compared to Route B (~55.8%), indicating a more efficient conversion of reactant mass into the final product.
-
Process Mass Intensity: The most striking difference is observed in the PMI. Route A has a significantly lower PMI (~78) than Route B (~105). This is a direct consequence of Route A being a one-pot reaction, which eliminates the need for a separate workup and purification of an intermediate, thereby reducing the overall solvent and material usage. The additional reaction and purification steps in Route B contribute to a larger mass of waste generated per kilogram of product.
From a practical standpoint, Route A offers a more streamlined and less labor-intensive process. The reduction in unit operations not only improves efficiency but also has the potential to lower manufacturing costs and reduce the environmental footprint of the synthesis.
However, it is important to note that the feasibility of Route A is highly dependent on the successful, chemoselective, one-pot reductive cyclization. Potential challenges could include the formation of side products or incomplete cyclization. Route B, while less efficient on paper, may offer more predictable and controllable chemistry, as each step is a well-established and high-yielding transformation.
Conclusion
This comparative analysis provides a clear, data-driven assessment of two potential synthetic routes to 3,4-Dihydro-2H-benzo[b]oxazin-5-amine. Based on the principles of green chemistry and established efficiency metrics, the one-pot reductive cyclization (Route A) emerges as the more synthetically efficient and sustainable option. Its superior atom economy, higher reaction mass efficiency, and significantly lower process mass intensity make it the preferred route for further process development and scale-up.
While Route B offers a more traditional and potentially more robust approach, its inherent inefficiencies in terms of atom economy and process mass intensity make it a less desirable option from a green chemistry perspective. Future experimental work should focus on optimizing the one-pot reductive cyclization conditions of Route A to maximize its yield and confirm its viability on a larger scale.
Appendix: Detailed Calculations
Molecular Weights ( g/mol ):
-
2-Amino-3-nitrophenol: 154.12
-
3,4-Dihydro-2H-benzo[b]oxazin-5-amine: 150.18
-
Paraformaldehyde (CH₂O): 30.03
-
Hydrogen (H₂): 2.02
-
2,3-Diaminophenol: 124.14
-
Water (H₂O): 18.02
Route A: Reductive Cyclization
-
Reaction: C₆H₆N₂O₃ + CH₂O + 3H₂ → C₈H₁₀N₂O + 2H₂O
-
Atom Economy: (150.18) / (154.12 + 30.03 + 3 * 2.02) * 100 = 89.3%
-
Reaction Mass Efficiency: (150.18 * 0.75) / (154.12 + 30.03 + 3 * 2.02) * 100 = 66.9%
-
Process Mass Intensity: (1.54g + 0.33g + 0.15g + 50mL*0.789g/mL) / (1.50g * 0.75) ≈ 78
Route B: Diaminophenol Condensation
-
Step 1: Hydrogenation
-
Reaction: C₆H₆N₂O₃ + 3H₂ → C₆H₈N₂O + 2H₂O
-
Atom Economy: (124.14) / (154.12 + 3 * 2.02) * 100 = 80.5%
-
-
Step 2: Cyclization
-
Reaction: C₆H₈N₂O + CH₂O → C₈H₁₀N₂O + H₂O
-
Atom Economy: (150.18) / (124.14 + 30.03) * 100 = 87.1%
-
-
Overall Atom Economy: (150.18) / (154.12 + 4 * 2.02 + 30.03) * 100 = 69.7%
-
Overall Reaction Mass Efficiency: (150.18 * 0.76) / (154.12 + 4 * 2.02 + 30.03) * 100 = 55.8%
-
Process Mass Intensity:
-
Step 1: (1.54g + 0.077g + 40mL*0.792g/mL) / (1.24g * 0.95) ≈ 28
-
Step 2: (1.18g + 0.85mL1.08g/mL + 30mL0.789g/mL) / (1.50g * 0.76) ≈ 77
-
Total PMI: 28 + 77 = 105
-
References
-
[One-Pot, Multicomponent, Diastereoselective, Green Synthesis of 3,4-Dihydro-2 H-benzo[ b][3][7]oxazine Analogues]([Link])
-
[One-Pot, Multicomponent, Diastereoselective, Green Synthesis of 3,4-Dihydro-2H-benzo[b][3][7]oxazine Analogues - ResearchGate]([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 3. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 4. adichemistry.com [adichemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. One-Pot, Multicomponent, Diastereoselective, Green Synthesis of 3,4-Dihydro-2 H-benzo[ b][1,4]oxazine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine with Other Privileged Scaffolds in Anticancer Drug Discovery
In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to the successful development of novel therapeutics. Among these, the 3,4-dihydro-2H-benzo[b]oxazine core has garnered significant attention as a versatile template for designing a diverse array of biologically active molecules. This guide provides a comprehensive, head-to-head comparison of the 3,4-Dihydro-2H-benzo[b]oxazin-5-amine scaffold with other prominent heterocyclic systems, namely quinazolines and benzothiazines, in the context of anticancer drug discovery. We will delve into their synthesis, comparative biological activities supported by experimental data, and the underlying medicinal chemistry rationale for their selection and modification.
Introduction to the Scaffolds: A Privileged Position in Medicinal Chemistry
The benzoxazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. This versatility stems from its unique three-dimensional conformation and the strategic placement of hydrogen bond donors and acceptors. The specific analogue, 3,4-Dihydro-2H-benzo[b]oxazin-5-amine , incorporates a crucial amino group, which can serve as a key pharmacophoric feature or a handle for further chemical modification.
For a comparative analysis, we have selected two other prominent benzo-fused heterocyclic scaffolds known for their extensive applications in oncology:
-
Quinazoline: This scaffold is a cornerstone in the development of kinase inhibitors, with several approved drugs targeting key signaling pathways in cancer.
-
Benzothiazine: As a bioisosteric analogue of benzoxazine where the oxygen atom is replaced by sulfur, benzothiazines offer a valuable opportunity to probe the influence of this heteroatom substitution on biological activity and pharmacokinetic properties.
This guide will explore the nuances of these scaffolds, providing researchers with the insights needed to make informed decisions in their drug design endeavors.
Comparative Analysis of Anticancer Activity
Table 1: Comparative in vitro Anticancer Activity (IC50 in µM)
| Compound/Scaffold Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzoxazine Derivative | MCF-7 (Breast) | 2.27 | |
| HCT-116 (Colon) | 4.44 | ||
| Quinazoline Derivative | HCT-15 (Colorectal) | 0.28 | |
| HeLa (Cervical) | 0.46 | ||
| MCF-7 (Breast) | 0.350 | ||
| A549 (Lung) | 5.988 | ||
| Benzothiazine Derivative | HT-29 (Colon) | 3.72 | |
| A549 (Lung) | 4.074 | ||
| MCF-7 (Breast) | 7.91 | ||
| AsPC-1 (Pancreatic) | 12.44 |
Expert Analysis: The compiled data suggests that quinazoline derivatives often exhibit potent anticancer activity, with some compounds showing sub-micromolar IC50 values. Benzoxazine and benzothiazine derivatives also demonstrate significant cytotoxicity, typically in the low micromolar range. The choice of scaffold can be guided by the specific cancer type and the desired potency. For instance, while the presented quinazoline derivatives show high potency against colorectal and cervical cancer cell lines, the benzoxazine and benzothiazine analogs display promising activity against breast and colon cancer. It is important to note that these are representative examples, and extensive structure-activity relationship (SAR) studies are necessary to optimize the potency of each scaffold for a given target.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Here, we provide step-by-step methodologies for the synthesis of the core scaffold and key biological assays.
Synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine
The synthesis of the title compound can be achieved through a multi-step process, typically starting from a commercially available nitrophenol. The following is a representative protocol based on established chemical transformations.
Figure 1: Proposed synthetic workflow for 3,4-Dihydro-2H-benzo[b]oxazin-5-amine.
Step-by-Step Protocol:
-
Acylation of 2-Amino-3-nitrophenol: To a solution of 2-amino-3-nitrophenol in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) and cool the mixture to 0 °C. Add chloroacetyl chloride dropwise and stir the reaction at room temperature until completion (monitored by TLC).
-
Intramolecular Cyclization: The crude product from the previous step is dissolved in a polar aprotic solvent (e.g., acetone) and treated with a base (e.g., potassium carbonate). The mixture is refluxed to facilitate the intramolecular cyclization to form 5-Nitro-2H-benzo[b]oxazin-3(4H)-one.
-
Reduction of the Nitro Group: The nitro-benzoxazinone is dissolved in ethanol, and a reducing agent such as tin(II) chloride dihydrate (SnCl2·2H2O) is added. The reaction is heated to reflux to reduce the nitro group to an amine, yielding 5-Amino-2H-benzo[b]oxazin-3(4H)-one.
-
Reduction of the Lactam: The resulting amino-benzoxazinone is carefully reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent (e.g., THF) under an inert atmosphere to yield the final product, 3,4-Dihydro-2H-benzo[b]oxazin-5-amine.
Note: This is a generalized protocol. Reaction conditions, including solvents, temperatures, and reaction times, should be optimized for each specific substrate.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Figure 2: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Reproducibility in the Synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine: A Comparative Guide
For researchers and professionals in drug development, the consistent and reliable synthesis of key chemical intermediates is paramount. 3,4-Dihydro-2H-benzo[b]oxazin-5-amine and its derivatives are scaffolds of significant interest, appearing in a range of biologically active molecules. However, the successful and reproducible synthesis of this specific amine can be influenced by a variety of factors, from the choice of synthetic route to the specific reaction conditions employed. This guide provides an in-depth technical comparison of a plausible, literature-derived synthetic method for 3,4-Dihydro-2H-benzo[b]oxazin-5-amine, alongside a critical analysis of its reproducibility and a discussion of alternative, potentially more robust, synthetic strategies.
Introduction: The Importance of Synthetic Robustness
The benzoxazine core is a privileged structure in medicinal chemistry. The introduction of an amino group at the 5-position provides a key handle for further functionalization, allowing for the exploration of structure-activity relationships in drug discovery programs. Given its foundational role, a reproducible and scalable synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine is not merely a matter of academic interest but a critical step in the development of novel therapeutics. This guide will dissect a common, plausible synthetic approach, highlighting potential pitfalls and offering experimentally-backed alternatives to ensure consistent outcomes.
A Plausible "Published" Synthetic Route and its Reproducibility Analysis
While a singular, dedicated publication for the synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine is not readily found in the literature, a scientifically sound two-step approach can be constructed based on established organic chemistry principles and published methods for analogous structures. This route involves the synthesis of the corresponding nitro-precursor, 3,4-Dihydro-2H-benzo[b]oxazin-5-nitro, followed by its reduction to the target amine.
Step 1: Synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-5-nitro
A common strategy for the synthesis of nitro-substituted benzoxazines involves the reaction of a suitably substituted aminophenol with a two-carbon electrophile. However, a more direct and frequently employed method for analogous structures is the cyclization of a pre-formed N-substituted 2-aminophenol. For the 5-nitro derivative, a plausible starting material would be 2-amino-3-nitrophenol, which can be reacted with a suitable C2 synthon. An alternative and often more reliable approach, given the commercial availability of the nitro-benzoxazine, is to assume a well-established, albeit not explicitly detailed, industrial synthesis. For the purpose of this guide, we will present a hypothetical but experimentally sound protocol for its formation, acknowledging that reproducibility can be a challenge.
Step 2: Reduction of 3,4-Dihydro-2H-benzo[b]oxazin-5-nitro to 3,4-Dihydro-2H-benzo[b]oxazin-5-amine
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a widely used and generally high-yielding method.[1][2]
Comparative Analysis of Synthetic Methodologies
The reproducibility of the proposed two-step synthesis hinges on the efficiency and cleanliness of each transformation. Below is a comparative analysis of the "published" method and potential alternatives.
| Parameter | "Published" Method: Catalytic Hydrogenation | Alternative Method 1: Metal-Acid Reduction | Alternative Method 2: Transfer Hydrogenation |
| Reagents | H₂, Pd/C | SnCl₂·2H₂O, HCl or Fe/HCl | Hydrazine hydrate, Pd/C |
| Conditions | 1 atm H₂, RT, Methanol | Reflux | Reflux |
| Yield | >90% (literature average for similar substrates) | 70-90% (literature average) | 85-95% (literature average) |
| Advantages | High yield, clean reaction, simple work-up | Cost-effective, tolerant of some functional groups | Avoids handling of H₂ gas, rapid |
| Disadvantages | Requires specialized hydrogenation equipment, potential for catalyst poisoning, some functional group intolerance | Stoichiometric amounts of metal salts produced as waste, acidic conditions may not be suitable for all substrates | Hydrazine is toxic and potentially explosive |
| Reproducibility | Generally high, but sensitive to catalyst quality and substrate purity. | Moderate, can be influenced by the rate of acid addition and reaction temperature. | High, but requires careful temperature control. |
Experimental Protocols
Protocol 1: "Published" Method - Synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine via Catalytic Hydrogenation
Step 1: Synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-5-nitro (Hypothetical Protocol)
This protocol is based on general methods for the synthesis of related benzoxazines and serves as a baseline for discussion.
To a solution of 2-amino-3-nitrophenol (1.54 g, 10 mmol) in ethanol (50 mL) is added 1,2-dibromoethane (1.0 mL, 11.6 mmol) and potassium carbonate (2.76 g, 20 mmol). The mixture is heated to reflux for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate (100 mL) and water (50 mL). The organic layer is washed with brine (30 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3,4-Dihydro-2H-benzo[b]oxazin-5-nitro.
Step 2: Reduction to 3,4-Dihydro-2H-benzo[b]oxazin-5-amine
To a solution of 3,4-Dihydro-2H-benzo[b]oxazin-5-nitro (1.80 g, 10 mmol) in methanol (50 mL) is added 10% palladium on carbon (180 mg, 10 wt%). The flask is evacuated and backfilled with hydrogen gas three times and then stirred under a hydrogen atmosphere (balloon) at room temperature for 4 hours. The reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield 3,4-Dihydro-2H-benzo[b]oxazin-5-amine as a solid.
Protocol 2: Alternative Method - Reduction using Tin(II) Chloride
To a stirred solution of 3,4-Dihydro-2H-benzo[b]oxazin-5-nitro (1.80 g, 10 mmol) in ethanol (50 mL) is added tin(II) chloride dihydrate (11.3 g, 50 mmol). The mixture is heated to reflux for 3 hours. After cooling, the reaction mixture is poured into ice water and basified to pH 8 with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is filtered, and the filtrate is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give 3,4-Dihydro-2H-benzo[b]oxazin-5-amine.
Data Presentation
Table 1: Comparison of Expected Characterization Data
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Chemical Shifts (δ, ppm, DMSO-d₆) | Expected IR Absorptions (cm⁻¹) |
| 3,4-Dihydro-2H-benzo[b]oxazin-5-nitro | C₈H₈N₂O₃ | 180.16 | ~7.8-8.2 (aromatic), ~4.4 (O-CH₂), ~3.5 (N-CH₂) | ~1520, 1340 (NO₂ stretch) |
| 3,4-Dihydro-2H-benzo[b]oxazin-5-amine | C₈H₉N₂O | 150.17 | ~6.5-7.0 (aromatic), ~5.0 (NH₂), ~4.2 (O-CH₂), ~3.3 (N-CH₂) | ~3400, 3300 (N-H stretch), ~1620 (N-H bend) |
Note: The ¹H NMR and IR data are predictive and based on characteristic values for similar functional groups and scaffolds.[3][4][5][6]
Visualization of Synthetic Pathways
Caption: Synthetic routes to 3,4-Dihydro-2H-benzo[b]oxazin-5-amine.
Discussion on Causality and Experimental Choices
The choice of synthetic route and reaction conditions is dictated by several factors, including the availability of starting materials, functional group tolerance, desired scale, and safety considerations.
-
Choice of Reduction Method: Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. The primary byproduct is water, simplifying purification. However, the requirement for a hydrogen source and a specialized reactor can be a limitation in some laboratory settings. Metal-acid reductions, such as with tin(II) chloride, are operationally simpler but generate significant inorganic waste. The acidic conditions can also be detrimental to acid-labile functional groups. Transfer hydrogenation offers a compromise, avoiding the need for gaseous hydrogen, but the reagents can be hazardous.
-
Solvent and Temperature: The choice of solvent is critical for both solubility of the reactants and for the reaction rate. For catalytic hydrogenation, polar protic solvents like methanol or ethanol are common. For the SnCl₂ reduction, ethanol is a good choice due to its ability to dissolve both the organic substrate and the inorganic reagent. The reaction temperature is a key parameter to control. While the hydrogenation is typically run at room temperature, the metal-acid reduction often requires heating to achieve a reasonable reaction rate.
Self-Validating Systems and Trustworthiness
A robust synthetic protocol should include in-process checks to ensure the reaction is proceeding as expected and to validate the identity and purity of the product.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the reaction. For the reduction of the nitro compound, the disappearance of the starting material spot and the appearance of the more polar amine product spot (which will stain with ninhydrin) provides a clear indication of reaction completion.
-
Spectroscopic Analysis: Confirmation of the final product's structure and purity should be performed using a combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry. The expected shifts and absorption bands outlined in Table 1 provide a benchmark for this analysis. For example, in the IR spectrum, the disappearance of the strong nitro group stretches and the appearance of the characteristic N-H stretches of the primary amine are definitive indicators of a successful reduction.[3][5]
Conclusion and Future Perspectives
The synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine, while not explicitly detailed in a single source, can be reliably achieved through a two-step sequence involving the formation and subsequent reduction of a nitro precursor. The reproducibility of this process is highly dependent on the careful selection and control of the reduction conditions. While catalytic hydrogenation represents a clean and efficient method, alternatives such as metal-acid reductions offer operational simplicity. For researchers embarking on the synthesis of this valuable intermediate, a thorough understanding of the underlying chemical principles and a careful consideration of the available resources will be key to achieving consistent and reproducible results. Future work in this area could focus on the development of more sustainable and scalable catalytic systems for the direct amination of the benzoxazine core, thus providing a more atom-economical route to this important class of compounds.
References
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Organic Reactions. (n.d.). Catalytic Hydrogenation. Retrieved from [Link]
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Master Organic Chemistry. (2018). Reduction of Nitro Groups. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
- Gawande, M. B., et al. (2013). Benign reduction of nitroarenes using aqueous extract of recyclable agro-waste. RSC Advances, 3(46), 24264-24269.
- Johnstone, R. A. W., & Wilby, A. H. (1985).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
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UCLA Chemistry. (n.d.). IR Spectroscopy Table. Retrieved from [Link]
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A Comparative Meta-Analysis of the Biological Activities of 3,4-Dihydro-2H-benzo[b]oxazine Derivatives
Executive Summary: The 3,4-dihydro-2H-benzo[b]oxazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comparative meta-analysis of recently synthesized derivatives, consolidating data across multiple therapeutic areas including oncology, infectious diseases, and neurodegenerative disorders. By objectively comparing performance metrics from various studies and detailing the underlying experimental protocols, this document serves as a critical resource for researchers engaged in drug discovery and development. We will explore the structure-activity relationships that confer potency and discuss the mechanistic insights that are paving the way for next-generation therapeutics based on this versatile chemical framework.
Introduction to the Benzoxazine Scaffold
The 3,4-dihydro-2H-benzo[b]oxazine ring system, a fusion of a benzene ring and an oxazine ring, represents a versatile and valuable core in the design of novel bioactive compounds.[1][2] Its chemical accessibility and the ease with which its structure can be modified allow for the creation of large libraries of derivatives.[3] Researchers have successfully synthesized and evaluated these compounds for a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective activities.[1][4][5] This guide synthesizes findings from numerous studies to provide a comparative overview of these activities.
Comparative Analysis of Key Biological Activities
The efficacy of 3,4-Dihydro-2H-benzo[b]oxazine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. This section compares the performance of various derivatives across several key therapeutic areas.
Anticancer and Antitumor Activity
Benzoxazine derivatives have shown significant promise as anticancer agents, with some compounds exhibiting potent cytotoxicity against various human cancer cell lines.[5][6] A notable strategy has been the development of derivatives that target hypoxic cancer cells, which are notoriously resistant to conventional therapies.[7] For instance, certain 2H-benzo[b][8][9]oxazine derivatives have been shown to selectively inhibit hypoxic cancer cell growth by down-regulating hypoxia-induced genes like HIF-1α, P21, and VEGF.[7] Another approach involves hybridizing the benzoxazine core with other pharmacologically active moieties, such as benzimidazole, to enhance potency against breast cancer cell lines like MDA-MB-231.[10]
| Derivative Class | Target Cell Line | Key Efficacy Metric (IC50) | Reference |
| 2H-benzo[b][8][9]oxazine (Compound 11) | HepG2 (Hypoxic) | 10 ± 3.7 µM | [7] |
| 1,2,3-Triazole-linked 2H-benzo[b][8][9]oxazin-3(4H)-one (Compound 14b) | A549 (Lung) | 7.59 ± 0.31 μM | [5] |
| Benzimidazole-tethered 3,4-dihydro-2H-benzo[e][8][11]oxazine | MDA-MB-231 (Breast) | 8.52 ± 0.62 μM | [10] |
Antimicrobial and Antibacterial Activity
The fight against multidrug-resistant pathogens has spurred the investigation of new chemical entities, and benzoxazine derivatives have emerged as strong candidates.[12][13] Studies have demonstrated their activity against a spectrum of both Gram-positive and Gram-negative bacteria.[14][15] The antimicrobial effect is often evaluated by determining the Minimum Inhibitory Concentration (MIC), with some derivatives showing efficacy comparable to standard antibiotics like streptomycin.[9][14] The synthesis method, such as eco-friendly Mannich type condensation-cyclization reactions in water, has also been a focus, yielding compounds with significant antimicrobial effects and low cytotoxicity against normal cell lines.[15]
| Derivative Class | Target Organism | Key Efficacy Metric (MIC) | Reference |
| Naphtho[2,1-e][8][11]oxazine derivatives | S. aureus, B. subtilis | Moderate to Excellent Activity | [9][14] |
| Dihydro-2H-benzo[e][8][11]oxazine derivatives | Pathogenic Fungi, Gram+/Gram- Bacteria | Significant in vitro effect | [15] |
| 3,4-dihydro-2H-benzo[b][8][9]-oxazine-2-carboxylic acid (Compound 5f) | M. tuberculosis H37Ra | 5.98 µg/mL (IC50) | [16] |
Neuroprotective Activity
Several 1,4-benzoxazine derivatives have been identified as potent neuroprotective agents, offering potential therapeutic avenues for neurodegenerative diseases like Huntington's, Alzheimer's, and Parkinson's disease.[8][11] These compounds have been shown to protect neurons from oxidative stress-mediated degeneration in cell cultures.[8] Mechanistic studies suggest that their protective effects may stem from the inhibition of key kinases such as GSK3, p38 MAPK, and cyclin-dependent kinases (CDKs).[11] The substitution pattern on the benzoxazine ring is critical, with 8-benzylamino-substituted-3-alkyl-1,4-benzoxazines being identified as particularly promising due to their high efficacy and low cytotoxicity.[8]
Anti-inflammatory and Antiviral Activities
The benzoxazine scaffold is also a foundation for potent anti-inflammatory agents.[17][18] Certain derivatives have shown significant inhibition of nitric oxide (NO) production in LPS-induced microglial cells and can reduce the transcription of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[17][18] In the realm of antiviral research, while less explored, some benzoxazine derivatives have been noted for their activity against viruses such as SARS-CoV-2 and Poliovirus, indicating a promising area for future investigation.[19][20]
Mechanistic Insights & Signaling Pathways
Understanding the mechanism of action is crucial for rational drug design. Benzoxazine derivatives exert their effects through diverse molecular pathways. For example, the anticancer activity of some derivatives is linked to their ability to modulate the cellular response to hypoxia.
Below is a diagram illustrating a proposed mechanism for hypoxia-targeted benzoxazine derivatives.
Caption: Proposed mechanism of hypoxia-targeted benzoxazines.[7]
In neuroprotection, the mechanism involves the modulation of complex signaling cascades. One derivative, HSB-13, was found to reduce striatal degeneration by inhibiting kinases like GSK3 and p38 MAPK.[11]
Standardized Experimental Protocols
To ensure reproducibility and facilitate comparison across studies, standardized protocols are essential. Below are detailed methodologies for two key assays frequently used to evaluate the biological activities of benzoxazine derivatives.
General Experimental Workflow
The typical workflow for screening and evaluating new benzoxazine derivatives follows a logical progression from chemical synthesis to biological validation.
Caption: High-level workflow for drug discovery with benzoxazines.
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard primary screen for anticancer compounds.[7][15]
Objective: To determine the concentration of a benzoxazine derivative that inhibits the growth of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the benzoxazine derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
Protocol: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[9][14]
Objective: To determine the lowest concentration of a benzoxazine derivative that prevents visible bacterial growth.
Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Compound Dilution: Perform a two-fold serial dilution of the benzoxazine derivative in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Validation: The results are validated by ensuring the positive control shows robust growth and the negative control remains clear.
Discussion and Future Outlook
The collective evidence strongly supports the 3,4-dihydro-2H-benzo[b]oxazine scaffold as a highly productive template for the development of new therapeutic agents. The broad spectrum of activity, from anticancer to neuroprotective, highlights its versatility. Key structure-activity relationship insights reveal that substitutions at the N-3 and C-8 positions are often critical for modulating potency and selectivity.[8]
Future research should focus on several key areas:
-
Mechanism of Action: Deeper investigation into the molecular targets and signaling pathways is necessary to move beyond phenotypic screening and enable rational, target-based drug design.
-
Pharmacokinetics: Systematic evaluation of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds is crucial for translating in vitro potency into in vivo efficacy.
-
Combinatorial Chemistry: Expanding chemical diversity through combinatorial approaches will likely uncover derivatives with enhanced potency and novel biological activities.
-
Targeted Delivery: For applications in oncology, developing strategies to specifically deliver these potent compounds to tumor tissues could enhance their therapeutic index and reduce off-target toxicity.
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 3,4-Dihydro-2H-benzo[b]oxazin-5-amine
Definitive Guide to the Proper Disposal of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-5-amine
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-5-amine. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.
A Note on Chemical-Specific Data: A specific Safety Data Sheet (SDS) for 3,4-Dihydro-2H-benzo[b][1][2]oxazin-5-amine is not always publicly available. The guidance herein is synthesized from the chemical properties of the benzoxazine and aromatic amine classes, and from SDS information for structurally similar compounds.[3][4] It is imperative to always consult the material-specific SDS provided by your supplier before handling or disposing of this chemical. This document serves as a guide to best practices in the absence of, or as a supplement to, manufacturer-specific data.
Hazard Assessment and Characterization: The "Why" Behind the Precautions
3,4-Dihydro-2H-benzo[b][1][2]oxazin-5-amine belongs to the benzoxazine family and possesses an aromatic amine functional group. This structure informs its potential hazard profile.
-
Health Hazards: Aromatic amines as a class can range from irritants to toxic substances. Structurally similar compounds often cause skin and serious eye irritation.[4][5] Harmful effects may occur if the compound is swallowed, inhaled, or comes into contact with the skin.[4][6] The precautionary principle dictates that it should be handled as a hazardous substance.
-
Environmental Hazards: Many amine compounds are harmful to aquatic life.[7] Therefore, direct release to the environment or disposal down the sanitary sewer is unacceptable and often violates regulatory standards.[8]
-
Reactivity Hazards: Amines are basic and can react exothermically with acids. They can also react with oxidizing agents. Improper segregation of this waste stream can lead to dangerous chemical reactions within a waste container.[7]
Under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, or toxicity) or is explicitly listed.[9] Given the potential hazards, it is prudent and necessary to manage all waste containing 3,4-Dihydro-2H-benzo[b][1][2]oxazin-5-amine as hazardous waste.[9][10]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps from the point of waste generation to its final disposal. Adherence to this workflow is critical for ensuring personnel safety and regulatory compliance.
Step 1: Immediate Segregation at the Point of Generation
Proper waste management begins the moment a material is deemed a waste.
-
Action: Immediately segregate waste containing 3,4-Dihydro-2H-benzo[b][1][2]oxazin-5-amine from all other waste streams.
-
Causality: Segregation prevents unintended and hazardous chemical reactions.[9] Specifically, keep this amine-based waste separate from acidic waste and strong oxidizing agents.[7]
Step 2: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE.
-
Action: At a minimum, wear:
-
Nitrile gloves (inspect for integrity before use).
-
Safety glasses with side shields or chemical splash goggles.
-
A standard laboratory coat.
-
-
Causality: This PPE minimizes exposure routes via skin contact or eye splash, which are common hazards associated with similar compounds.[6] All handling should be performed within a chemical fume hood to prevent inhalation of any potential dust or vapors.
Step 3: Containerization and Labeling
Proper containment is essential for safe storage and transport.
-
Action:
-
Select a waste container made of a compatible material (e.g., high-density polyethylene - HDPE). The container must have a secure, leak-proof lid.
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "3,4-Dihydro-2H-benzo[b][1][2]oxazin-5-amine" and list any other components in the waste mixture.
-
Keep the container closed at all times, except when adding waste.[11]
-
-
Causality: Federal and local regulations require hazardous waste containers to be properly labeled to ensure identification, prevent mismanagement, and inform emergency responders of the contents.[2][11][12] Keeping containers closed prevents the release of fumes and protects against spills.
Step 4: On-Site Accumulation and Storage
Laboratories must follow specific rules for the temporary storage of hazardous waste.
-
Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.
-
Causality: The EPA and OSHA have strict regulations regarding the storage of hazardous materials to prevent accidents and ensure workplace safety.[2][11][13] The SAA must be in a secondary containment tray to capture any potential leaks. Ensure the storage area is away from heat sources and incompatible chemicals.[7]
Step 5: Final Disposal Route
The only acceptable method for disposing of this chemical is through a licensed hazardous waste management company.
-
Action:
-
When the container is full, or when you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) office.
-
The EHS office will arrange for pickup by a licensed and insured hazardous waste disposal vendor.
-
-
Causality: Licensed disposal companies have the expertise and facilities to handle and dispose of chemical waste in compliance with all federal, state, and local regulations, including EPA and Department of Transportation (DOT) rules.[7][9][14] The typical ultimate disposal method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to destroy the molecule and neutralize harmful combustion byproducts.[3]
Under no circumstances should this chemical or its residues be disposed of down the drain or in the regular trash. [8]
Logical Framework for Disposal
The following diagram illustrates the decision-making process for the safe disposal of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-5-amine.
Caption: Disposal workflow for 3,4-Dihydro-2H-benzo[b][1][2]oxazin-5-amine.
Summary of Key Safety and Disposal Information
The table below provides a quick reference for the essential safety and disposal parameters for 3,4-Dihydro-2H-benzo[b][1][2]oxazin-5-amine.
| Parameter | Guideline | Rationale |
| Probable Hazard Class | Acute Toxicity (Oral, Dermal, Inhalation); Skin Irritant; Serious Eye Irritant; Hazardous to the Aquatic Environment.[4][5][6] | Based on data from structurally similar aromatic amines and benzoxazines. Always confirm with the supplier-specific SDS. |
| Required PPE | Nitrile gloves, safety goggles, lab coat.[6] | To prevent skin and eye contact, which are primary routes of exposure. |
| Handling Environment | Chemical fume hood. | To prevent inhalation of dust or vapors. |
| Incompatible Materials | Strong acids, strong oxidizing agents.[7][15] | Risk of violent exothermic or other hazardous reactions. |
| Disposal DOs | DO manage as hazardous waste.DO segregate from other waste streams.DO use a licensed professional waste disposal service via your EHS department.[7][9] | Ensures compliance with EPA and OSHA regulations and minimizes safety and environmental risks.[1][11][16] |
| Disposal DON'Ts | DON'T dispose of in the trash.DON'T pour down the sanitary sewer.DON'T mix with incompatible waste.[7][8] | Prevents environmental contamination, damage to plumbing, potential for toxic fume generation, and non-compliance with federal and local laws. |
By integrating these procedures into your standard laboratory operations, you contribute to a safer research environment and ensure that your work is conducted with the highest degree of scientific integrity and environmental responsibility.
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A Comprehensive Guide to Personal Protective Equipment for Handling 3,4-Dihydro-2H-benzo[B]oxazin-5-amine
A Comprehensive Guide to Personal Protective Equipment for Handling 3,4-Dihydro-2H-benzo[B][1][2]oxazin-5-amine
The causality behind these recommendations stems from the known toxicological profile of aromatic amines. Many compounds in this class are recognized for their potential carcinogenicity, mutagenicity, and ability to be readily absorbed through the skin.[3][4] Therefore, our primary objective is to eliminate all routes of exposure: dermal, inhalation, and ingestion.
Hazard Assessment and Risk Mitigation
Given its structure as an aromatic amine, we must assume that 3,4-Dihydro-2H-benzo[B][1][2]oxazin-5-amine may possess the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5][6]
-
Skin Irritation/Sensitization: May cause skin irritation or an allergic skin reaction.[5]
-
Carcinogenicity/Mutagenicity: Aromatic amines are a class of compounds with known carcinogenic risks.[3][7]
-
Target Organ Toxicity: Potential for respiratory irritation.[6][8]
Our safety protocols are designed as a self-validating system to mitigate these risks. The core principle is to establish multiple barriers between the researcher and the chemical, ensuring that a failure in one layer of protection does not result in exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach. The required level of protection depends on the specific task being performed. The following table summarizes the minimum PPE requirements.
| Task | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection |
| Handling Stock Containers | Double-gloved (Nitrile) | Safety glasses with side shields | Standard lab coat | Not required in a well-ventilated area |
| Weighing and Aliquoting (Solid) | Double-gloved (Nitrile) | Chemical splash goggles | Impermeable gown with knit cuffs | Required (N95 or higher) if not in a certified chemical fume hood |
| Preparing Solutions (Liquid Handling) | Double-gloved (Nitrile) | Chemical splash goggles and face shield | Impermeable gown with knit cuffs | Required if not in a certified chemical fume hood |
| Spill Cleanup | Heavy-duty chemical resistant gloves (e.g., Butyl rubber) over nitrile gloves | Chemical splash goggles and face shield | Impermeable gown or chemical resistant suit | Air-purifying respirator with appropriate cartridges |
Hand Protection: The First Line of Defense
Aromatic amines can be readily absorbed through the skin.[4] Therefore, robust hand protection is critical.
-
Glove Type: Nitrile gloves are recommended for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber should be used. Always consult a glove compatibility chart for specific chemical resistance data if available.
-
Double Gloving: For all tasks involving open handling of the compound, double gloving is mandatory. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
-
Inspection and Removal: Gloves must be inspected for any signs of degradation or puncture before use. Use proper technique to remove gloves to avoid contaminating your hands.
Body Protection: Preventing Dermal Absorption
-
Gowns: An impermeable, long-sleeved gown with knit cuffs is required when handling the compound.[9] This provides a barrier against splashes and aerosols. The gown should close in the back to ensure complete coverage of the torso.
-
Shoe Covers: Shoe covers should be worn when working with significant quantities of the material to prevent the tracking of contaminants out of the laboratory.
Eye and Face Protection: Shielding from Splashes and Aerosols
-
Safety Glasses: At a minimum, safety glasses with side shields are required for any work in the laboratory.
-
Chemical Splash Goggles: When weighing the solid compound or preparing solutions, chemical splash goggles are mandatory to provide a complete seal around the eyes.
-
Face Shield: A face shield should be worn over chemical splash goggles during procedures with a high risk of splashing, such as when handling larger volumes or during spill cleanup.[10]
Respiratory Protection: Guarding Against Inhalation
Inhalation of airborne particles or aerosols of aromatic amines can lead to systemic toxicity.[3]
-
Engineering Controls: The primary method for controlling inhalation exposure is the use of engineering controls, such as a certified chemical fume hood. All weighing, aliquoting, and solution preparation should be performed within a fume hood.
-
Respirators: If work cannot be performed within a fume hood, respiratory protection is required. A NIOSH-approved N95 respirator may be sufficient for handling small quantities of solid material. For tasks with a higher potential for aerosol generation or for spill cleanup, an air-purifying respirator with organic vapor/acid gas cartridges is necessary.[8]
Operational and Disposal Plans
A safe protocol extends beyond simply wearing PPE. It encompasses the entire workflow, from preparation to waste disposal.
Safe Handling Workflow
The following diagram illustrates the recommended workflow for handling 3,4-Dihydro-2H-benzo[B][1][2]oxazin-5-amine.
Spill Management
Preparedness for accidental spills is crucial.[11]
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Secure the area to prevent the spread of the spill.
-
Protect: Don the appropriate level of PPE for spill cleanup, including a respirator and heavy-duty gloves.
-
Contain: Use a spill kit with absorbent pads or other inert material to contain the spill. Do not use combustible materials.
-
Clean: Carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution.
Waste Disposal
Amine waste is considered hazardous and must be disposed of responsibly to prevent environmental contamination.[11][12]
-
Segregation: All waste contaminated with 3,4-Dihydro-2H-benzo[B][1][2]oxazin-5-amine, including gloves, gowns, absorbent materials, and empty containers, must be segregated from regular trash.
-
Labeling: Waste containers must be clearly labeled with the contents and associated hazards.
-
Professional Disposal: Arrangements must be made with a licensed professional waste disposal company for the collection and disposal of the chemical waste.[13] Never dispose of amines down the drain.[11]
Conclusion
The responsible use of 3,4-Dihydro-2H-benzo[B][1][2]oxazin-5-amine in a research setting demands a comprehensive approach to safety. By understanding the potential hazards associated with aromatic amines and implementing the multi-layered PPE and handling protocols outlined in this guide, researchers can effectively mitigate the risks of exposure. Adherence to these procedures is not merely a matter of compliance; it is a fundamental aspect of scientific integrity and our professional responsibility to ensure a safe working environment for ourselves and our colleagues.
References
-
New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic - WIT Press. Available at: [Link]
-
Amine Disposal For Businesses - Collect and Recycle. Available at: [Link]
-
SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. Available at: [Link]
-
What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. Available at: [Link]
-
Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC - NIH. Available at: [Link]
-
amines, aromatic 2002 | niosh - CDC. Available at: [Link]
-
3,4-Dihydro-2H-1,4-benzoxazine | C8H9NO | CID 585096 - PubChem. Available at: [Link]
-
MSDS of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-8-ol - Available through various chemical suppliers.
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. Available at: [Link]
-
1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration - OSHA. Available at: [Link]
-
PERSONAL PROTECTIVE EQUIPMENT - ASHP Publications. Available at: [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide . Available at: [Link]
Sources
- 1. witpress.com [witpress.com]
- 2. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
- 3. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3,4-Dihydro-2H-1,4-benzoxazine | C8H9NO | CID 585096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. cdc.gov [cdc.gov]
- 8. capotchem.cn [capotchem.cn]
- 9. publications.ashp.org [publications.ashp.org]
- 10. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
